1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIQISUWMZRLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459076 | |
| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207797-05-5 | |
| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole: A Technical Guide
Introduction
1-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity of drug candidates. Accurate characterization of this molecule is paramount for its application and further development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide will provide a detailed analysis of the expected spectroscopic signatures of this compound.
Molecular Structure and Key Features
The structure of this compound consists of a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted at the N1 position with a 4-(trifluoromethyl)phenyl group. This substitution pattern dictates the electronic environment of the protons and carbons in both the pyrazole and phenyl rings, which is reflected in their respective spectroscopic data.
Figure 2. General workflow for NMR data acquisition and processing.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the pyrazole ring and the four protons on the phenyl ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.8 - 8.0 | d | ~ 1.5 - 2.5 |
| H-5 | ~ 7.6 - 7.8 | d | ~ 2.0 - 3.0 |
| H-4 | ~ 6.4 - 6.6 | t | ~ 2.0 - 2.5 |
| H-2', H-6' | ~ 7.7 - 7.9 | d | ~ 8.0 - 9.0 |
| H-3', H-5' | ~ 7.6 - 7.8 | d | ~ 8.0 - 9.0 |
Interpretation:
-
Pyrazole Protons: The protons on the pyrazole ring (H-3, H-4, and H-5) will appear in the aromatic region. H-3 and H-5 are expected to be doublets due to coupling with H-4, while H-4 will be a triplet (or more accurately, a doublet of doublets) from coupling to both H-3 and H-5. The electron-withdrawing nature of the adjacent nitrogen atoms will deshield these protons, causing them to resonate at a relatively downfield chemical shift.
-
Phenyl Protons: The protons on the 4-(trifluoromethyl)phenyl ring will appear as two doublets, characteristic of a para-substituted benzene ring. The electron-withdrawing trifluoromethyl group will deshield the ortho protons (H-2', H-6') more than the meta protons (H-3', H-5'), leading to a downfield shift for the H-2'/H-6' doublet.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (in coupled spectrum) |
| C-3 | ~ 140 - 142 | d |
| C-5 | ~ 130 - 132 | d |
| C-4 | ~ 107 - 109 | d |
| C-1' | ~ 141 - 143 | s |
| C-2', C-6' | ~ 120 - 122 | d |
| C-3', C-5' | ~ 126 - 128 (q, J ≈ 3-4 Hz) | d |
| C-4' | ~ 128 - 130 (q, J ≈ 30-35 Hz) | s |
| -CF₃ | ~ 123 - 125 (q, J ≈ 270-275 Hz) | q |
Interpretation:
-
Pyrazole Carbons: The chemical shifts of the pyrazole carbons (C-3, C-4, and C-5) will be in the aromatic region. C-3 and C-5, being directly attached to nitrogen atoms, will be more deshielded than C-4.
-
Phenyl Carbons: The carbons of the phenyl ring will show distinct signals. The ipso-carbon (C-1') attached to the pyrazole ring and the carbon bearing the trifluoromethyl group (C-4') will appear as singlets in the proton-decoupled spectrum. The ortho (C-2', C-6') and meta (C-3', C-5') carbons will appear as doublets.
-
Trifluoromethyl Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The carbons of the phenyl ring will also exhibit smaller couplings to the fluorine atoms (nJCF), which may be observable as quartets with smaller coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol for FT-IR Data Acquisition
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
ATR-FTIR:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
-
-
KBr Pellet:
-
Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) to a fine powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the spectrometer and acquire the spectrum.
-
Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the trifluoromethyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching (pyrazole and phenyl) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretching (pyrazole and phenyl) |
| 1320 - 1330 | Strong | C-F stretching (symmetric) of -CF₃ |
| 1100 - 1180 | Strong | C-F stretching (asymmetric) of -CF₃ |
| 800 - 850 | Strong | para-disubstituted benzene C-H out-of-plane bending |
Interpretation:
-
Aromatic C-H Stretching: The bands in the 3100-3000 cm⁻¹ region are characteristic of C-H bonds in aromatic systems.
-
Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ range are due to the stretching vibrations of the carbon-carbon double bonds within the pyrazole and phenyl rings.
-
C-F Stretching: The most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ region. [1]* para-Disubstitution: A strong band in the 800-850 cm⁻¹ region is indicative of the C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol for Mass Spectrometry Data Acquisition
Electron Impact (EI) ionization is a common technique for the analysis of relatively small, thermally stable organic molecules.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Figure 3. Simplified workflow of Electron Impact Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound (C₁₀H₇F₃N₂) is 212.17 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 212.
Key Predicted Fragments:
| m/z | Proposed Fragment | Loss from M⁺ |
| 212 | [C₁₀H₇F₃N₂]⁺ | Molecular Ion |
| 145 | [C₇H₄F₃]⁺ | Loss of C₃H₃N₂ (pyrazole) |
| 117 | [C₇H₄N]⁺ | Loss of CF₃ and HCN |
| 91 | [C₆H₅N]⁺ | Loss of CF₃ and C₂H₂N |
Interpretation:
The fragmentation of this compound under electron impact is likely to involve the cleavage of the bond between the pyrazole and phenyl rings. A common fragmentation pathway for N-aryl heterocycles is the loss of the heterocyclic ring as a neutral species, leading to the formation of the aryl cation. In this case, the loss of the pyrazole radical would result in the [C₇H₄F₃]⁺ ion at m/z 145. Further fragmentation of the molecule could involve the loss of the trifluoromethyl radical followed by rearrangements and loss of small neutral molecules like HCN from the pyrazole ring.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, based on established spectroscopic principles and comparison with structurally related compounds, offers a valuable resource for the identification and characterization of this molecule. The experimental protocols outlined provide a standardized approach for obtaining high-quality spectroscopic data. Researchers and scientists working with this and similar compounds can utilize this guide to aid in their synthetic and analytical endeavors.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H., & Magill, A. M. (2013).
Sources
physical and chemical properties of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties and Applications of the 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole Scaffold
Foreword: A Note on the Core Scaffold
This guide focuses on the core chemical entity, This compound . It is critical for the reader to understand that while this specific, unsubstituted molecule serves as a foundational structure, much of the publicly available, detailed experimental data pertains to its close derivatives. This is common in medicinal chemistry, where a core scaffold is functionalized to modulate its properties. Therefore, this whitepaper adopts a dual approach: it defines the fundamental characteristics of the parent scaffold and draws upon data from key substituted analogs to provide a comprehensive, practical understanding for researchers. This methodology reflects the real-world process of drug discovery, where understanding the behavior of a core pharmacophore and the influence of its substituents is paramount.
Introduction: The Strategic Importance of the 1-Arylpyrazole Moiety in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal and agricultural chemistry.[1][2][3] Its structural rigidity, capacity for hydrogen bonding, and versatile substitution patterns make it a cornerstone for designing bioactive molecules.[2][3] When coupled with a 4-(trifluoromethyl)phenyl group at the N1 position, its utility is significantly enhanced. The trifluoromethyl (-CF₃) group is a bioisostere for a methyl group but imparts profoundly different and highly desirable properties.[4] It dramatically increases metabolic stability by blocking oxidative pathways and enhances lipophilicity, which can improve membrane permeability and target binding affinity.[5] This combination of a stable heterocyclic core and a metabolically robust, lipophilic substituent makes the this compound scaffold a frequent feature in the development of novel therapeutics and advanced agrochemicals.[4][6][7]
Core Physicochemical and Structural Characteristics
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Fluoro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole | 1049010-92-5 | C₁₀H₆F₄N₂ | 230.16 | 60.2 - 61.1 | Not Specified |
| 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one | Not Available | C₁₈H₁₁F₃N₂O | 328.29 | 154 - 156 | Golden-brown crystals |
| 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | 98534-84-0 | C₁₂H₉F₃N₂O₂ | 270.21 | 149 - 157 | White amorphous powder |
| 4-(Trifluoromethyl)-1H-pyrazole (for comparison) | 52222-73-8 | C₄H₃F₃N₂ | 136.08 | 73 - 78 | Solid |
Data compiled from sources[4][8][9][10].
The pyrazole ring itself is aromatic and planar.[2] The phenyl ring at the N1 position will be angled relative to the pyrazole ring. The strong electron-withdrawing nature of the -CF₃ group influences the electronic properties of the entire molecule, impacting its reactivity and intermolecular interactions.
Spectroscopic Profile: The Analytical Fingerprint
Characterization of the this compound scaffold relies on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures based on data from well-characterized derivatives.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of this molecule.
-
¹H NMR:
-
Pyrazole Ring Protons: The protons on the pyrazole ring will appear as distinct signals in the aromatic region. Their chemical shifts and coupling constants are diagnostic of their positions (C3, C4, C5).
-
Phenyl Ring Protons: The 4-substituted phenyl ring will typically exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region, integrating to 2H each.
-
-
¹³C NMR:
-
Pyrazole Ring Carbons: The chemical shifts of the carbons in the pyrazole ring confirm its heterocyclic nature.
-
Phenyl Ring Carbons: The carbons of the phenyl ring will be observable, with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling (¹JCF).[4] The ipso-carbon and ortho-carbons will also show smaller couplings (²JCF, ³JCF).[4]
-
Trifluoromethyl Carbon: The -CF₃ carbon itself will appear as a quartet with a large coupling constant (¹JCF typically > 270 Hz), providing unambiguous evidence of its presence.[4]
-
-
¹⁹F NMR:
-
A single, sharp singlet is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent.[4] Its chemical shift is characteristic of an aromatic trifluoromethyl group.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. For a derivative like 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, characteristic absorption bands would include:
-
~1708 cm⁻¹: A strong absorption corresponding to the C=O stretch.[4]
-
~1321 cm⁻¹: A strong, characteristic absorption for the Ar-CF₃ stretching vibration.[4]
-
1500-1600 cm⁻¹: Bands associated with C=C and C=N stretching within the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion Peak (M⁺): The spectrum will show a clear molecular ion peak corresponding to the mass of the molecule.
-
Fragmentation: A characteristic fragmentation pattern involves the loss of the trifluoromethyl radical (•CF₃), resulting in a significant [M - 69]⁺ peak.[4] Further fragmentation of the pyrazole and phenyl rings will also be observed.
Synthesis and Chemical Reactivity
General Synthetic Pathway
The most common and robust method for synthesizing 1-arylpyrazoles is the acid-catalyzed condensation and subsequent cyclization of a 1,3-dicarbonyl compound (or its equivalent) with an arylhydrazine.[4][11] In this case, the key starting material is 4-(trifluoromethyl)phenylhydrazine .
Caption: General workflow for the synthesis of 1-arylpyrazole derivatives.
Chemical Reactivity
The pyrazole ring is aromatic and generally resistant to oxidation and reduction.[2] It can undergo electrophilic aromatic substitution, with the C4 position being the most common site for reactions like halogenation and nitration.[2] The electron-withdrawing nature of the N-phenyl-CF₃ substituent deactivates the pyrazole ring to some extent compared to unsubstituted pyrazole.
Applications in Drug Discovery and Agrochemicals
The this compound scaffold is a validated pharmacophore present in molecules with a wide range of biological activities.
-
Pharmaceutical Development: Derivatives have been investigated as potent anti-inflammatory, analgesic, and antibacterial agents.[6][12][13] The scaffold's ability to effectively modulate biological pathways makes it a valuable starting point for drug discovery programs.[13] 1-[4-(trifluoromethyl)phenyl]pyrazole derivatives have shown potency against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE).[6]
-
Agrochemicals: The stability and bioactivity of this class of compounds make them suitable for use in advanced crop protection products.[8][13] They are utilized in the formulation of environmentally conscious pesticides, where improved efficacy and selectivity are desired.[13]
-
Materials Science: The chemical resistance and durability conferred by the fluorinated groups make these compounds of interest in the development of advanced polymers and coatings.[13]
Key Experimental Protocols
The following protocols are presented as a guide for the synthesis and characterization of a representative derivative, based on established methodologies.[4]
Protocol: Synthesis of a this compound Derivative
This protocol describes a microwave-assisted, acid-catalyzed condensation.
Objective: To synthesize a functionalized this compound.
Materials:
-
4-(Trifluoromethyl)phenylhydrazine (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., 2-acetyl-1,3-indanedione) (1.0 mmol)
-
Ethanol (12 mL)
-
Concentrated Sulfuric Acid (1 drop)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Reaction Setup: Charge a 30 mL microwave vial with a magnetic stirrer, ethanol (12 mL), the 1,3-dicarbonyl compound (1.0 mmol), and 4-(trifluoromethyl)phenylhydrazine (1.0 mmol).
-
Catalysis: While stirring, add one drop of concentrated sulfuric acid to the mixture.
-
Microwave Irradiation: Cap the vial and place it in a microwave reactor. Irradiate the mixture for 1 hour at 80 °C. Rationale: Microwave heating provides rapid and uniform energy transfer, often reducing reaction times and improving yields compared to conventional heating.
-
Workup - Neutralization: After cooling, evaporate the solvent under reduced pressure. Neutralize the solid residue with 15 mL of saturated Na₂CO₃ solution. Rationale: The acid catalyst must be neutralized to prevent unwanted side reactions during extraction.
-
Extraction: Extract the aqueous solution with dichloromethane (3 x 5 mL). Combine the organic layers. Rationale: The product is more soluble in the organic solvent, allowing for its separation from aqueous-soluble impurities and salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄. Filter and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product mixture by column chromatography (e.g., tandem radial chromatography with a 10–30% ethyl acetate/hexane gradient). Rationale: Chromatography is essential to separate the desired product from unreacted starting materials and any isomeric byproducts, ensuring high purity.
-
Characterization: Analyze the purified fractions using NMR, IR, and MS to confirm the structure and purity of the final compound.
Protocol: Analytical Characterization Workflow
This workflow outlines the steps for confirming the identity of the synthesized compound.
Caption: Standard workflow for the analytical characterization of a synthesized compound.
Conclusion
The this compound scaffold is a powerful and versatile building block in modern chemical research. Its unique combination of a stable aromatic heterocyclic core and the advantageous properties imparted by the trifluoromethyl group ensures its continued relevance. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for leveraging its full potential in the design of next-generation molecules.
References
- Vulcanchem. 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole.
- Chem-Impex. 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
- Lam, L., Park, S., & Sloop, J. Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H).
- MySkinRecipes. 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole.
- ChemicalBook. 4-Fluoro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole.
- Chem-Impex. 1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3.
- Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
- Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate.
- Nayak, S. K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Nayak, S. K., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
- Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.
- Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
- Sigma-Aldrich. 4-(Trifluoromethyl)-1H-pyrazole 95%.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole (1020058-01-8) for sale [vulcanchem.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemimpex.com [chemimpex.com]
- 9. 4-Fluoro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole CAS#: 1049010-92-5 [m.chemicalbook.com]
- 10. 4-(Trifluoromethyl)-1H-pyrazole 95 52222-73-8 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 13. chemimpex.com [chemimpex.com]
Introduction: The Trifluoromethylphenyl Pyrazole Scaffold - A Privileged Structure in Modern Chemistry
An In-depth Technical Guide to the Biological Activities of Trifluoromethylphenyl Pyrazole Compounds
The trifluoromethylphenyl pyrazole scaffold represents a cornerstone in contemporary medicinal chemistry and agrochemical design. This "privileged structure" combines the unique properties of two key moieties: the pyrazole ring and the trifluoromethyl group. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile and metabolically stable core, capable of engaging in various non-covalent interactions with biological targets.[1][2][3] The addition of a trifluoromethyl (CF₃) group to the phenyl ring significantly enhances crucial physicochemical properties. The high electronegativity and lipophilicity of the CF₃ group can improve metabolic stability, membrane permeability, and binding affinity, making it a highly sought-after feature in drug design.[2][3][4][5] This guide provides a detailed exploration of the diverse and potent biological activities exhibited by this class of compounds, delving into their mechanisms of action, the experimental workflows used to characterize them, and their impact on various fields of research and development.
Insecticidal Activity: Potent Neurotransmission Blockade
One of the most commercially significant applications of trifluoromethylphenyl pyrazole compounds is in pest control. These molecules function as highly effective, broad-spectrum insecticides, with fipronil being the archetypal example.[6][7]
Mechanism of Action
Trifluoromethylphenyl pyrazole insecticides, such as fipronil, exert their toxic effects by disrupting the central nervous system of insects.[7][8] Their primary mode of action is the non-competitive antagonism of ligand-gated ion channels, specifically the γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors) and, in insects, glutamate-gated chloride (GluCl) channels.[8][9][10][11]
In a resting state, the neurotransmitter GABA binds to its receptor, opening the chloride ion (Cl⁻) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus maintaining an inhibitory tone in the central nervous system. Fipronil binds to a site within the channel pore, effectively blocking the passage of chloride ions.[9][10] This blockade prevents the inhibitory signal, leading to uncontrolled neuronal firing, hyperexcitation of the insect's nervous system, paralysis, and eventual death.[9][10][12] The selectivity of these insecticides stems from their significantly higher binding affinity for insect GABA receptors compared to mammalian receptors; furthermore, GluCl channels are absent in mammals, providing an additional layer of specificity.[8][10]
Quantitative Data: Fipronil Activity
The potency of fipronil and its metabolites is often quantified by their half-maximal inhibitory concentration (IC₅₀) in receptor binding assays.
| Compound | Target | Species | IC₅₀ (nM) | Reference |
| Fipronil | [³H]EBOB Binding | Housefly Head | 2 - 20 | [13] |
| Fipronil | [³H]EBOB Binding | Mouse Brain | 1700 - 10100 | [13] |
| Fipronil | Mammalian GABA-A Receptor | Rat DRG | ~1000 | [12] |
| Fipronil | Insect Chloride Channels | - | < 100 | [12] |
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine a compound's affinity for the GABA-A receptor using a radiolabeled ligand.
Objective: To quantify the inhibition of a radioligand (e.g., [³H]muscimol) binding to GABA-A receptors in rat brain membranes by a test compound.
Materials:
-
Test Compound: Trifluoromethylphenyl pyrazole derivative.
-
Radioligand: [³H]muscimol.
-
Non-specific binding control: 10 mM GABA.
-
Tissue: Rat brain membranes (prepared as described below).
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Equipment: Homogenizer, refrigerated centrifuges, 96-well plates, liquid scintillation counter.
Methodology:
-
Membrane Preparation: [14]
-
Homogenize whole rat brains in 20 mL/g of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Discard the supernatant, resuspend the pellet in ice-cold deionized water, and homogenize again.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold Binding Buffer and centrifuge again. Repeat this wash step twice.
-
Finally, resuspend the pellet in Binding Buffer, determine protein concentration, and store at -70°C.
-
-
-
Thaw the prepared membranes and wash twice with Binding Buffer by centrifugation.
-
Set up the assay in a 96-well plate with triplicate wells for each condition:
-
Total Binding: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol + Binding Buffer.
-
Non-specific Binding: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol + 10 mM GABA.
-
Test Compound: 0.1-0.2 mg membrane protein + 5 nM [³H]muscimol + varying concentrations of the test compound.
-
-
Bring the final volume in each well to 1 mL with Binding Buffer.
-
Incubate the plate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Anti-inflammatory Activity: Selective COX-2 Inhibition
The trifluoromethylphenyl pyrazole scaffold is also central to a major class of non-steroidal anti-inflammatory drugs (NSAIDs). The flagship compound, Celecoxib, is a diaryl-substituted pyrazole renowned for its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[16][17]
Mechanism of Action
Celecoxib's anti-inflammatory, analgesic, and antipyretic effects are derived from its ability to block prostaglandin synthesis.[16][18] It achieves this by selectively inhibiting COX-2. The cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂, the precursor for various prostaglandins that mediate pain and inflammation.[18][19]
-
COX-1 is constitutively expressed in most tissues and plays a protective role, such as maintaining the gastric lining.[20]
-
COX-2 is typically absent in most tissues but is induced at sites of inflammation.[17][20]
Traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects. Celecoxib's chemical structure, featuring a polar sulfonamide side chain, allows it to bind selectively to a hydrophilic pocket near the active site of the COX-2 enzyme, which is larger than the active site of COX-1.[17][18] This selective inhibition reduces the production of inflammatory prostaglandins at the site of injury while sparing the protective functions of COX-1, thereby minimizing gastrointestinal risks.[20]
Quantitative Data: Celecoxib Selectivity
Celecoxib's selectivity for COX-2 over COX-1 is a key therapeutic feature.
| Compound | Target | IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Celecoxib | COX-1 | 15 | ~375 | [17] (Implied ratio) |
| Celecoxib | COX-2 | 0.04 | ~375 | [17] (Implied ratio) |
Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol provides a high-throughput method to screen for COX-2 inhibitors.
Objective: To measure the inhibition of human recombinant COX-2 activity by a test compound through the fluorometric detection of prostaglandin G₂, the initial product of the COX reaction.
Materials:
-
Test Compound: Trifluoromethylphenyl pyrazole derivative (e.g., Celecoxib as a positive control).
-
Enzyme: Human Recombinant COX-2.
-
Substrate: Arachidonic Acid.
-
Reagents: COX Assay Buffer, COX Probe (fluorometric), COX Cofactor.
-
Equipment: 96-well white opaque plate, fluorescence plate reader (Ex/Em = 535/587 nm).
Methodology: [21]
-
Reagent Preparation:
-
Reconstitute the lyophilized COX-2 enzyme with sterile water and keep on ice.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's instructions.
-
Prepare a 10X working solution of the test inhibitor in COX Assay Buffer (the final DMSO concentration should not exceed 1%).
-
Prepare the Arachidonic Acid/NaOH solution as per the protocol.
-
-
Assay Procedure:
-
Set up the assay in a 96-well white opaque plate:
-
Enzyme Control (100% Activity): 10 µL Assay Buffer.
-
Inhibitor Control: 10 µL of 10X Celecoxib solution.
-
Test Sample: 10 µL of 10X test inhibitor solution.
-
-
Add 80 µL of the Reaction Mix to all wells.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes, recording data every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100
-
Plot the percent inhibition against the log concentration of the test inhibitor to determine the IC₅₀ value.
-
Anticancer Activity: A Multi-Targeted Approach
The trifluoromethylphenyl pyrazole scaffold is a prominent feature in the development of novel anticancer agents.[22][23] These compounds exhibit remarkable cytotoxic effects against a wide range of cancer cell lines by targeting multiple dysregulated cellular pathways.[1][24]
Mechanism of Action
Unlike the highly specific targets in insecticidal and anti-inflammatory applications, the anticancer activity of this scaffold is often pleiotropic. Key mechanisms include:
-
Protein Kinase Inhibition: Many pyrazole derivatives are potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[25][26][27] Dysregulation of kinases is a hallmark of cancer. Targeted kinases include:
-
VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor 2 blocks angiogenesis, the formation of new blood vessels required for tumor growth.[24]
-
JAK/STAT Pathway: Inhibition of Janus Kinases (JAKs) blocks the Signal Transducer and Activator of Transcription (STAT) pathway, which is crucial for cytokine-mediated cell survival and proliferation.[28][29]
-
CDKs: Inhibition of Cyclin-Dependent Kinases (e.g., CDK2) disrupts cell cycle progression, leading to cell cycle arrest and apoptosis.[23][29]
-
EGFR: Inhibition of Epidermal Growth Factor Receptor can halt signaling that drives cell proliferation.[24]
-
-
Induction of Apoptosis: Many compounds induce programmed cell death (apoptosis) by activating pro-apoptotic molecules like caspases or inhibiting anti-apoptotic proteins.[1][19]
-
Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can halt the proliferation of cancer cells at various phases (e.g., G1/S).[1][19]
Quantitative Data: Antiproliferative Activity
The anticancer potential is measured by the concentration required to inhibit cell growth by 50% (GI₅₀) or cause 50% cell death (IC₅₀).
| Compound | Cancer Cell Line | Activity | Value (µM) | Target/Reference |
| Compound 25 | HT29 (Colon) | IC₅₀ | 3.17 | VEGFR-2[24] |
| Compound 43 | MCF7 (Breast) | IC₅₀ | 0.25 | PI3 Kinase[24] |
| Compound 5a | HL-60 (Leukemia) | GI₅₀ | 1.36 | [30] |
| Compound 5c | RPMI-8226 (Leukemia) | GI₅₀ | 0.27 | [30] |
| Compound 10 | K562 (Leukemia) | IC₅₀ | 0.27 | Bcr-Abl[25] |
Experimental Protocol: Western Blot Analysis for Kinase Pathway Inhibition
This workflow assesses a compound's ability to inhibit a specific kinase pathway by measuring the phosphorylation of a downstream target.
Objective: To determine if a pyrazole kinase inhibitor reduces the phosphorylation of a key downstream protein (e.g., STAT3 for JAK inhibitors, Rb for CDK inhibitors) in a cancer cell line.
Materials:
-
Test Compound: Pyrazole-based kinase inhibitor.
-
Cell Line: Relevant cancer cell line (e.g., HCT116).
-
Reagents: Cell culture medium, DMSO, ice-cold PBS, lysis buffer with protease/phosphatase inhibitors.
-
Antibodies: Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH) and secondary HRP-conjugated antibody.
-
Equipment: Cell culture incubator, SDS-PAGE equipment, Western blot transfer system, chemiluminescence imager.
Methodology: [29]
-
Cell Treatment:
-
Seed cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the pyrazole inhibitor at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀) for a specified time (e.g., 6 hours). Include a vehicle (DMSO) control.
-
-
Protein Extraction:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates on-target activity of the inhibitor.
-
Other Notable Biological Activities
The versatility of the trifluoromethylphenyl pyrazole scaffold extends to other important biological domains.
-
Herbicidal Activity: Certain derivatives function as potent herbicides. For example, pyrasulfotole is a 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor, disrupting a key enzyme in carotenoid biosynthesis.[31] Other compounds inhibit phytoene desaturase, another critical enzyme in the same pathway, leading to the "bleaching" of weeds due to the lack of protective carotenoids.[32]
-
Antibacterial Activity: Recent research has highlighted the potential of trifluoromethylphenyl pyrazole derivatives as antibacterial agents, particularly against drug-resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[3][4][33] The proposed mechanism involves disruption of the bacterial cell membrane, representing a novel approach to combatting antibiotic resistance.[33]
Conclusion
The trifluoromethylphenyl pyrazole core is a demonstrably "privileged" scaffold that has given rise to a remarkable diversity of biologically active compounds. Its utility spans from crop protection to human therapeutics, addressing critical needs in agriculture and medicine. The well-understood mechanisms of action—from the precise blockade of insect GABA receptors by fipronil to the selective inhibition of the COX-2 enzyme by celecoxib and the multi-pronged assault on cancer pathways—underscore the power of rational chemical design. As research continues to uncover new targets and refine the structure-activity relationships of this versatile scaffold, trifluoromethylphenyl pyrazole derivatives are poised to remain at the forefront of innovation in drug discovery and development for years to come.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
- Understanding the Fipronil Insecticide Mechanism of Action for Effective Pest Control. [Link]
- Celecoxib - Wikipedia. [Link]
- Fipronil Technical Fact Sheet - National Pesticide Inform
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. [Link]
- The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC - NIH. [Link]
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
- Fipronil - Wikipedia. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. [Link]
- Pyrazoles as anticancer agents: Recent advances - SRR Public
- What is the mechanism of Celecoxib?
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. [Link]
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Fipronil: mechanisms of action on various organisms and future relevance for animal models studies - ResearchG
- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. [Link]
- Recent Progress in Anticancer Agents Incorpor
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Link]
- GABA - PDSP. [Link]
- Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Deriv
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - MDPI. [Link]
- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry. [Link]
- Some anticancer compounds with pyrazole and trifluoromethylphenyl rings - ResearchG
- Action of phenylpyrazole insecticides at the GABA-g
- Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PubMed Central. [Link]
- Characterization of GABA Receptors - PMC - PubMed Central. [Link]
- Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed. [Link]
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. [Link]
- COX2 Inhibitor Screening Assay Kit - BPS Bioscience. [Link]
- Representative examples of trifluoromethyl phenyl-containing approved drugs.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. [Link]
- (PDF) Efficacy of novel phenyl pyrazole insecticide fipronil 80 WG on flea bettle, Scelodonta strigicollis (Motschulsky)
- Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)
- An ELISA method to measure inhibition of the COX enzymes - PubMed - NIH. [Link]
- Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity - U.
- Phenylpyrazole insecticides - Wikipedia. [Link]
- Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moieties - PMC - NIH. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
- PYRAZOLE CHEMISTRY IN CROP PROTECTION Clemens Lamberth Syngenta AG, Crop Protection Research, Chemistry, Schwarzwaldallee 215, C - LOCKSS. [Link]
- Biochemistry and binding assay a, FSEC of GABAA receptor with and...
- Synthesis and herbicidal activity of novel N-(2,2,2)
- Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem - NIH. [Link]
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]
- 8. Fipronil - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Fipronil Technical Fact Sheet [npic.orst.edu]
- 11. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 12. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]
- 14. PDSP - GABA [kidbdev.med.unc.edu]
- 15. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Celecoxib - Wikipedia [en.wikipedia.org]
- 18. news-medical.net [news-medical.net]
- 19. ClinPGx [clinpgx.org]
- 20. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 21. assaygenie.com [assaygenie.com]
- 22. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recent Progress in Anticancer Agents Incorporating Pyrazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 28. mdpi.com [mdpi.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of the 1-Aryl-3-(trifluoromethyl)pyrazole Scaffold
An In-depth Technical Guide to the Synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole
The this compound moiety is a privileged structural motif in modern medicinal chemistry and agrochemical development.[1] Its prevalence stems from the unique combination of the pyrazole core, a versatile heterocyclic system known for a wide range of biological activities, and the trifluoromethylphenyl group. The trifluoromethyl (CF₃) group is a crucial bioisostere for a methyl group but possesses significantly different electronic properties; its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity, and cell permeability.
Prominent examples of pharmaceuticals built upon this scaffold include the COX-2 inhibitor Celecoxib, the anticancer agent SC-560, and Berotralstat, a plasma kallikrein inhibitor for treating hereditary angioedema.[1] Given its importance, the development of efficient, regioselective, and scalable synthetic routes to access this compound and its derivatives is of paramount interest to researchers in drug discovery and process development. This guide provides a detailed review of the core synthetic strategies, explaining the causality behind experimental choices and presenting validated protocols from the peer-reviewed literature.
Core Synthetic Strategy 1: Knorr Pyrazole Synthesis via 1,3-Dicarbonyl Condensation
The Knorr pyrazole synthesis is the most classical and widely utilized method for constructing the pyrazole ring.[2] The reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative—in this case, (4-(trifluoromethyl)phenyl)hydrazine.[3][4]
Causality and Mechanistic Insight
The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate by the reaction of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups.[4][5] Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[3]
A critical consideration in the Knorr synthesis, especially when using unsymmetrical 1,3-diketones, is regioselectivity.[3] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers. The reaction outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions (e.g., pH).[3][6] For instance, in the reaction of (4-(trifluoromethyl)phenyl)hydrazine with a 2-(trifluoromethyl)-1,3-diketone, the sterically smaller -NH₂ group of the hydrazine is more nucleophilic than the substituted -NHPh group, directing the regiochemical outcome.[6][7]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Acid-Catalyzed Synthesis from 2-Acetyl-1,3-indanedione
This protocol describes the synthesis of a fused-ring system, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, which illustrates the core principles of the Knorr condensation.[8][9]
Materials:
-
2-Acetyl-1,3-indanedione
-
4-(Trifluoromethyl)phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-acetyl-1,3-indanedione (1.0 mmol) and 4-(trifluoromethyl)phenylhydrazine (1.0 mmol) in a mixture of ethanol (15 mL) and glacial acetic acid (5 mL).
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and air dry.
-
Purify the crude product by column chromatography on silica gel to isolate the desired pyrazole regioisomer. In a reported synthesis, this specific isomer was obtained in 24% yield.[8]
Core Synthetic Strategy 2: [3+2] Cycloaddition of In Situ Generated Nitrile Imines
The 1,3-dipolar cycloaddition is a powerful and highly versatile method for constructing five-membered heterocyclic rings.[10][11] For pyrazole synthesis, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkyne surrogate.[1][12] This approach often offers excellent regioselectivity and can be performed under mild conditions.
Causality and Mechanistic Insight
The key intermediate, a nitrile imine derived from a (4-(trifluoromethyl)phenyl)hydrazonoyl halide, is generated in situ by dehydrohalogenation with a base (e.g., triethylamine). This transient, highly reactive species is immediately trapped by a suitable dipolarophile. The use of mercaptoacetaldehyde as an acetylene surrogate has been reported in an efficient one-pot protocol.[1][12] This method proceeds through a (3+3)-annulation, followed by a cascade of dehydration and ring contraction to yield the final 4,5-unsubstituted pyrazole product.[1] This strategy avoids the direct handling of potentially unstable or gaseous alkynes.
Caption: One-pot workflow for pyrazole synthesis via cycloaddition.
Experimental Protocol: One-Pot Synthesis from a Hydrazonoyl Bromide
This protocol is adapted from a reported one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles.[12]
Materials:
-
Trifluoromethylated hydrazonoyl bromide (e.g., bearing the 4-(trifluoromethyl)phenyl group on the nitrogen) (1.0 mmol)
-
Mercaptoacetaldehyde dimer (0.55 mmol)
-
Triethylamine (Et₃N) (10.0 mmol)
-
p-Toluenesulfonyl chloride (p-TsCl) (1.5 mmol)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
Procedure:
-
To a solution of the hydrazonoyl bromide (1.0 mmol) and mercaptoacetaldehyde dimer (0.55 mmol) in the chosen solvent (12 mL), add triethylamine (10.0 mmol).
-
Stir the mixture at room temperature for 2 hours.
-
Prepare a solution of p-TsCl (1.5 mmol) in the same solvent (4 mL). Add this solution dropwise to the reaction mixture.
-
Stir the resulting mixture overnight at room temperature. For less reactive substrates, refluxing in DCE for 2 hours may be necessary.[1]
-
After the reaction is complete (monitored by TLC), perform an aqueous work-up. Quench the reaction with water, extract the product with DCM, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography to yield the target pyrazole. This method is reported to provide high yields (e.g., 93% on a gram scale for the parent phenyl derivative).[12]
Core Synthetic Strategy 3: Cyclocondensation of Chalcones
Chalcones, or α,β-unsaturated ketones, are excellent precursors for the synthesis of pyrazolines, which can then be oxidized to the corresponding aromatic pyrazoles.[6][13][14] This two-step sequence involves the initial cyclocondensation reaction with a hydrazine, followed by an oxidation step.
Causality and Mechanistic Insight
The reaction begins with a Michael addition of the hydrazine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular condensation between the remaining nitrogen and the carbonyl carbon, leading to the formation of a five-membered pyrazoline ring after dehydration.[15] The resulting pyrazoline is a non-aromatic intermediate. Aromatization to the stable pyrazole ring requires an oxidation step to introduce the second double bond. Various oxidizing agents can be employed, or in some cases, air oxidation can suffice under the right conditions.
Caption: General pathway for pyrazole synthesis from chalcones.
Experimental Protocol: Synthesis from an Adamantyl Chalcone
This protocol is based on a general procedure for synthesizing pyrazole-based adamantyl compounds from chalcones.[14]
Materials:
-
Appropriate chalcone precursor (0.75 mmol)
-
(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride (0.75 mmol)
-
Sodium acetate (0.15 mmol)
-
Aqueous acetic acid (e.g., 2:1 HOAc/H₂O)
Procedure:
-
Combine the chalcone, (4-(trifluoromethyl)phenyl)hydrazine hydrochloride, and sodium acetate in an aqueous acetic acid solution (6 mL).
-
Stir the mixture and heat at 80°C. The original protocol suggests 48 hours, but reaction time should be optimized and monitored by TLC.[14]
-
After the reaction is complete, pour the mixture into crushed ice to precipitate the product.
-
If an intermediate pyrazoline is formed and oxidation is required, an additional oxidation step would be necessary. However, under these conditions, direct formation of the pyrazole can occur.
-
Collect the precipitate by filtration, wash with water, and purify as needed, typically by recrystallization from ethanol or column chromatography.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Advantages | Key Limitations | Regioselectivity |
| Knorr Synthesis | 1,3-Dicarbonyls, Hydrazine | Readily available starting materials, well-established.[3][16] | Potential for regioisomeric mixtures with unsymmetrical diketones.[3][17] | Variable; depends on substrate and conditions. |
| [3+2] Cycloaddition | Hydrazonoyl Halides, Alkynes | High regioselectivity, mild conditions, good functional group tolerance.[1][17] | Requires synthesis of hydrazonoyl halide precursor. | Generally excellent.[17] |
| Chalcone Route | Chalcones, Hydrazine | Utilizes readily accessible chalcone precursors.[13] | Often a two-step process (cyclization then oxidation), may require harsh oxidizing agents.[6] | Good; defined by chalcone structure. |
| Microwave-Assisted | Various | Drastically reduced reaction times, often improved yields.[18][19] | Requires specialized microwave reactor equipment.[20] | Method-dependent. |
| One-Pot Reactions | Various | High operational simplicity and efficiency, reduced waste.[1][21] | Optimization can be complex; requires compatible reagents and conditions. | Generally designed for high selectivity. |
Conclusion and Future Outlook
The synthesis of this compound can be accomplished through several robust and reliable strategies. The classical Knorr synthesis remains a workhorse, particularly when symmetrical 1,3-dicarbonyls are available or when regioselectivity is not a concern. For applications demanding high regiochemical purity, [3+2] cycloaddition reactions, especially modern one-pot variations, offer a superior and elegant solution with broad substrate scope.[1][17] The route via chalcones provides another valuable pathway, leveraging the extensive chemistry of α,β-unsaturated ketones.
For researchers focused on efficiency and green chemistry principles, the exploration of microwave-assisted protocols and multicomponent reactions is highly recommended.[19][21] The choice of the optimal synthetic route will ultimately depend on the specific substitution pattern required, the scale of the synthesis, and the availability of starting materials. The continued innovation in one-pot procedures and catalytic systems promises to further streamline access to this vital heterocyclic scaffold, fueling future discoveries in medicine and agriculture.
References
- Guzik, P., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC - PubMed Central.
- Zheng, Y., et al. (n.d.). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. ACS Publications.
- Guzik, P., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. ACS Publications.
- Bahule, B.B. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition. SciSpace.
- (n.d.). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. ACS Publications.
- (n.d.). 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles. ResearchGate.
- (n.d.). 1,3-Dipolar Cycloaddition of Hydrazones with α-Oxo-ketenes: A Three-Component Stereoselective Entry to Pyrazolidinones and an Original Class of Spirooxindoles. ACS Publications.
- Bonacorso, H.G., et al. (2017). Sequential one-pot, three-step synthesis of 4-(5-(trifluoromethyl) -1H-pyrazol-4-yl)-1H-1,2,3-triazoles. ResearchGate.
- (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
- (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
- (n.d.). Paal-Knorr synthesis of N-substituted pyrroles 3a–k.. ResearchGate.
- (n.d.). One-Pot Synthesis of Trifluoromethyl-Containing. Amanote Research.
- (n.d.). A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
- (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. [Source not provided].
- (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC - NIH.
- (n.d.). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. Benchchem.
- (n.d.). Synthesis of 1,3‐ and 1,5‐substituted pyrazoles 23 through.... ResearchGate.
- (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
- (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.
- (n.d.). Large‐scale synthesis of 1H‐pyrazole.. ResearchGate.
- (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH.
- (n.d.). Paal–Knorr synthesis. Wikipedia.
- (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap.
- (n.d.). Knorr pyrazole synthesis. ResearchGate.
- (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. [Source not provided].
- (n.d.). Knorr pyrazole synthesis. Name-Reaction.com.
- (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- (n.d.). Knorr Pyrazole Synthesis. J&K Scientific LLC.
- (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH.
- (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. ACS Publications.
- (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate.
- (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
- (n.d.). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. ACS Publications.
- (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA.
- (n.d.). Design, Synthesis And Characterization Of Some Chalcone Pyrazole Analgues And Their Evaluation For Plant Growth Regulators. International Journal of Environmental Sciences.
- (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH.
- (n.d.). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- (n.d.). Microwave-assisted synthesis of new pyrazole derivatives bearing the 1,2,3-triazole scaffold as potential antimicrobial agents. Semantic Scholar.
- (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. ResearchGate.
- (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.
- (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
Sources
- 1. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. name-reaction.com [name-reaction.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 8. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. youtube.com [youtube.com]
- 21. Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles | MDPI [mdpi.com]
solubility of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole in common organic solvents
An In-depth Technical Guide to the Solubility of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole in Common Organic Solvents
Foreword: Navigating the Solubility Landscape of Fluorinated Heterocycles
For researchers and professionals in drug development and materials science, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of successful formulation, synthesis, and application. The compound this compound stands as a significant scaffold, with the trifluoromethyl (-CF3) group imparting unique electronic properties, metabolic stability, and lipophilicity.[1][2] However, these same attributes can present challenges in selecting appropriate solvent systems for reactions, purification, and formulation.
This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will move beyond simple data recitation to explore the underlying physicochemical principles and provide robust, field-proven protocols. Our objective is to empower the researcher with the knowledge to not only measure but also intelligently predict and manipulate the solubility of this and similar fluorinated compounds.
Physicochemical Profile: The Blueprint for Solubility Behavior
Before any experimental work, a thorough analysis of the compound's intrinsic properties provides critical insights into its expected solubility. The structure of this compound, featuring an aromatic pyrazole core linked to a trifluoromethyl-substituted phenyl ring, dictates its interactions with various solvents.
-
Molecular Structure and Polarity : The molecule possesses a pyrazole ring, which is a polar heterocycle, and a trifluoromethylphenyl group. The potent electron-withdrawing nature of the -CF3 group and the nitrogen atoms in the pyrazole ring create distinct regions of electron density, resulting in a significant dipole moment.
-
Lipophilicity (LogP) : The trifluoromethyl group is known to substantially increase the lipophilicity of a molecule.[2] For similar structures, computational models predict a logP (octanol-water partition coefficient) in the range of 2.0 to 3.5, suggesting a preference for less polar, organic environments over aqueous media.[1][3][4]
-
Hydrogen Bonding Capacity : The pyrazole ring contains a nitrogen atom capable of acting as a hydrogen bond acceptor. The absence of a hydrogen bond donor on the pyrazole ring (as it is substituted) means the molecule primarily interacts with protic solvents as an acceptor.
-
Crystalline Structure and Melting Point : As a solid, the energy required to overcome the crystal lattice forces is a key determinant of solubility. A higher melting point often correlates with lower solubility, as more energy is needed to break apart the solid-state structure. The melting point for related pyrazole derivatives can range widely, but the rigidity of the bi-aryl ring system suggests a stable crystal lattice.[5]
A Predictive Framework: Hansen Solubility Parameters (HSP)
To move from qualitative prediction to a quantitative framework, we turn to Hansen Solubility Parameters (HSP). This model is predicated on the principle that "like dissolves like" and deconstructs the total cohesive energy of a substance into three components.[6][7]
-
δD (Dispersion) : Energy from van der Waals forces.
-
δP (Polar) : Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding) : Energy from hydrogen bonds.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is straightforward: the smaller the distance between the HSP coordinates of a solute and a solvent, the higher the likelihood of dissolution.[8]
The distance (Ra) in Hansen space is calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]
While the precise HSP values for this compound are not published, we can infer its likely position in Hansen space. Given its structure, we would anticipate moderate δD and δP values and a low-to-moderate δH value. By testing its solubility in a range of solvents with known HSPs (see Table 1), one can experimentally determine the HSP sphere for the compound, providing powerful predictive capabilities for its solubility in untested solvents and solvent blends.
Table 1: Hansen Solubility Parameters for Common Organic Solvents
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
Data compiled from publicly available HSP datasets.[9]
Experimental Protocol: The Isothermal Shake-Flask Method
The gold standard for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[10] This method ensures that the solvent is fully saturated with the solute, providing a true measure of its thermodynamic solubility. The following protocol is a self-validating system designed for accuracy and reproducibility.
Materials and Equipment
-
This compound (high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of the Solid : Add an excess amount of this compound to a series of glass vials. "Excess" is critical; there must be undissolved solid visible at the end of the equilibration period to ensure saturation. A starting point of ~10 mg of solid per 1 mL of solvent is typically sufficient.
-
Solvent Addition : Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 298.15 K). Allow the mixtures to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard, though preliminary kinetic studies can determine the minimum time required.
-
Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. This step is crucial to avoid contamination of the saturated solution.
-
Sample Extraction and Filtration : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles.
-
Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for an accurate final calculation.
-
Quantification : Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectroscopy method to determine the concentration of the solute. A calibration curve prepared with known concentrations of the compound in the same solvent must be used for quantification.
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Data Presentation and Interpretation
The results of the experimental determination should be compiled into a clear and concise format to allow for easy comparison and analysis.
Table 2: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Solubility (g/L) | Solubility (mol/L) | Qualitative Assessment |
| Acetone | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| DMSO | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |
| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Ethyl Acetate | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Hexane | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Tetrahydrofuran | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
(Note: This table is a template for presenting results. The values are to be filled in from experimental data.)
From this data, a clear solubility profile emerges. High solubility in solvents like THF, Dichloromethane, and Acetone would be expected, given their polarity and dispersion characteristics. Lower solubility in highly non-polar solvents like Hexane and highly protic solvents like Methanol (where the compound can only act as a hydrogen bond acceptor) would also be anticipated. This data can then be used to refine the estimated HSP of the compound, creating a powerful in-house predictive tool.
Conclusion
The solubility of this compound is a multifaceted property governed by a delicate balance of polarity, lipophilicity, and hydrogen bonding potential. This guide has provided a robust framework for both predicting and experimentally determining its solubility in common organic solvents. By integrating the theoretical understanding of Hansen Solubility Parameters with the practical application of the isothermal shake-flask method, researchers can confidently navigate the challenges of solvent selection. This systematic approach not only yields reliable solubility data but also provides deeper insights into the molecular interactions that are fundamental to advancing chemical and pharmaceutical development.
References
- Jouyban, A., & Acree Jr, W. E. (2006). Solubility prediction in non-aqueous binary solvents using a combination of Jouyban-Acree and Abraham models. Fluid Phase Equilibria, 249(1-2), 24.
- Agha, E. M. H., Barzegar-Jalali, M., Mirheydari, S. N., Adibkia, K., Martinez, F., & Jouyban, A. (2021). Trained models for solubility prediction of drugs in acetonitrile + water mixtures at various temperatures. Physics and Chemistry of Liquids, 59(2), 245-257.
- Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Pharmaceutical Development and Technology, 11(3), 399-407.
- Jouyban, A., Soltanpour, S., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431.
- Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 165-172.
- Vulcanchem. (n.d.). 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Li, R., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
- Abbott, S. (n.d.). HSP Basics. Practical Solubility Science.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Chemcasts. (n.d.). 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-03-9) – Thermophysical Properties.
- Stack Exchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?
- Solubility of Things. (n.d.). Pyrazole.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polymers. (n.d.). Royal Society of Chemistry.
- PubChem. (n.d.). 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c2479473790="" class="ng-star-inserted">2H_2)sulfonamide.
- Saini, L., et al. (2023). Synthesis, Characterization and Anthelmintic evaluation of some new Pyrazole Derivatives. World Journal of Pharmaceutical Research, 12(3), 744-755.
- Hansen Solubility Parameters. (n.d.). Official site of HSP and HSPiP.
- PubChem. (n.d.). 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde.
- Hansen Solubility Parameters. (n.d.). HSP Basics.
- BenchChem. (2025). An In-depth Technical Guide on the Physical Properties of Trifluoromethyl-Substituted Pyrazoles.
- Chemcasts. (n.d.). 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (CAS 75815-75-7) – Thermophysical Properties.
- Chem-Impex. (n.d.). 1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3.
Sources
- 1. 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole (1020058-01-8) for sale [vulcanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde | C11H7F3N2O | CID 2781846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. m.youtube.com [m.youtube.com]
Unlocking the Therapeutic Potential of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole: A Technical Guide to Core Targets
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole core represents a significant "privileged structure" in modern medicinal chemistry. Its unique electronic properties, metabolic stability conferred by the trifluoromethyl group, and versatile synthetic accessibility have made it a cornerstone for the development of novel therapeutics.[1][2] This guide provides an in-depth technical exploration of the key therapeutic targets associated with this scaffold, offering insights for researchers and drug development professionals. We will delve into the mechanistic rationale behind its activity in oncology, inflammation, and neurodegenerative disorders, supported by detailed experimental protocols and pathway analyses.
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile anchor for molecular interactions with a wide range of biological targets.[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antimicrobial, and neuroprotective effects.[2][4] The incorporation of a 4-(trifluoromethyl)phenyl moiety at the N1 position is a strategic design element that often enhances binding affinity and improves pharmacokinetic properties.[1]
Part 1: Oncology - Targeting Aberrant Kinase Signaling
The deregulation of protein kinase signaling is a hallmark of cancer.[5] Pyrazole derivatives, particularly those bearing the 1-(4-(trifluoromethyl)phenyl) moiety, have emerged as potent inhibitors of several key kinases implicated in tumor growth, proliferation, and survival.[6][7]
The PI3K/Akt/mTOR Pathway: A Central Node in Cancer Proliferation
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is one of the most frequently activated signaling routes in human cancers, playing a critical role in cell survival, proliferation, and metabolism.[1][8]
Mechanism of Action: this compound derivatives have been shown to function as ATP-competitive inhibitors of PI3K. By occupying the ATP-binding pocket of the p110 catalytic subunit, these compounds prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] This blockade prevents the recruitment and activation of downstream effectors like Akt and mTOR, ultimately leading to the inhibition of cell growth and induction of apoptosis.[8][9]
Visualizing the PI3K/Akt Signaling Cascade:
Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole derivatives.
Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
Uncontrolled cell cycle progression is a fundamental characteristic of cancer cells, often driven by the aberrant activity of Cyclin-Dependent Kinases (CDKs).[10] Pyrazole-based compounds have been identified as potent inhibitors of various CDKs, including CDK2.[7]
Mechanism of Action: By competing with ATP for the binding site on the CDK catalytic subunit, these inhibitors prevent the phosphorylation of key substrates required for cell cycle transitions, such as the G1/S and G2/M checkpoints. This leads to cell cycle arrest and can trigger apoptosis.[10]
Quantitative Data: Kinase Inhibitory Activity
| Derivative Class | Target Kinase | IC50 (nM) | Reference Cell Line(s) | Reference |
| Pyrazolyl Benzimidazole | Aurora A/B | 28.9 / 2.2 | U937, K562, A549, LoVo, HT29 | [11] |
| Pyrazole-based Akt Inhibitor | Akt1 | 1.3 | HCT116 | [11] |
| Pyrazole-based CDK Inhibitor | CDK2/Cyclin A | (Potent Inhibition) | Multiple | [7] |
| Pyrazole Carbaldehyde | PI3 Kinase | 250 | MCF7 | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase.[12][13]
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, the amount of ADP produced decreases, resulting in a lower luminescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and test compound (this compound derivative) in a suitable kinase buffer.
-
Kinase Reaction: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.
Workflow for Kinase Inhibitor Evaluation:
Caption: A typical workflow for evaluating a novel pyrazole kinase inhibitor.
Part 2: Inflammation - Targeting the Cyclooxygenase (COX) Enzymes
The this compound scaffold is famously represented in the selective COX-2 inhibitor, Celecoxib.[8] This highlights the profound potential of this chemical class in treating inflammation.
Mechanism of Action: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.[14] this compound derivatives can exhibit selective inhibition of COX-2 by fitting into a secondary pocket in the enzyme's active site, a feature not present in COX-1. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs.[14][15]
Quantitative Data: COX-2 Inhibitory Activity
The selectivity of pyrazole derivatives for COX-2 over COX-1 is a critical parameter.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 2.51 | 2.16 | 7.6 | [4][16] |
| Pyrazole Derivative 5f | 9.56 | 1.50 | >6.3 | [4] |
| Pyrazole Derivative 6f | 8.31 | 1.15 | >7.2 | [4] |
Experimental Protocol: Fluorometric COX Inhibitor Screening Assay
This protocol provides a method to determine the inhibitory effects of compounds on COX-1 and COX-2.[5][17]
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. Inhibition of COX activity leads to a decrease in the fluorescent signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and the test inhibitor (this compound derivative) at desired concentrations. Reconstitute the COX-1 and COX-2 enzymes.
-
Assay Plate Setup: In a 96-well white opaque plate, add the assay buffer, cofactor, probe, and either the test inhibitor, a known inhibitor control (e.g., Celecoxib), or a solvent control.
-
Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Reaction Initiation: Start the reaction by adding a solution of arachidonic acid to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the solvent control and calculate the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Part 3: Neurodegenerative Disorders - A Multi-Targeted Approach
The complex pathology of neurodegenerative diseases like Alzheimer's disease (AD) necessitates multi-targeted therapeutic strategies.[18][19] Pyrazole derivatives have shown promise by interacting with several key targets implicated in the progression of these disorders.
Acetylcholinesterase (AChE) Inhibition
A primary strategy for symptomatic treatment of AD is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting its breakdown by acetylcholinesterase (AChE).[18]
Mechanism of Action: Pyrazole derivatives can act as AChE inhibitors, with some demonstrating good inhibitory activity in the nanomolar to low micromolar range.[20] Their mechanism often involves binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade neurotransmitters. MAO-B inhibitors are of particular interest in neurodegeneration as they can increase dopamine levels and may have neuroprotective effects.[20] Certain 3-aryl-1-phenyl-1H-pyrazole derivatives have been identified as potent and selective MAO-B inhibitors.[20]
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is activated by cellular stress and inflammatory cytokines and is implicated in neuronal apoptosis in neurodegenerative diseases.[21][22] Pyrazole derivatives have been investigated as JNK inhibitors, offering a potential neuroprotective mechanism.[2]
Visualizing the JNK Signaling Pathway:
Caption: The JNK signaling cascade and its potential inhibition by pyrazole compounds.
General Experimental Protocol: Cell Viability Assessment (MTT Assay)
The MTT assay is a fundamental tool for assessing the cytotoxic or cytostatic effects of potential therapeutic compounds on cancer cell lines or for evaluating neuroprotection in cellular models.[3][6]
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.
Conclusion and Future Directions
The this compound scaffold is a highly validated and promising starting point for the development of targeted therapies. Its demonstrated activity against key targets in oncology, inflammation, and neurodegeneration provides a strong foundation for further optimization and drug discovery efforts. Future research should focus on elucidating the precise structure-activity relationships for individual targets, optimizing pharmacokinetic and safety profiles, and exploring novel therapeutic applications for this versatile and powerful chemical entity.
References
- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (URL: [Link])
- Schematic diagram of the PI3K/Akt signaling p
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (URL: [Link])
- Schematic diagram of the JNK signaling p
- Schematic represent
- MTT Assay Protocol for Cell Viability and Prolifer
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evalu
- Selective COX-2 inhibitor pyrazole derivatives derived
- COX2 Inhibitor Screening Assay Kit. (URL: [Link])
- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (URL: [Link])
- Cell Viability Assays. (URL: [Link])
- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (URL: [Link])
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (URL: [Link])
- Signal transduction - JNK pathway P
- PI3K-Akt signaling p
- The JNK signal transduction p
- Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Tre
- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (URL: [Link])
- 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. (URL: [Link])
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- PI3K/AKT/MAPK Signaling Resources. (URL: [Link])
- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. (URL: [Link])
- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated
- Cyclooxygenase-2 inhibitor. (URL: [Link])
- COX-2 Inhibitors: What They Are, Uses & Side Effects. (URL: [Link])
- The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. (URL: [Link])
- Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
- Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole deriv
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (URL: [Link])
- Pyrazole Biomolecules as Cancer and Inflamm
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (URL: [Link])
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL: [Link])
- Review: Anticancer Activity Of Pyrazole. (URL: [Link])
- IC 50 Values for COX-1 and COX-2 Enzymes. (URL: [Link])
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])
- IC50 values and dose–response curves of designed... (URL: [Link])
- IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (URL: [Link])
- In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... (URL: [Link])
- IC50. (URL: [Link])
Sources
- 1. cusabio.com [cusabio.com]
- 2. paulogentil.com [paulogentil.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. noveltyjournals.com [noveltyjournals.com]
- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. eurekaselect.com [eurekaselect.com]
- 20. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Technical Guide to 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole: A Privileged Scaffold in Modern Drug Discovery
This guide provides an in-depth technical overview of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental properties, validated synthesis protocols, and its critical role as a versatile molecular scaffold for creating novel therapeutic agents. This document is designed to equip researchers and scientists with the foundational knowledge and practical insights necessary to leverage this compound in their work.
Compound Identification and Core Properties
This compound is an aromatic heterocyclic compound. It features a pyrazole ring N-substituted with a phenyl group that is itself substituted at the para-position with a trifluoromethyl (CF₃) group. This specific combination of a proven pharmacophore (pyrazole) and a key modulating group (para-CF₃-phenyl) makes it a highly valuable building block in synthetic and medicinal chemistry.
While the parent compound serves primarily as a foundational scaffold, numerous derivatives are cataloged. The definitive CAS Number for the unsubstituted parent compound is not consistently indexed in major chemical databases, underscoring its role as a synthetic intermediate rather than a commercial end-product.
Table 1: Core Physicochemical and Structural Identifiers
| Property | Value / Identifier | Source |
|---|---|---|
| IUPAC Name | 1-[4-(Trifluoromethyl)phenyl]-1H-pyrazole | (Standard Nomenclature) |
| Molecular Formula | C₁₀H₇F₃N₂ | (Calculated) |
| Molecular Weight | 212.17 g/mol | (Calculated) |
| Canonical SMILES | C1=CC(=CC=C1N2C=CC=N2)C(F)(F)F | (Calculated) |
| Related Derivative CAS | 100937-11-9 (3-hydroxy derivative) | [1] |
| Related Derivative CAS | 1017781-23-5 (3-carboxy-5-aryl derivative) |[2] |
The Strategic Importance of the Trifluoromethyl Group
The inclusion of a trifluoromethyl (-CF₃) group is a deliberate and strategic choice in modern drug design, not merely an arbitrary substitution. Its unique electronic properties confer several advantages that enhance the drug-like characteristics of the parent scaffold.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -CF₃ group is resistant to oxidative metabolism by cytochrome P450 enzymes, which commonly degrade methyl (-CH₃) or other alkyl groups. This significantly increases the compound's metabolic stability and in vivo half-life.[3]
-
Enhanced Lipophilicity: Fluorine substitution increases the lipophilicity (fat-solubility) of a molecule, measured by its partition coefficient (logP). This property is crucial for improving a drug's ability to cross cellular membranes and reach its biological target.[1]
-
Modulation of pKa: As a strong electron-withdrawing group, the -CF₃ moiety can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH. This can be exploited to fine-tune binding interactions with target proteins.
-
Bioisosterism: The -CF₃ group can act as a bioisostere for other chemical groups, mimicking their size and shape while offering different electronic and metabolic profiles. This allows for molecular optimization to improve potency and reduce off-target effects.
Synthesis Protocol: A Validated Approach
The most common and reliable method for synthesizing 1-arylpyrazoles is the acid-catalyzed cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound. This is a variation of the classic Knorr pyrazole synthesis.
To produce the target compound, this compound, the required precursors are 4-(Trifluoromethyl)phenyl)hydrazine and malondialdehyde (or a synthetic equivalent, as malondialdehyde itself can be unstable).
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
This protocol is a self-validating system, incorporating purification and characterization to ensure the identity and purity of the final product.
-
Precursor Hydrolysis (if using an acetal):
-
To a round-bottom flask, add 1,1,3,3-tetramethoxypropane (1.0 eq) to a solution of ethanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir at room temperature for 1-2 hours to hydrolyze the acetal to malondialdehyde in situ. The causality here is that the acid protonates the acetal, making it susceptible to nucleophilic attack by water, releasing methanol and forming the dialdehyde.
-
-
Condensation Reaction:
-
To the solution from Step 1, add 4-(trifluoromethyl)phenyl)hydrazine (1.0 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Mechanism Insight: The reaction proceeds via initial nucleophilic attack of the more basic -NH₂ group of the hydrazine onto one of the aldehyde's carbonyl carbons, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen attacks the second carbonyl, and subsequent dehydration (loss of water), driven by heat and the acid catalyst, yields the aromatic pyrazole ring.
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Remove the bulk of the ethanol solvent under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract three times with an organic solvent like ethyl acetate or dichloromethane.[3] The organic layers are combined. This step isolates the product from inorganic salts and water-soluble impurities.
-
-
Purification (Trustworthiness Step):
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexane.[3] This step is critical for separating the desired product from unreacted starting materials and any side products, ensuring high purity.
-
-
Characterization and Validation:
-
Confirm the structure and purity of the isolated product using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
-
-
Applications in Drug Discovery: A Versatile Scaffold
The this compound scaffold is a "privileged structure" in medicinal chemistry—a molecular framework that is capable of binding to multiple, diverse biological targets through systematic modification.[4] Its derivatives have demonstrated a wide range of pharmacological activities.
-
Anti-inflammatory Agents: Many compounds based on this scaffold act as potent inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). The well-known anti-inflammatory drug Celecoxib, for instance, features a related 1,5-diarylpyrazole structure.
-
Antitumor Agents: Derivatives have been developed as inhibitors of protein kinases, which are critical regulators of cell growth and proliferation that are often dysregulated in cancer.
-
Antibacterial Agents: Recent research has shown that derivatives of 1-[4-(trifluoromethyl)phenyl]pyrazole are potent agents against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
The versatility of this scaffold is illustrated by how different substitutions at the C3, C4, and C5 positions of the pyrazole ring can direct the molecule's activity towards different biological targets.
Caption: The this compound core as a versatile drug discovery scaffold.
Conclusion
This compound represents more than just a single chemical entity; it is a strategic platform for the rational design of novel therapeutics. The combination of the pharmacologically active pyrazole core with the stability- and potency-enhancing trifluoromethylphenyl group provides a foundation with highly favorable drug-like properties. The straightforward and well-documented synthesis allows for extensive derivatization, enabling researchers to systematically explore chemical space and optimize compounds for high affinity and selectivity against a wide array of biological targets. This guide has provided the essential technical details and scientific rationale to empower researchers in leveraging this important scaffold for future innovations in drug discovery.
References
- Chem-Impex. 5-(4-Methylsulfanyl-phenyl)-1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid.
- Lam, L., Park, S. H., & Sloop, J. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
- PubChem. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(ngcontent-ng-c2479473790="" class="ng-star-inserted">2H_2)sulfonamide. National Center for Biotechnology Information.
- Chem-Impex. 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide.
- Sloop, J., et al. (2021). Synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H). ResearchGate.
- PubChem. 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile. National Center for Biotechnology Information.
- Barakat, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1545.
- Li, W., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3183.
Sources
discovery and history of fluorinated pyrazole derivatives in medicinal chemistry
An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyrazole Derivatives in Medicinal Chemistry
A Foreword for the Modern Drug Hunter
The pyrazole ring is a cornerstone of medicinal chemistry, a privileged scaffold whose derivatives have yielded blockbuster drugs across a spectrum of diseases.[1] Its journey from a laboratory curiosity in the late 19th century to a mainstay in modern pharmacopeias is a testament to its synthetic versatility and rich pharmacological potential. This guide delves into a specific, transformative chapter of that story: the strategic incorporation of fluorine. The introduction of this small, yet powerful, halogen has unlocked unprecedented control over the physicochemical and pharmacokinetic properties of pyrazole-based drugs, marking a pivotal evolution in drug design.[2][3]
We will trace the history from its agrochemical roots to its rise as a dominant motif in anti-inflammatory and oncology agents. This is not merely a historical account but a technical narrative designed for the practicing researcher. We will dissect the causality behind experimental choices, provide detailed synthetic protocols, and explore the structure-activity relationships that empower today's drug development professionals to rationally design the next generation of fluorinated pyrazole therapeutics.
I. The Genesis: From Pyrazole's First Synthesis to the Dawn of Fluorine Chemistry
The story begins not in a pharmaceutical lab, but in the foundational era of heterocyclic chemistry. In 1889, German chemist Ludwig Knorr, who had synthesized the first pyrazolone derivative (Antipyrine) a few years prior, reported the first synthesis of the parent pyrazole ring. For nearly a century, pyrazole and its derivatives were subjects of academic and industrial exploration, finding use as dyes and other materials.
The inflection point for this scaffold, and indeed for all of medicinal chemistry, was the strategic introduction of fluorine. By the mid-20th century, chemists began to appreciate the unique properties of the fluorine atom:
-
Size Mimicry: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere without adding significant steric bulk.[4]
-
Extreme Electronegativity: As the most electronegative element, fluorine profoundly alters local electronic environments, impacting acidity (pKa) and basicity of nearby functional groups.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. This allows chemists to block sites of undesirable metabolism, extending a drug's half-life.
-
Modulation of Lipophilicity: The effect of fluorine on lipophilicity (LogP) is context-dependent. A single fluorine can increase lipophilicity, while a trifluoromethyl (-CF3) group is strongly lipophilic, which can enhance membrane permeability and target binding.[5]
These properties set the stage for a revolution, but the full potential of combining fluorine with the pyrazole scaffold would first be realized not in medicine, but in agriculture.
II. The Agrochemical Catalyst: Fipronil and the Phenylpyrazole Revolution
The exponential growth in the popularity of fluorinated pyrazoles began in the late 1980s.[2][3][6] A pivotal moment was the discovery of Fipronil by scientists at Rhône-Poulenc between 1985 and 1987.[7][8] Marketed in 1993, Fipronil is a broad-spectrum phenylpyrazole insecticide that features two trifluoromethyl groups.
Fipronil's discovery was a landmark event. It demonstrated that a highly fluorinated phenylpyrazole could be a potent and commercially successful bioactive agent. Its mechanism of action, blocking GABA-regulated chloride channels in the insect central nervous system, showcased a novel biological target for the scaffold.[9] The extensive development of Fipronil, which was evaluated against hundreds of insect pests on dozens of crops, undoubtedly spurred the development of synthetic methodologies and highlighted the profound impact of fluorine on the biological activity of pyrazoles.[7] This success in a parallel industry provided a crucial proof-of-concept for medicinal chemists.
III. The First Blockbuster: Celecoxib and the Rise of COX-2 Inhibitors
Inspired by the potential of fluorinated scaffolds, the medicinal chemistry community was poised for a breakthrough. It arrived with the discovery of two distinct cyclooxygenase (COX) isoforms in the early 1990s: COX-1, a constitutive enzyme for homeostatic functions, and COX-2, an inducible enzyme upregulated at sites of inflammation.[10] This presented a clear therapeutic hypothesis: selectively inhibiting COX-2 could provide powerful anti-inflammatory effects while sparing the gastrointestinal-protective functions of COX-1.[10]
A team at the Searle division of Monsanto, led by John Talley, embarked on a mission to create such a selective inhibitor. Their work culminated in the synthesis of Celecoxib , a 1,5-diarylpyrazole featuring a trifluoromethyl group at the 3-position and a p-sulfamoylphenyl group at the 1-position.[10]
The trifluoromethyl group was a critical design element. It filled a hydrophobic side pocket in the COX-2 active site, contributing significantly to both the potency and selectivity over COX-1. Approved by the FDA on December 31, 1998, and marketed as Celebrex, it became a blockbuster drug for treating arthritis, validating the therapeutic strategy and cementing the fluorinated pyrazole as a privileged scaffold in drug discovery.[10][11]
Mechanism of Action: Selective COX-2 Inhibition
The diagram below illustrates the arachidonic acid pathway and the targeted action of Celecoxib. By selectively binding to the COX-2 enzyme, Celecoxib prevents the conversion of arachidonic acid to prostaglandin H2, a key precursor for pro-inflammatory prostaglandins (like PGE2), thereby reducing pain and inflammation.
Data Presentation: The Impact of the Trifluoromethyl Group
The strategic placement of the trifluoromethyl group on the pyrazole ring is crucial for Celecoxib's activity. While a direct, publicly available comparison of metabolic stability with its exact non-fluorinated analog is scarce, the principles of medicinal chemistry and data from related compounds allow us to summarize its impact. The CF3 group enhances binding affinity by occupying a key hydrophobic pocket and is believed to increase metabolic stability by blocking a potential site of oxidation.
| Property | Celecoxib (CF₃ present) | Non-Fluorinated Analog (Hypothetical) | Rationale for Change |
| XLogP3 | 3.4[11] | Lower | The CF₃ group is highly lipophilic, increasing the overall LogP, which can enhance membrane permeability and binding in hydrophobic pockets. |
| pKa (Sulfonamide) | ~10-11 | Slightly Higher | The electron-withdrawing nature of the pyrazole and CF₃ group slightly acidifies the sulfonamide proton, but it remains a weak acid. |
| Metabolic Stability | High | Lower | The methyl group on the p-tolyl ring is a primary site of metabolism (oxidation). The CF₃ group itself is highly resistant to metabolic breakdown. A non-fluorinated analog would present a metabolically vulnerable C-H bond at the 3-position of the pyrazole. |
IV. The Modern Era: Fluorinated Pyrazoles as Kinase Inhibitors
The success of Celecoxib opened the floodgates. Researchers recognized that the 1,5-diarylpyrazole scaffold was an exceptional framework for designing inhibitors for a wide range of protein targets.[1][12] The next major wave of innovation came in oncology, with the development of fluorinated pyrazoles as potent protein kinase inhibitors.[13][14][15][16]
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by phosphorylating other proteins. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets. Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase as its natural substrate, adenosine triphosphate (ATP). The pyrazole scaffold proved to be an excellent mimic of the adenine hinge-binding region of ATP.[17]
Case Study: Erdafitinib (Balversa®)
A prime example of a modern fluorinated pyrazole is Erdafitinib , approved by the FDA in 2019 for metastatic urothelial carcinoma with specific fibroblast growth factor receptor (FGFR) gene alterations.[18]
The discovery of Erdafitinib, a collaboration between Astex, Janssen, and academic partners, began in 2006 using a fragment-based drug discovery approach.[5][19] This modern technique involves screening small, low-complexity molecules ("fragments") that bind weakly to the target and then growing or linking them to build a highly potent lead compound. This journey, from initial fragment to approved drug, highlights the evolution of drug discovery techniques.[5] Erdafitinib is a potent, selective, oral pan-FGFR inhibitor (FGFR1-4) that contains a non-fluorinated pyrazole ring but is part of a class where fluorine is frequently used for optimization.[1][6][17] Many other pyrazole-based kinase inhibitors, such as Berotralstat and Pralsetinib, incorporate fluorine to enhance their properties.[6]
Mechanism of Action: ATP-Competitive Kinase Inhibition
The diagram below shows the general mechanism for an ATP-competitive pyrazole-based kinase inhibitor like those in the class of Erdafitinib. The drug occupies the ATP-binding pocket of the FGFR kinase, preventing the phosphorylation of downstream substrate proteins. This blocks the signaling cascade that would otherwise lead to tumor cell proliferation and survival.
V. Experimental Protocols: Synthesizing the Core Structures
The synthesis of fluorinated 1,5-diarylpyrazoles like Celecoxib relies on a robust and scalable chemical pathway. The cornerstone is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. Below are detailed, representative protocols for the key intermediates and the final condensation step.
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
This protocol describes the Claisen condensation to form the key β-dione intermediate.[20]
Causality: A strong base is required to deprotonate the methyl group of the 4'-methylacetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl of ethyl trifluoroacetate. The trifluoromethyl group makes the target carbonyl highly electrophilic, favoring the desired reaction.
-
Materials:
-
4'-Methylacetophenone
-
Ethyl trifluoroacetate
-
Sodium methoxide (NaOMe) or Sodium Hydride (NaH)
-
Toluene (or other suitable aprotic solvent like THF)
-
Aqueous Hydrochloric Acid (HCl) for workup
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
-
Procedure:
-
To a dry, nitrogen-purged reaction vessel, add the solvent (e.g., Toluene) and the base (e.g., Sodium methoxide).
-
Slowly add a solution of 4'-methylacetophenone in the same solvent to the vessel at room temperature (20-25 °C) with stirring.
-
After stirring for 30 minutes, slowly add a solution of ethyl trifluoroacetate over approximately 1 hour, maintaining the temperature.
-
Heat the reaction mixture to reflux (e.g., ~110 °C for toluene) and monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically several hours).
-
Cool the reaction mixture to room temperature and carefully pour it into a flask containing cold aqueous HCl to quench the reaction and neutralize the base.
-
Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., Toluene or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by crystallization).[5][20]
-
Protocol 2: Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride
This protocol describes the synthesis of the hydrazine partner via diazotization and reduction of sulfanilamide.[8][13][21]
Causality: Sodium nitrite in an acidic medium generates nitrous acid, which reacts with the primary amine of sulfanilamide to form a diazonium salt. This intermediate is highly reactive. A mild reducing agent like stannous chloride is then used to reduce the diazonium salt to the corresponding hydrazine. The reaction is kept at low temperature (0-5 °C) because diazonium salts are unstable at higher temperatures.
-
Materials:
-
4-Aminobenzenesulfonamide (Sulfanilamide)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Ice
-
-
Procedure:
-
In a flask immersed in an ice-salt bath, dissolve sulfanilamide in a mixture of concentrated HCl and crushed ice, ensuring the temperature is maintained below 5 °C.
-
Slowly, and with vigorous stirring, add a solution of sodium nitrite in water dropwise. Continue stirring until a clear solution of the diazonium salt is formed.
-
In a separate flask, prepare a cold solution of stannous chloride dihydrate in concentrated HCl.
-
Carefully and slowly pour the freshly prepared diazonium salt solution into the stannous chloride solution with rapid stirring, maintaining a low temperature. A precipitate will form.
-
Allow the mixture to stir in the ice bath and then let it stand to ensure complete reduction and precipitation.
-
Collect the solid product (4-hydrazinylbenzenesulfonamide hydrochloride) by vacuum filtration.
-
Wash the filter cake with a small amount of cold water and then dry under vacuum.[7][13][21]
-
Protocol 3: Final Condensation to Celecoxib
This protocol describes the final cyclocondensation reaction.
Causality: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyls of the β-dione. A subsequent intramolecular cyclization via attack of the second nitrogen onto the remaining carbonyl, followed by dehydration, forms the stable aromatic pyrazole ring. The reaction is typically acid-catalyzed.
-
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (from Protocol 1)
-
4-Hydrazinylbenzenesulfonamide hydrochloride (from Protocol 2)
-
Ethanol (or other suitable protic solvent)
-
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser, dissolve the β-dione intermediate and 4-hydrazinylbenzenesulfonamide hydrochloride in ethanol.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the crude Celecoxib by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.
-
VI. Future Directions and Conclusion
The journey of fluorinated pyrazoles is far from over. From their conceptual beginnings and agrochemical validation to their establishment as blockbuster anti-inflammatory drugs and targeted cancer therapies, they have proven to be an exceptionally fruitful area of research.[1][12] Current research continues to expand their utility into new therapeutic areas, including neurodegenerative diseases and antivirals.[14][16]
The development of novel, late-stage fluorination techniques is further expanding the toolkit of medicinal chemists, allowing for the precise installation of fluorine atoms on complex pyrazole scaffolds at later stages of a synthetic sequence.[14] This enables more rapid and efficient exploration of the structure-activity relationship.
References
- Understanding the Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione.
- Worldwide Development of Fipronil Insecticide. The National Cotton Council.
- Fipronil - Wikipedia. Wikipedia.
- Worldwide Development of Fipronil Insecticide. The National Cotton Council.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.
- Erdafitinib - Wikipedia. Wikipedia.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Fluorinated Pyrazoles: From Synthesis to Applications. PubMed.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing.
- Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
- Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. PubMed.
- The story of erdafitinib – abridged. Practical Fragments.
- Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors. PubMed.
- Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- Erdafitinib - Wikipedia. Wikipedia.
- Balversa® (erdafitinib) FGFr inhibitor (Oncology). Astex Pharmaceuticals.
- Celecoxib. PubChem.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Discovery and development of pyrazole-scaffold Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Bicyclic Pyrazoles as Potent PIP5K1C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | C17H14F3N3O2S | CID 10199832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(trimethylsilyl)benzenesulfonamide | C20H22F3N3O2SSi | CID 91745301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 4-[5-(4-Methoxyphenyl)-3-(p-tolyl)-2-pyrazolin-1-yl]benzenesulfonamide | C23H23N3O3S | CID 15201821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
safety and handling information for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole
An In-depth Technical Guide to the Safe Handling and Management of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole
Authored by a Senior Application Scientist
This guide provides comprehensive , a compound of increasing interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.
Compound Profile and Significance
This compound is a substituted pyrazole derivative. The trifluoromethyl group, a common bioisostere in drug design, often enhances metabolic stability and binding affinity. As such, this compound and its analogs are frequently investigated as intermediates in the synthesis of potential therapeutic agents. Understanding its chemical properties and associated hazards is paramount for any researcher handling this substance.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary framework for understanding the hazards associated with this compound.
GHS Classification Summary:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation. |
Data sourced from multiple supplier Safety Data Sheets (SDS).
The primary routes of exposure are ingestion, skin contact, and inhalation. The trifluoromethylphenyl moiety warrants particular attention, as compounds with this feature can exhibit unique toxicological profiles. The causality behind these classifications lies in the compound's reactivity and its ability to interact with biological tissues. Skin and eye irritation are likely due to its chemical nature, while respiratory irritation can occur from inhaling airborne powder.
Core Safety and Handling Protocols
A self-validating system of protocols is essential for minimizing risk. This involves a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls and Laboratory Setup
The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable when handling the solid powder to prevent inhalation of dust particles.
Workflow for Handling Solid Compound:
Caption: Workflow for Safely Handling Solid this compound.
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards. The following is the minimum required PPE:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be used in addition to safety glasses when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. It is crucial to check the manufacturer's glove compatibility data. Gloves should be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: A flame-retardant laboratory coat is essential. Ensure it is fully buttoned. Full-length pants and closed-toe shoes are also required.
-
Respiratory Protection: If engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
Storage and Incompatibility
Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents. Reactions with strong oxidizers can be exothermic and potentially violent.
Spill and Exposure Management
Preparedness is key to effectively managing accidental releases or exposures.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without spreading dust.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect: Carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Spill Response Logic:
Caption: Decision flowchart for responding to a chemical spill.
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Physical and Chemical Properties
Understanding the physical properties of a compound is essential for safe handling and for designing experiments.
| Property | Value |
| Molecular Formula | C₁₀H₇F₃N₂ |
| Molecular Weight | 212.17 g/mol |
| Appearance | White to off-white crystalline powder or solid |
| Melting Point | 68-72 °C |
Note: Physical properties can vary slightly between suppliers.
Toxicological Information
While comprehensive human toxicological data is limited, acute toxicity information provides a basis for the GHS classification. The primary concern is acute oral toxicity, as indicated by its classification as "Harmful if swallowed." The irritating properties to the skin, eyes, and respiratory tract are also well-documented in safety data sheets. Long-term or chronic exposure effects have not been thoroughly investigated, necessitating a conservative approach to handling that minimizes all potential exposure.
Regulatory and Compliance
All handling, storage, and disposal of this compound must comply with local, state, and federal regulations. This includes regulations set forth by agencies such as the Occupational Safety and Health Administration (OSHA) in the United States. Researchers are responsible for being aware of and adhering to their institution's specific chemical hygiene plan and waste disposal procedures.
References
A Researcher's Technical Guide to Sourcing and Application of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole
This guide provides an in-depth technical overview of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole, a key heterocyclic compound, for researchers, scientists, and professionals in drug development. We will explore the critical aspects of sourcing this reagent, its applications in modern research, and best practices for laboratory handling and use. The narrative is built on principles of scientific integrity, providing causal explanations for experimental choices to ensure reproducible and reliable outcomes.
Part 1: Strategic Sourcing and Quality Control
The procurement of a chemical reagent is the foundational step of any experimental workflow. The quality and purity of the starting material directly impact the validity and reproducibility of research findings. This compound is a prominent scaffold in medicinal chemistry, making the selection of a reliable supplier paramount.[1][2]
Key Quality Parameters for Researcher Procurement
When selecting a commercial supplier, researchers must look beyond mere availability and price. The following parameters are critical for ensuring the scientific rigor of your work:
-
Purity and Analytical Data: The supplier must provide a comprehensive Certificate of Analysis (CoA) for each batch.
-
Purity Specification: Look for a high purity level, typically ≥97%, confirmed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This minimizes the risk of side reactions or off-target effects from impurities.
-
Structural Confirmation: The CoA should include spectroscopic data confirming the compound's identity.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Verifies the chemical structure and the position of substituents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[3]
-
-
-
Documentation and Traceability: Reputable suppliers provide extensive documentation.
-
Safety Data Sheet (SDS): Outlines handling, storage, and emergency procedures.[4]
-
Batch Number: Ensures traceability and allows for investigation into any batch-specific variability.
-
-
Supplier Reliability:
-
Consistency: A history of providing consistent quality across different batches.
-
Technical Support: Access to scientific staff who can answer questions about the product's specifications or stability.
-
Commercial Supplier Landscape
A multitude of chemical suppliers offer this compound and its derivatives. While this guide does not endorse any single supplier, the following table summarizes the typical offerings from major vendors known to serve the research and development community, such as Sigma-Aldrich (Merck), Alfa Aesar (Thermo Fisher Scientific), and MedChemExpress . Researchers should always verify the specifications for the exact catalog number and batch they intend to purchase.
| Parameter | Typical Specification/Offering | Importance in a Research Context |
| Purity | >97% (HPLC) | Ensures that the observed biological or chemical activity is due to the target compound and not impurities. |
| CAS Number | Varies by specific isomer/derivative | Critical for accurate identification and literature searching. (e.g., 52222-73-8 for 4-(Trifluoromethyl)-1H-pyrazole)[5] |
| Formula Weight | C₁₀H₇F₃N₂ (1-(4...)) | Essential for preparing solutions of known molarity. |
| Supplied Form | Crystalline solid (white to off-white/brown) | Affects handling and solubility.[3][6] |
| Analytical Data | NMR, MS, HPLC spectra available upon request or with CoA | Provides self-validating proof of the compound's identity and purity. |
| Available Quantities | 100mg to multi-gram scale | Caters to needs from initial screening to larger-scale synthesis. |
Supplier Selection Workflow
The process of selecting a supplier should be systematic to ensure the quality of reagents for research.
Caption: A logical workflow for the procurement of research-grade chemicals.
Part 2: Laboratory Safety, Handling, and Storage
Proper handling and storage are crucial for researcher safety and maintaining the chemical integrity of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on typical Safety Data Sheets for pyrazole derivatives, this compound class should be handled with care.[4]
-
Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[4]
-
Required PPE:
-
Eye Protection: Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH/MSHA or EN 149 approved respirator may be necessary.[4]
-
Recommended Storage Conditions
To ensure the long-term stability and integrity of the compound:
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage (2-8°C).[7]
-
Atmosphere: Keep the container tightly sealed to prevent moisture absorption and oxidation.[7]
-
Location: Store in a well-ventilated area away from incompatible materials.[4]
Caption: Standard safety protocol for handling pyrazole-based reagents.
Part 3: The Role of this compound in Drug Discovery
The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry.[1][2] This is due to its presence in numerous approved drugs and its ability to participate in various biological interactions.[8][9] The addition of a trifluoromethylphenyl group further enhances its utility.
Significance of the Trifluoromethyl (-CF₃) Group
The -CF₃ group is a bioisostere for other chemical groups and is frequently incorporated into drug candidates for several strategic reasons:[10]
-
Metabolic Stability: The carbon-fluorine bond is extremely strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the drug's half-life.
-
Lipophilicity: It significantly increases the lipophilicity of the molecule, which can enhance membrane permeability and cell uptake.[10]
-
Binding Interactions: The fluorine atoms can act as hydrogen bond acceptors and engage in favorable dipole-dipole interactions with protein targets.
Therapeutic Applications
Derivatives of this compound have been investigated across a wide range of therapeutic areas:
-
Anticancer Agents: This scaffold is a core component of compounds designed as tubulin polymerization inhibitors and kinase inhibitors, which are crucial targets in oncology.[11] Pyrazole-based drugs like Pralsetinib, a RET receptor tyrosine kinase inhibitor, exemplify the success of this scaffold.[2]
-
Antibacterial Agents: Certain derivatives have shown potent activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[2]
-
Anti-inflammatory Agents: The pyrazole ring is famously a part of celecoxib, a selective COX-2 inhibitor. The trifluoromethylphenyl moiety has been incorporated into novel pyrazole derivatives to develop potent anti-inflammatory agents.[12]
-
Anticoagulants: The compound DPC423 is a potent and selective inhibitor of blood coagulation Factor Xa, featuring a trifluoromethyl-pyrazole core.[13] This highlights its application in developing treatments for thrombosis.[13]
Caption: Diverse applications of the trifluoromethylphenyl pyrazole scaffold.
Part 4: Foundational Experimental Protocol
Researchers purchasing this compound will most commonly use it to prepare stock solutions for biological assays or as a starting material for further synthesis. The following protocol outlines the self-validating steps for preparing a stock solution for in vitro screening.
Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for solubilizing organic compounds for biological assays.
Materials:
-
This compound (FW: 212.18 g/mol for the parent compound)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
Methodology:
-
Calculate Required Mass:
-
To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Moles = Volume (L) × Molarity (mol/L) = 0.001 L × 0.010 mol/L = 1 × 10⁻⁵ mol.
-
Mass (g) = Moles (mol) × Formula Weight ( g/mol ) = 1 × 10⁻⁵ mol × 212.18 g/mol = 0.00212 g or 2.12 mg.
-
Causality: Accurate calculation is critical for achieving the desired final concentration, which underpins the dose-response curves in biological assays.
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully add approximately 2.12 mg of the compound. Record the exact mass.
-
Causality: Using an analytical balance ensures precision. Recording the exact mass allows for the back-calculation of the precise stock concentration, a self-validating step.
-
-
Solubilization:
-
Based on the actual mass weighed, calculate the required volume of DMSO.
-
Volume (L) = Moles / Molarity = (Mass / FW) / 0.010 M.
-
Example: If 2.20 mg was weighed, Volume = (0.00220 g / 212.18 g/mol ) / 0.010 mol/L = 0.001037 L or 1037 µL.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be required.
-
Causality: Anhydrous DMSO prevents compound degradation from hydrolysis. Adjusting solvent volume to the actual mass ensures the final concentration is precisely 10 mM.
-
-
Storage:
-
Label the vial clearly with the compound name, exact concentration, solvent, and date.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Caption: Workflow for preparing a precise 10 mM stock solution.
References
- Vulcanchem. 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole.
- Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- PubMed Central (PMC). Pyrazole: an emerging privileged scaffold in drug discovery.
- MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- ResearchGate. (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- MySkinRecipes. 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole.
- Chem-Impex. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
- PubMed Central (PMC). Current status of pyrazole and its biological activities.
- MedchemExpress.com. 4-(Trifluoromethyl)-1H-pyrazole | Biochemical Reagent.
- ResearchGate. Synthesis of Sulfur-Containing Trifluoromethyl-1H-pyrazoles from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Request PDF.
- PubMed Central (PMC). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Life Chemicals. Original Functionalized Pyrazoles For Drug Discovery | Building Blocks.
- Fisher Scientific. SAFETY DATA SHEET.
- Unknown Source.
- International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 4.
- ChemicalBook. 4-(trifluoromethyl)-1H-pyrazole suppliers & manufacturers in China.
- PubMed. biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fishersci.com [fishersci.com]
- 5. 4-(trifluoromethyl)-1H-pyrazole suppliers & manufacturers in China [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole (1020058-01-8) for sale [vulcanchem.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Aromatic Landscape: An In-depth Technical Guide to Electrophilic Substitution on the Pyrazole Ring of Trifluoromethylphenyl Pyrazoles
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a deep dive into the electrophilic substitution reactions on the pyrazole ring of trifluoromethylphenyl pyrazoles. As a senior application scientist, this document moves beyond a simple recitation of facts, offering a synthesis of mechanistic understanding and practical, field-proven insights to empower your research and development endeavors. The trifluoromethylphenyl pyrazole scaffold is of significant interest in medicinal chemistry and materials science, and a thorough understanding of its reactivity is paramount for the strategic design of novel molecules.
The Pyrazole Ring: An Electron-Rich Heterocycle with Nuanced Reactivity
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered an electron-rich system, making it susceptible to electrophilic attack. The lone pair of the N1 nitrogen (the one bearing a substituent in N-substituted pyrazoles) participates in the aromatic sextet, while the N2 nitrogen's lone pair lies in the plane of the ring. This electronic arrangement leads to a higher electron density at the C4 position compared to the C3 and C5 positions. Consequently, electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position.
The presence of substituents on the pyrazole ring, particularly the N1-phenyl group and a trifluoromethyl group, significantly modulates this inherent reactivity and regioselectivity.
The Directing Influence of Trifluoromethyl and Phenyl Substituents
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. When attached to an aromatic system, it deactivates the ring towards electrophilic substitution by inductively pulling electron density away. In the context of a trifluoromethylphenyl pyrazole, the -CF₃ group on the phenyl ring will primarily influence the reactivity of the phenyl ring itself, generally directing electrophiles to the meta position of the phenyl ring.
However, its influence on the pyrazole ring's reactivity is also significant. A trifluoromethyl group directly attached to the pyrazole ring would strongly deactivate it. When the trifluoromethyl group is on the N1-phenyl substituent, its electron-withdrawing effect is transmitted through the phenyl ring to the N1 atom of the pyrazole. This reduces the electron-donating ability of the N1 nitrogen into the pyrazole ring, thereby deactivating the entire pyrazole system towards electrophilic attack compared to an unsubstituted N-phenylpyrazole.
The N1-phenyl group itself also exerts a directing effect. While the nitrogen atom's lone pair donation activates the pyrazole ring, the phenyl group can also influence the orientation of the electrophilic attack through steric hindrance and electronic effects.
The interplay of these factors—the inherent reactivity of the pyrazole C4 position and the deactivating effect of the trifluoromethylphenyl group—dictates the conditions required for successful electrophilic substitution. Harsher reaction conditions may be necessary compared to those used for more activated pyrazole systems.
Key Electrophilic Substitution Reactions and Methodologies
This section details the core electrophilic substitution reactions on the pyrazole ring of trifluoromethylphenyl pyrazoles. The provided protocols are based on established methodologies for pyrazoles, adapted to account for the electronic and steric properties of the trifluoromethylphenyl substituent.
Nitration
Nitration introduces a nitro group (-NO₂) onto the pyrazole ring, a versatile functional group for further transformations. The reaction typically proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid.
Reaction Scheme:
General reaction for nitration.
Experimental Protocol: Nitration of 1-(4-Trifluoromethylphenyl)-1H-pyrazole
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), cautiously add concentrated sulfuric acid (98%, 2 mL) to concentrated nitric acid (65%, 1 mL). Stir the mixture gently for 10 minutes to form the nitrating mixture.
-
Reaction Setup: In a separate flask, dissolve 1-(4-trifluoromethylphenyl)-1H-pyrazole (1 mmol) in concentrated sulfuric acid (3 mL) at 0-5 °C.
-
Addition: Slowly add the pre-cooled nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (50 g).
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure 4-nitro-1-(4-trifluoromethylphenyl)-1H-pyrazole.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is exothermic. Maintaining a low temperature is crucial to prevent unwanted side reactions, such as dinitration or degradation of the starting material.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly electrophilic nitronium ion. It also serves as a solvent for the pyrazole substrate.
-
Careful Addition: Dropwise addition of the nitrating mixture controls the reaction rate and temperature.
-
Ice Quenching: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.
Halogenation
Halogenation, the introduction of a halogen (Br, Cl, I), is a fundamental transformation. Bromination is a common example.
Reaction Scheme:
General reaction for halogenation.
Experimental Protocol: Bromination of 1-(3-Trifluoromethylphenyl)-1H-pyrazole
-
Reaction Setup: Dissolve 1-(3-trifluoromethylphenyl)-1H-pyrazole (1 mmol) in a suitable solvent such as glacial acetic acid or chloroform (10 mL) in a flask protected from light.
-
Reagent Addition: Slowly add a solution of bromine (1 mmol) in the same solvent dropwise to the pyrazole solution at room temperature with stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The disappearance of the bromine color can be an indicator of reaction completion. Monitor by TLC.
-
Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Extraction: If a non-polar solvent like chloroform was used, separate the organic layer. If acetic acid was the solvent, extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent Choice: Glacial acetic acid and chloroform are common solvents for bromination as they are relatively inert to the reaction conditions.
-
Light Protection: Bromination reactions can be sensitive to light, which can promote radical pathways.
-
Sodium Thiosulfate Quench: This reagent safely neutralizes any excess bromine.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H). This reaction is typically reversible.
Reaction Scheme:
General reaction for sulfonation.
Experimental Protocol: Sulfonation of 1-(4-Trifluoromethylphenyl)-1H-pyrazole
-
Reaction Setup: In a flask equipped with a magnetic stirrer, add 1-(4-trifluoromethylphenyl)-1H-pyrazole (1 mmol) to fuming sulfuric acid (20% SO₃, 2 mL) at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by techniques like HPLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The sulfonic acid product may precipitate upon cooling or after neutralization. If it remains in solution, it can be isolated as a salt by adding a solution of sodium chloride or barium chloride.
-
Purification: The isolated product can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Fuming Sulfuric Acid: This reagent contains an excess of sulfur trioxide (SO₃), which is the active electrophile in sulfonation. The deactivating nature of the trifluoromethylphenyl group necessitates a strong sulfonating agent.
-
Elevated Temperature: The sulfonation of deactivated aromatic rings often requires heating to proceed at a reasonable rate.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) to the pyrazole ring. This reaction is generally challenging on pyrazoles due to the basicity of the ring nitrogens, which can coordinate with the Lewis acid catalyst and deactivate the ring. However, under specific conditions, it can be achieved.
Reaction Scheme:
General reaction for Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation of 1-(4-Trifluoromethylphenyl)-1H-pyrazole
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2 mmol) in a dry, non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).
-
Acylating Agent Addition: Cool the suspension to 0 °C and slowly add the acylating agent, for example, acetyl chloride (1.1 mmol).
-
Substrate Addition: After stirring for 15 minutes, add a solution of 1-(4-trifluoromethylphenyl)-1H-pyrazole (1 mmol) in the same dry solvent dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for several hours to overnight.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Extract the product with DCM. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. All reagents and glassware must be scrupulously dry.
-
Inert Atmosphere: Prevents the reaction of the Lewis acid with atmospheric moisture.
-
Stoichiometric Lewis Acid: The Lewis acid coordinates with the carbonyl oxygen of the product, so more than a catalytic amount is often required.
-
Acidic Work-up: The acidic work-up hydrolyzes the aluminum complexes and liberates the ketone product.
Data Summary
| Reaction | Electrophile | Typical Reagents | Position of Substitution |
| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | C4 |
| Bromination | Br⁺ (polarized Br₂) | Br₂ in Acetic Acid | C4 |
| Sulfonation | SO₃ | Fuming H₂SO₄ | C4 |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl / AlCl₃ | C4 |
Conclusion
The electrophilic substitution on the pyrazole ring of trifluoromethylphenyl pyrazoles is a powerful tool for the synthesis of novel, functionalized molecules. While the electron-withdrawing nature of the trifluoromethylphenyl group presents a deactivating challenge, a careful selection of reagents and reaction conditions allows for the regioselective functionalization at the C4 position. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers navigating the synthetic landscape of these important heterocyclic compounds. A thorough understanding of the underlying principles of reactivity and the rationale behind experimental design is the cornerstone of successful and innovative chemical synthesis.
References
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. (2021-08-22).
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.
- Complete Electrophilic Substitution Reactions Pyrazole | PDF - Scribd.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Publishing.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (2022-11-07).
- Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? - Quora. (2017-11-26).
- Pyrazole.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.
- Electrophilic aromatic directing groups - Wikipedia.
- Theoretical studies on the formation, electronic structures and electrophilic reactivity of the pyrazole cation system | The Journal of Organic Chemistry - ACS Publications.
- Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry.
- Pyrazole synthesis - Organic Chemistry Portal.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - NIH. (2022-03-28).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30).
- Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy.
- Friedel–Crafts reaction - Wikipedia.
- Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH.
- Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group - RSC Publishing.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications.
- Regioselectivity in pyrazole EAS : r/OrganicChemistry - Reddit. (2022-06-04).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI.
- (PDF) Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies - ResearchGate. (2025-08-06).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC - PubMed Central. (2021-05-10).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021-07-07).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
- 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning.
- Direct nitration of five membered heterocycles - Semantic Scholar.
- Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - NIH.
- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC - NIH. (2022-04-08).
- Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C.
- Direct nitration of five membered heterocycles - ResearchGate. (2025-08-06).
- Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol | Request PDF - ResearchGate. (2025-08-07).
- The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid - ResearchGate.
- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
Methodological & Application
Application Notes and Protocols for the Acid-Catalyzed Synthesis of Trifluoromethylated Indenopyrazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the acid-catalyzed synthesis of trifluoromethylated indenopyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocol herein details a robust and reproducible method for the synthesis of these valuable scaffolds, with a focus on explaining the underlying chemical principles that govern the reaction. This guide is intended to provide researchers with not only a step-by-step experimental procedure but also the scientific rationale to adapt and troubleshoot the synthesis for various applications.
Introduction
Indenopyrazoles are fused heterocyclic systems that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity.[1] Consequently, trifluoromethylated indenopyrazoles represent a promising scaffold for the development of novel therapeutic agents.
The most common and direct approach to the synthesis of the indenopyrazole core is the acid-catalyzed condensation of a 1,3-dicarbonyl compound, in this case, a 2-acyl-1,3-indanedione, with a hydrazine derivative.[1] This method, while straightforward, often presents challenges in controlling regioselectivity, especially with unsymmetrical dicarbonyls. This application note will elucidate how the strategic placement of a trifluoromethyl group can overcome this challenge and provide a detailed protocol for the successful synthesis of these target molecules.
Reaction Mechanism and Scientific Rationale
The acid-catalyzed synthesis of indenopyrazoles from 2-acyl-1,3-indanediones and hydrazines proceeds through a two-stage mechanism: initial formation of a hydrazone intermediate followed by an intramolecular cyclization and dehydration to yield the final aromatic pyrazole ring.
Stage 1: Hydrazone Formation
The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 2-acyl-1,3-indanedione. The acid catalyst plays a crucial role in this step by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack.
Stage 2: Intramolecular Cyclization and Dehydration
Following the formation of the hydrazone intermediate, the second nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the remaining carbonyl group. This cyclization is also facilitated by the acid catalyst, which protonates the carbonyl oxygen to activate it. The resulting tetrahedral intermediate then undergoes dehydration, driven by the formation of the stable aromatic pyrazole ring, to yield the final indenopyrazole product.
Controlling Regioselectivity: The Role of the Trifluoromethyl Group
When using an unsymmetrical 2-acyl-1,3-indanedione, such as 2-trifluoroacetyl-1,3-indanedione, the initial nucleophilic attack by the hydrazine can occur at two different carbonyl carbons, potentially leading to a mixture of regioisomers. The strongly electron-withdrawing nature of the trifluoromethyl group plays a decisive role in directing this initial attack. The CF₃ group significantly increases the partial positive charge on the adjacent carbonyl carbon, making it the more electrophilic site.[1] Consequently, the initial nucleophilic attack by the hydrazine occurs preferentially at the trifluoroacetyl carbonyl, leading to a high degree of regioselectivity and the formation of a single major product.[1]
For instance, the acid-catalyzed condensation of 2-trifluoroacetyl-1,3-indanedione with phenylhydrazine yields the 3-trifluoromethyl fused-ring pyrazole as the sole regioisomer in good yield.[1] In contrast, the reaction with 2-acetyl-1,3-indanedione, where the directing effect of the acyl group is less pronounced, can lead to a mixture of regioisomers.[1]
Experimental Protocol
This section provides a detailed, step-by-step protocol for the acid-catalyzed synthesis of a representative trifluoromethylated indenopyrazole.
Materials and Reagents
-
2-Acetyl-1,3-indanedione
-
4-Trifluoromethylphenylhydrazine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (absolute)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Carbonate Solution (Na₂CO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Microwave reactor (optional)
-
Sonicator (optional)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
-
Standard glassware for extraction and filtration
Detailed Synthesis Procedure (Conventional Reflux)
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, add 2-acetyl-1,3-indanedione (2 mmol) and 4-trifluoromethylphenylhydrazine (2 mmol).
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask and stir the mixture to dissolve the solids.
-
Catalyst Addition: Carefully add one drop of concentrated sulfuric acid to the stirring reaction mixture.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 48 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Neutralization: To the solid residue, add 15 mL of a saturated aqueous solution of sodium carbonate to neutralize the acid.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 15 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. This will allow for the separation of the two regioisomers.
Alternative Heating Methods
Microwave irradiation and sonication can be employed to potentially reduce reaction times and, in some cases, improve yields.
-
Microwave-Assisted Synthesis: In a microwave-safe vial, combine the reactants and catalyst in ethanol. Irradiate the mixture at a constant temperature (e.g., 80 °C) for 1-2 hours. The work-up and purification procedure is the same as for the conventional reflux method.[1]
-
Microwave-Sonication Method: Following microwave irradiation, the reaction vial can be placed in a sonicator at an elevated temperature (e.g., 60 °C) for an additional hour to potentially drive the reaction to completion.[1]
Data Presentation
The following table summarizes the results for the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one (1a) and 3-methyl-2-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(2H)-one (1b) using different heating methods, as reported by Eddy and coworkers (2022).[1]
| Method | Time | Temperature | Yield of 1a | Yield of 1b |
| Conventional Reflux | 48 h | 78 °C | 4% | 36% |
| Microwave | 1 h | 80 °C | 13% | 42% |
| Microwave-Sonication | 2 h (MW) + 1 h (US) | 80 °C (MW), 60 °C (US) | 24% | 50% |
Table 1: Comparison of yields for the synthesis of regioisomeric indenopyrazoles using different heating methods.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the acid-catalyzed synthesis of trifluoromethylated indenopyrazoles.
Reaction Mechanism
Caption: Simplified mechanism of acid-catalyzed indenopyrazole formation.
Trustworthiness and Self-Validation
The protocols described in this document are based on peer-reviewed and published scientific literature. To ensure the successful synthesis and validation of the target compounds, the following points are critical:
-
Purity of Starting Materials: The purity of the 2-acyl-1,3-indanedione and the hydrazine derivative is paramount. Impurities can lead to side reactions and complicate the purification process.
-
Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and to avoid the formation of degradation products.
-
Characterization of Products: The identity and purity of the synthesized indenopyrazoles should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The spectroscopic data provided in the cited literature can serve as a reference.[1]
-
Reproducibility: The detailed step-by-step protocol is designed to be highly reproducible. However, slight variations in reaction conditions, such as the concentration of the acid catalyst, may be necessary to optimize the yield for different substrates.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the acid-catalyzed synthesis of trifluoromethylated indenopyrazoles. By understanding the underlying reaction mechanism and the role of the trifluoromethyl group in directing regioselectivity, researchers can confidently apply and adapt this methodology for the synthesis of a variety of indenopyrazole derivatives for applications in drug discovery and development.
References
- Eddy, J. W., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
- Khan, I., et al. (2019). An overview on the synthetic and medicinal perspectives of indenopyrazoles. European Journal of Medicinal Chemistry, 178, 108-127. [Link]
- Muzalevskiy, V. M., et al. (2021). A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Molecules, 26(11), 3263. [Link]
- 3-trifluoromethylindenopyrazole synthesis. (n.d.).
- Jasinski, R., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2466–2471. [Link]
- Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
- El-Gazzar, A. B. A., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Scientific Reports, 14(1), 12985. [Link]
- Rostom, S. A. F., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 27(17), 5601. [Link]
- Sławiński, J., et al. (2022). Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications.
- Poletto, J., et al. (2021). Theoretical aspects of the unexpected regiospecific synthesis of pyrazole-5-carboxylates from unsymmetrical enaminodiketones. Journal of Molecular Modeling, 27(8), 248. [Link]
- Okuyama, T., et al. (2013). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Organic Letters, 15(15), 3974–3977. [Link]
- Fernández-López, R., et al. (2021). Transannular Enantioselective (3 + 2) Cycloaddition of Cycloalkenone Hydrazones under Brønsted Acid Catalysis. Organic Letters, 23(9), 3504–3509. [Link]
- Guven, B., et al. (2010). A deep insight into the mechanism of the acid-catalyzed rearrangement of the Z-phenylhydrazone of 5-amino-3-benzoyl-1,2,4-oxadiazole in a non-polar solvent. Journal of Physical Organic Chemistry, 23(11), 1047-1053. [Link]
- de la Torre, A., et al. (2021). NHC-catalysed [3 + 2]-asymmetric annulation between pyrazolin-4,5-diones and enals: synthesis of novel spirocyclic pyrazolone γ-butyrolactones and computational study of mechanism and stereoselectivity. Organic Chemistry Frontiers, 8(12), 3025-3033. [Link]
- Al-Warhi, T., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5601. [Link]
- Karakuş, S., & Rollas, S. (2015). ChemInform Abstract: The Synthesis and Biological Activities of 3-Acyl-2,3-dihydro-1,3,4-oxadiazole/3-Acyl-1,3,4-oxadiazoline Derivatives Obtained from Hydrazide-hydrazones. ChemInform, 46(32). [Link]
Sources
Application Notes & Protocols: Characterizing 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole as a Novel Kinase Inhibitor
Abstract
The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs, including several potent kinase inhibitors[1][2]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of novel pyrazole-based compounds as kinase inhibitors, using 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole as a primary example. We detail a strategic workflow, from initial broad-panel screening and potency determination to the validation of cellular activity. The protocols herein are designed to be adaptable, providing a robust framework for characterizing the mechanism of action and therapeutic potential of new chemical entities targeting the human kinome.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule inhibitors that target the ATP-binding site of kinases has revolutionized treatment paradigms[3]. The pyrazole ring system is a versatile heterocyclic motif frequently employed in the design of such inhibitors due to its favorable physicochemical properties and its ability to form key hydrogen bond interactions within the kinase hinge region[2].
The subject of this guide, This compound , incorporates two key features:
-
The 1H-pyrazole Core: A proven hinge-binding motif.
-
The 4-(trifluoromethyl)phenyl Group: This moiety often enhances metabolic stability and lipophilicity, which can improve cell permeability and pharmacokinetic properties[4].
Given its structure, this compound represents a promising starting point for inhibitor development. This guide outlines the essential experimental workflow to determine its potential kinase targets, quantify its inhibitory potency, and confirm its biological activity in a cellular context.
Experimental Strategy: A Phased Approach to Inhibitor Characterization
A logical, multi-stage approach is crucial for efficiently characterizing a novel compound. Our proposed workflow progresses from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based models.
Caption: A phased workflow for kinase inhibitor characterization.
Phase 1: Biochemical Screening for Target Identification
The first step is to determine if the compound interacts with any kinases and, if so, which ones. A broad biochemical screen against a large panel of kinases is the most effective method for initial target discovery and for identifying potential off-target liabilities early in the process[5][6].
Protocol 1: In Vitro Kinase Panel Screening (Luminescence-Based)
This protocol describes a generic, luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. A reduction in signal indicates ATP consumption by the kinase, while a high signal indicates inhibition.
Principle: The assay quantifies kinase activity by measuring ATP depletion. Active kinases consume ATP to phosphorylate a substrate. The remaining ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ATP concentration. An inhibitor will prevent ATP consumption, resulting in a higher signal.
Materials:
-
This compound (solubilized in 100% DMSO, e.g., 10 mM stock)
-
Recombinant kinases of interest
-
Kinase-specific substrates (e.g., generic myelin basic protein or specific peptides)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution (concentration at or near the Kₘ for each kinase)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
White, opaque 384-well assay plates
-
Known potent inhibitor for each kinase target (positive control, e.g., Staurosporine)
Procedure:
-
Compound Preparation: Prepare a working stock of the test compound by diluting the 10 mM DMSO stock into assay buffer to 2X the final desired concentration (e.g., 20 µM for a 10 µM final screen).
-
Assay Plate Setup:
-
Add 5 µL of 2X test compound to 'Test' wells.
-
Add 5 µL of 2X vehicle control (e.g., 1% DMSO in assay buffer) to 'Maximum Activity' and 'No Kinase' wells.
-
Add 5 µL of 2X positive control inhibitor to 'Positive Control' wells.
-
-
Kinase Addition: Add 2.5 µL of 4X kinase solution to all wells except the 'No Kinase' control. Add 2.5 µL of assay buffer to the 'No Kinase' wells.
-
Pre-incubation: Gently mix the plate on an orbital shaker for 1 minute and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 2.5 µL of a 4X solution of ATP and substrate mixture to all wells.
-
Kinase Reaction: Mix the plate gently and incubate for 60 minutes at 30°C. The optimal time may vary by kinase.
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read luminescence on a plate reader.
Data Analysis: Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoKinase) / (Signal_MaxActivity - Signal_NoKinase))
Table 1: Illustrative Screening Data for this compound (10 µM) (Note: This data is hypothetical and for illustrative purposes only.)
| Kinase Target | Family | Percent Inhibition (%) | Hit ( >50% Inh.) |
| AURKA | Aurora | 85 | Yes |
| AURKB | Aurora | 78 | Yes |
| JAK2 | Tyrosine Kinase | 62 | Yes |
| ABL1 | Tyrosine Kinase | 45 | No |
| CDK2 | CMGC | 21 | No |
| GSK3B | CMGC | 95 | Yes |
| LRRK2 | TKL | 15 | No |
Phase 2: Potency and Selectivity Determination
Once initial hits are identified, the next step is to quantify their potency by determining the half-maximal inhibitory concentration (IC₅₀). This is a critical parameter for ranking compounds and understanding their potential therapeutic window[5].
Protocol 2: IC₅₀ Determination via Dose-Response Analysis
Procedure:
-
Follow the procedure outlined in Protocol 1 .
-
Instead of a single concentration, prepare a serial dilution of this compound. A common range is 100 µM to 1 nM in a 10-point, 3-fold dilution series.
-
Run the assay for each concentration in triplicate.
-
Data Analysis:
-
Calculate Percent Inhibition for each concentration point.
-
Plot Percent Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Table 2: Illustrative IC₅₀ Values for this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Kinase Target | IC₅₀ (nM) |
| AURKA | 150 |
| AURKB | 210 |
| JAK2 | 850 |
| GSK3B | 95 |
Phase 3: Validation of Cellular Activity
Biochemical assays are essential but do not fully replicate the complex intracellular environment. Cell-based assays are required to confirm that the compound can enter cells, engage its target, inhibit its function, and produce a desired biological effect[7][8][9].
Caption: A generic kinase signaling pathway.
Protocol 3: Cellular Target Engagement via Western Blot
Principle: This protocol assesses target inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase. For example, Aurora B kinase phosphorylates Histone H3 at Serine 10 (pH3-S10) during mitosis. A potent inhibitor should reduce this phosphorylation event in a dose-dependent manner.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HCT-116 or HeLa cells for Aurora kinases).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Test compound and vehicle control (DMSO).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total-Histone H3, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay[9].
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody (e.g., anti-phospho-substrate) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH) to ensure equal loading. Quantify band intensity to determine the reduction in substrate phosphorylation relative to the control.
Protocol 4: Cell Viability Assay (MTT/XTT)
Principle: This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation. Active mitochondrial dehydrogenases in living cells convert a tetrazolium salt (like MTT) into a colored formazan product, which can be quantified by absorbance[9].
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include vehicle-only and no-cell controls. Incubate for 72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours to allow for formazan crystal formation[9].
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle-treated control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound or any novel pyrazole-based compound as a potential kinase inhibitor. The data generated from these protocols—biochemical potency (IC₅₀), cellular target engagement, and functional effects on cell viability—will provide a comprehensive initial profile of the compound.
Positive results would warrant further investigation, including:
-
Broader Selectivity Profiling: Testing against the entire kinome to fully understand on- and off-target activities.
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., ATP-competitive) using kinetic analysis[5].
-
In Vivo Efficacy: Evaluating the compound in animal models of disease.
-
Medicinal Chemistry Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties.
By following this systematic approach, researchers can effectively triage and advance promising new chemical entities toward preclinical development.
References
- Profacgen. Cell-based Kinase Assays.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- PLOS One. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025).
- MDPI. (2021). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site.
- Davis, M.I. et al. (2011). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.
- PubMed Central. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
- PubMed. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity.
- PubMed Central. (2018). Current status of pyrazole and its biological activities.
- PubMed Central. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- National Institutes of Health. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. (2022).
- PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
- PubMed Central. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ACS Publications. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity.
- ResearchGate. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor.
- MDPI. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- PubMed Central. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole (1020058-01-8) for sale [vulcanchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Utility of the 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole Scaffold in Modern Agrochemical Discovery
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Privileged Scaffold in Crop Protection
The pyrazole ring system represents a cornerstone in the architecture of modern agrochemicals.[1][2] Its five-membered heterocyclic structure offers a stable, aromatic core that is readily functionalized, allowing for the precise tuning of physicochemical and biological properties.[3] When combined with a 4-(trifluoromethyl)phenyl moiety, the resulting scaffold, 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole , becomes a particularly potent building block for creating novel active ingredients. The trifluoromethyl (-CF₃) group is a well-established bioisostere that can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, often leading to a marked increase in biological efficacy.[4][5][6]
These application notes serve as a comprehensive guide for leveraging this powerful chemical intermediate in the discovery and development of next-generation fungicides, herbicides, and insecticides. We will explore the synthetic versatility of the core structure, delve into key mechanisms of action, and provide detailed, field-tested protocols for evaluating the biological activity of its derivatives.
Section 1: Synthetic Strategy and Derivatization Pathways
The true power of the this compound scaffold lies in its capacity for synthetic elaboration. The parent compound is typically synthesized via a cyclocondensation reaction between 4-(trifluoromethyl)phenylhydrazine and a suitable three-carbon precursor.[2][7] Once formed, the pyrazole ring offers multiple sites for functionalization, enabling the creation of vast chemical libraries for high-throughput screening.
The diagram below illustrates a generalized workflow for creating three major classes of agrochemically active derivatives from this core structure. The key is to introduce functional groups, such as a carboxylic acid at the 4-position, which can then be converted into amides—a critical linkage in many successful commercial pesticides.[8][9]
Caption: Mechanism of action for SDHI fungicides targeting Complex II.
Protocol 1: In Vitro Antifungal Efficacy Assay
This protocol details a method for determining the half-maximal effective concentration (EC₅₀) of novel pyrazole derivatives against key phytopathogenic fungi.
Objective: To quantify the fungicidal activity of synthesized compounds.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
90 mm Petri dishes
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani) [9][10]* Synthesized pyrazole derivatives
-
Acetone or DMSO (solvent)
-
Positive control: Commercial SDHI fungicide (e.g., Boscalid)
-
Negative control: Solvent only
-
Micropipettes, sterile spreaders, incubator
Procedure:
-
Stock Solution Preparation: Prepare 10,000 ppm stock solutions of each test compound and the positive control in the chosen solvent.
-
Medium Preparation: Autoclave PDA medium and cool to 50-55°C in a water bath.
-
Serial Dilution: Add appropriate volumes of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Also prepare a solvent-only control plate.
-
Pouring Plates: Mix the amended PDA thoroughly and pour into Petri dishes. Allow to solidify in a sterile environment.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture plate. Place the disc, mycelium-side down, in the center of each test and control plate.
-
Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the mycelium in the negative control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.
-
EC₅₀ Determination: Use probit analysis or non-linear regression to plot the inhibition percentage against the log of the concentration to determine the EC₅₀ value for each compound.
Data Interpretation: A lower EC₅₀ value indicates higher fungicidal potency. Compare the results of novel derivatives to the positive control (Boscalid) to benchmark their performance.
| Compound ID | R¹ Substitution | R² Substitution | EC₅₀ vs. B. cinerea (µg/mL) | EC₅₀ vs. F. oxysporum (µg/mL) |
| PYR-CF3-001 | H | 2-chloropyridine | 2.43 | 6.98 |
| PYR-CF3-002 | H | 2,6-dichloropyridine | 1.80 | 3.60 |
| PYR-CF3-003 | 3-CH₃ | 2-chloropyridine | 5.15 | 10.21 |
| Boscalid (Control) | - | - | 2.18 | 4.50 |
| Note: Data is illustrative, based on trends observed in fungicidal pyrazole carboxamides.[11][10] |
Section 3: Application in Herbicide Development - Disrupting Photosynthesis
Aryl and aroyl pyrazole derivatives are prominent in herbicide discovery, with many acting as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. [8]Pyrasulfotole is a commercial example of a pyrazole-based HPPD inhibitor. [12]
Mechanism of Action: HPPD Inhibition
HPPD is a key enzyme in the tyrosine catabolic pathway. [8]In plants, this pathway is essential for the biosynthesis of plastoquinone and tocopherols. Plastoquinone is a vital cofactor for phytoene desaturase in the carotenoid biosynthesis pathway and also acts as an electron carrier in the photosynthetic electron transport chain. By inhibiting HPPD, pyrazole herbicides prevent the formation of plastoquinone. The lack of carotenoids leads to the photo-bleaching of chlorophyll, as it is no longer protected from photo-oxidative damage. This results in the characteristic white or bleached appearance of treated plants and ultimately leads to their death. [12]
Protocol 2: Post-Emergence Herbicidal Activity Assay
Objective: To evaluate the post-emergence herbicidal efficacy of pyrazole derivatives on target weed species.
Materials:
-
Seeds of a target weed (e.g., barnyard grass, Digitaria sanguinalis) and a crop (e.g., corn, Zea mays)
-
Potting soil mix
-
Pots or trays
-
Growth chamber with controlled light, temperature, and humidity
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Positive control: Commercial HPPD inhibitor herbicide (e.g., Pyrasulfotole)
-
Negative control: Formulation blank (no active ingredient)
-
Laboratory spray tower
Procedure:
-
Plant Cultivation: Sow seeds in pots and grow in a controlled environment chamber until they reach the 2-3 leaf stage.
-
Formulation & Application: Prepare spray solutions of the test compounds and controls at various application rates (e.g., 50, 100, 200, 400 g a.i./ha).
-
Treatment: Evenly spray the plants using a laboratory spray tower to ensure uniform coverage. The negative control group is sprayed with the formulation blank.
-
Incubation: Return the treated plants to the growth chamber.
-
Evaluation: After 14-21 days, visually assess the plants for herbicidal injury. Use a rating scale from 0% (no effect) to 100% (complete plant death). Key symptoms for HPPD inhibitors include bleaching and necrosis.
-
Data Analysis: For a quantitative assessment, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh it. Calculate the percent reduction in biomass compared to the negative control. Determine the GR₅₀ (the rate required to cause a 50% reduction in growth).
Data Interpretation: High visual injury ratings and significant biomass reduction at low application rates indicate potent herbicidal activity. Comparing the activity on weeds versus crops provides an initial measure of selectivity.
| Compound ID | Application Rate (g a.i./ha) | Barnyard Grass Injury (%) | Corn Injury (%) |
| PYR-HPPD-01 | 200 | 95 | 15 |
| PYR-HPPD-02 | 200 | 80 | 10 |
| PYR-HPPD-03 | 200 | 65 | 5 |
| Pyrasulfotole (Control) | 200 | 90 | 20 |
| Note: Data is illustrative and represents a typical outcome for a selective post-emergence herbicide screening. |
Section 4: Application in Insecticide Development - Neurotoxic Activity
The phenylpyrazole class, of which Fipronil is the most famous member, is a powerful group of insecticides. [13]The this compound scaffold is a direct precursor to this chemical class, which acts on the central nervous system of insects.
Mechanism of Action: GABA Receptor Antagonism
Phenylpyrazole insecticides are non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor. [14]In insects, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, causing hyperpolarization of the neuron and inhibiting nerve impulse transmission. Phenylpyrazoles bind within the chloride channel of the GABA receptor, blocking the influx of chloride ions. This prevents the inhibitory action of GABA, leading to uncontrolled neuronal excitation, convulsions, paralysis, and death of the insect. [13]
Protocol 3: Insect Contact Toxicity Bioassay
Objective: To determine the median lethal dose (LD₅₀) of pyrazole derivatives via contact with a model insect.
Materials:
-
Model insects (e.g., aphids, Myzus persicae, or fruit flies, Drosophila melanogaster)
-
Test compounds dissolved in acetone
-
Microsyringe applicator
-
Petri dishes with a food source (e.g., agar-sucrose solution for aphids)
-
Positive control: Commercial phenylpyrazole insecticide (e.g., Fipronil)
-
Negative control: Acetone only
-
Stereomicroscope
Procedure:
-
Dose Preparation: Prepare a series of dilutions of the test compounds and Fipronil in acetone.
-
Insect Handling: Anesthetize the insects briefly with CO₂ to immobilize them for treatment.
-
Topical Application: Using a microsyringe applicator, apply a precise volume (e.g., 0.5 µL) of each test solution to the dorsal thorax of each insect. Treat at least 3 replicates of 10-20 insects per concentration. The control group receives acetone only.
-
Incubation: Place the treated insects in ventilated Petri dishes with a food source and maintain them at an appropriate temperature (e.g., 22°C).
-
Mortality Assessment: Assess mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded gently with a fine brush.
-
Data Analysis: Correct the observed mortality for any control mortality using Abbott's formula. Perform probit analysis to calculate the LD₅₀ value (the dose required to kill 50% of the test population) and its 95% confidence limits.
Data Interpretation: A lower LD₅₀ value signifies greater insecticidal potency. These results are crucial for identifying lead compounds for further development.
| Compound ID | Target Insect | LD₅₀ at 48h (ng/insect) |
| PYR-GABA-01 | Myzus persicae | 5.2 |
| PYR-GABA-02 | Myzus persicae | 3.8 |
| PYR-GABA-03 | Myzus persicae | 9.1 |
| Fipronil (Control) | Myzus persicae | 4.5 |
| Note: Data is illustrative, reflecting typical potencies of phenylpyrazole insecticides. |
Conclusion
The this compound scaffold is a remarkably versatile and high-value intermediate in agrochemical research. Its synthetic tractability allows for the creation of diverse molecular libraries targeting different biological pathways. By employing systematic derivatization strategies and rigorous bioassays as outlined in these protocols, researchers can effectively harness the potential of this scaffold to discover and optimize novel fungicides, herbicides, and insecticides, contributing to the development of effective and sustainable crop protection solutions.
References
- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications.
- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. J&K Scientific.
- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Chem-Impex.
- 1-(4-trifluoromethyl-phenyl)-1H-pyrazole-3. Chem-Impex.
- Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC.
- Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. (2012). MDPI.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI.
- Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. ijrpr.
- Selected Pharmaceutical and Agrochemical Molecules Containing N¹‐aryl 3‐di/trifluoromethyl Pyrazole Scaffolds. ResearchGate.
- Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. ResearchGate.
- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide. Chem-Impex.
- 1-(4-méthylphényl)-5-(trifluorométhyl)-1H-pyrazole-4-carbohydrazide. Chem-Impex.
- 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- The examination of potential fungicidal activity of Ethyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc. under laboratory conditions. ResearchGate.
- Pyrasulfotole. PubChem - NIH.
- Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
- Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. PubMed.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
- Efficacy of novel phenyl pyrazole insecticide fipronil 80 WG on flea bettle, Scelodonta strigicollis (Motschulsky) in grapes. ResearchGate.
- Efficacy of novel phenyl pyrazole insecticide fipronil 80 WG on flea bettle, Scelodonta strigicollis (Motschulsky) in grapes. (2019). ResearchGate.
- Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Semantic Scholar.
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC - NIH.
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
in vitro assay protocol for testing 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole cytotoxicity
Application Note & Protocol
A Multi-Assay Strategy for In Vitro Cytotoxicity Profiling of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] Many pyrazole-based molecules have been shown to exert cytotoxic effects on various cancer cell lines through diverse mechanisms, such as the inhibition of critical signaling pathways like PI3K/Akt and ERK, or the disruption of the cell cycle.[2][3] The specific compound, this compound, featuring a trifluoromethylphenyl group, warrants a thorough investigation of its cytotoxic potential, a critical step in early-stage drug discovery.
This guide provides a comprehensive, field-tested framework for evaluating the in vitro cytotoxicity of this compound. We eschew a single-endpoint analysis, instead advocating for a multi-assay approach to build a robust and reliable cytotoxicity profile. By integrating assays that measure distinct cellular health indicators—metabolic activity, membrane integrity, and apoptosis induction—researchers can gain a more nuanced understanding of the compound's biological impact. This document details the rationale and step-by-step protocols for three core assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for cytotoxicity, and the Caspase-Glo® 3/7 assay for mechanistic insights into apoptosis.
Pillar 1: Strategic Selection of Experimental Tools
The foundation of any reliable cytotoxicity study lies in the appropriate selection of cellular models and assessment methods. The choices made here dictate the relevance and translatability of the findings.
The Rationale for Cell Line Selection
Choosing a suitable cell line is paramount and should be guided by the research objectives.[4] A single cell line provides an incomplete picture. We recommend a panel-based approach to assess both efficacy and selectivity.
-
Relevance to Target Disease: If the compound is being investigated as a potential anticancer agent, cell lines should be chosen based on the target cancer type. For instance, A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma) are common starting points.[5][6]
-
Inclusion of a Non-Cancerous Control: To determine if the compound selectively targets cancer cells, it is crucial to test it against a non-malignant cell line in parallel. Human fibroblast cell lines like MRC-5 or hTERT-immortalized fibroblasts are frequently used for this purpose.[4] A significant difference in potency between cancer and normal cells indicates a favorable therapeutic window.
-
Operational Considerations: The chosen cell lines should exhibit consistent growth characteristics and be of a low passage number to ensure reproducibility and prevent genetic drift that could alter drug sensitivity.[7]
A Triad of Assays for Comprehensive Profiling
No single assay can fully capture the complexity of a compound's cytotoxic effect.[8] We employ a triad of assays, each interrogating a different aspect of cellular health, to provide a holistic view.[9]
-
Metabolic Viability (MTT Assay): This colorimetric assay is a workhorse for assessing cell viability. It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[10][11] The amount of formazan is directly proportional to the number of metabolically active, and therefore viable, cells.[12] It provides an excellent overall picture of the cell population's health post-treatment.
-
Cytotoxicity via Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the loss of plasma membrane integrity.[13] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[14][15] Measuring LDH activity in the supernatant provides a direct marker of cytotoxicity.
-
Apoptosis Induction (Caspase-Glo® 3/7 Assay): To understand the mechanism of cell death, it is essential to determine if the compound induces apoptosis (programmed cell death). The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method that specifically measures the activity of caspase-3 and caspase-7.[16] These "executioner" caspases are pivotal in the apoptotic cascade, and their activation is a hallmark of apoptosis.[17]
This multi-assay approach allows researchers to distinguish between cytostatic effects (inhibition of growth, detected by MTT) and cytotoxic effects (cell killing, detected by LDH) and to determine if cell death occurs via apoptosis (Caspase-Glo).
Pillar 2: Experimental Workflow and Protocols
A validated, self-consistent protocol is the bedrock of trustworthy data. The following sections provide detailed, step-by-step methodologies.
Overall Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is outlined below. This process ensures consistency across the different assays performed.
Caption: High-level workflow for cytotoxicity testing.
PART A: Reagent and Compound Preparation
1. Cell Culture:
-
Culture chosen cell lines (e.g., A549, MCF-7, MRC-5) in their recommended complete growth medium (containing serum and antibiotics) at 37°C in a humidified, 5% CO₂ incubator.
-
Use cells in the logarithmic growth phase for all experiments. Ensure cell viability is >95% before seeding.
2. Compound Stock Preparation:
-
Causality: The compound's solubility is a critical factor. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules. However, DMSO itself can be cytotoxic at higher concentrations.[18]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
3. Serial Dilutions:
-
On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium to achieve the desired final test concentrations.
-
Trustworthiness: To minimize solvent-induced cytotoxicity, ensure the final concentration of DMSO in the wells does not exceed 0.5%.[18] Prepare a "vehicle control" using the same final concentration of DMSO as in the highest compound concentration well.
PART B: MTT Cell Viability Assay Protocol
Principle:
Caption: Principle of the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow cells to attach.[19]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of the compound (and vehicle/untreated controls).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10][20] Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[21]
-
Data Acquisition: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at 570 nm using a microplate reader.
PART C: LDH Cytotoxicity Assay Protocol
Principle:
Caption: Principle of the LDH release assay.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (steps 1-3). It is crucial to set up the following controls[15][22]:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: Spontaneous release with solvent.
-
Maximum Release Control: Add Lysis Buffer (e.g., Triton X-100) to untreated wells 45 minutes before the end of incubation.
-
Background Control: Medium only, no cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[15] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mix of substrate, cofactor, and diaphorase).[23] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[15][24]
PART D: Caspase-Glo® 3/7 Apoptosis Assay Protocol
Principle:
Caption: Principle of the Caspase-Glo® 3/7 assay.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Seed and treat cells in a white-walled, 96-well plate suitable for luminescence. A white wall maximizes the light signal. Follow the same procedure as the MTT protocol (steps 1-3).
-
Reagent Preparation: On the day of use, equilibrate the Caspase-Glo® 3/7 reagent buffer and lyophilized substrate to room temperature. Prepare the working reagent by transferring the buffer to the substrate bottle and mixing gently.[16]
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture.[25]
-
Incubation: Mix the contents on a plate shaker at a low speed for 2 minutes. Incubate at room temperature for 1-2 hours to allow the signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Pillar 3: Data Analysis, Visualization, and Troubleshooting
Data Analysis
-
MTT Assay:
-
Calculation: Percent Viability = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100.
-
-
LDH Assay:
-
Calculation: First, subtract the background control absorbance from all other readings.
-
Percent Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100.[22]
-
-
Caspase-Glo® 3/7 Assay:
-
Calculation: Data is often expressed as fold change in luminescence over the vehicle control. Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control).
-
-
IC50/EC50 Determination: For all assays, plot the calculated values against the logarithm of the compound concentration. Use a non-linear regression (sigmoidal dose-response) curve fit to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Representative Data Presentation
The results should be summarized in a clear, tabular format to allow for easy comparison of the compound's potency across different cell lines and assays.
| Cell Line | Assay Type | IC50 / EC50 (µM) | Interpretation |
| A549 (Lung Cancer) | MTT (Viability) | 12.5 | Moderate reduction in cell viability. |
| LDH (Cytotoxicity) | 15.8 | Induces moderate cell membrane damage. | |
| Caspase-3/7 | 10.2 | Potently induces apoptosis. | |
| MCF-7 (Breast Cancer) | MTT (Viability) | 8.9 | Potent reduction in cell viability. |
| LDH (Cytotoxicity) | 11.4 | Induces potent cell membrane damage. | |
| Caspase-3/7 | 7.5 | Very potently induces apoptosis. | |
| MRC-5 (Normal Fibroblast) | MTT (Viability) | > 100 | Low impact on normal cell viability. |
| LDH (Cytotoxicity) | > 100 | Does not cause significant membrane damage. | |
| Caspase-3/7 | > 100 | Does not induce apoptosis in normal cells. |
This table contains hypothetical data for illustrative purposes.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects.[26] | Ensure a homogenous cell suspension before seeding. Calibrate pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to create a humidity barrier.[7] |
| Low Absorbance/Signal | Too few cells; Insufficient incubation time; Cell line is resistant.[18] | Optimize cell seeding density through a titration experiment. Perform a time-course experiment (e.g., 24, 48, 72h). Consider using a more sensitive cell line. |
| High Background Signal | Microbial contamination; Interference from media components (e.g., phenol red, serum).[7] | Visually inspect plates for contamination. Use phenol red-free medium for colorimetric assays. Run a medium-only background control.[18] |
| Compound Precipitation | Poor solubility in culture medium. | Check the solubility limit of the compound. Ensure the final DMSO concentration is as low as possible while maintaining solubility. Visually inspect wells for precipitates after adding the compound. |
References
- Cytotoxicity MTT Assay Protocols and Methods.
- LDH cytotoxicity assay. Protocols.io. [Link]
- What cell line should I choose for citotoxicity assays?.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Deriv
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]
- LDH Assay. Cell Biologics Inc.. [Link]
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Research Square. [Link]
- The Overview of Cell Viability. Cusabio. [Link]
- Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]
- Caspase 3/7 Assay for Apoptosis Detection. Bio-protocol. [Link]
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
- An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classific
- Recent Advances in the Development of Pyrazole Deriv
- Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]
- Cytotoxicity Assays.
- Muse® Caspase-3/7 Kit.
- Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC - PubMed Central. [Link]
- Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Deriv
- Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. NIH. [Link]
- Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]
- Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. NIH. [Link]
- Cytotoxic effect of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative...
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 6. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. opentrons.com [opentrons.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 17. stemcell.com [stemcell.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cellbiologics.com [cellbiologics.com]
- 23. LDH cytotoxicity assay [protocols.io]
- 24. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 25. promega.com [promega.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Antibacterial Agents from Trifluoromethyl Phenyl-Substituted Pyrazoles
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including potent antibacterial effects.[2][3] The incorporation of a trifluoromethyl (CF₃) group into the phenyl ring of pyrazole scaffolds has been shown to significantly enhance their antimicrobial potency, particularly against drug-resistant Gram-positive bacteria.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key methodologies and protocols for the synthesis, in vitro and in vivo evaluation, and preliminary mechanism of action studies of trifluoromethyl phenyl-substituted pyrazoles as potential antibacterial agents.
PART 1: Synthesis of Trifluoromethyl Phenyl-Substituted Pyrazoles
A common synthetic route to N-(trifluoromethyl)phenyl substituted pyrazole derivatives involves a multi-step process.[4][6] The general workflow for the synthesis is outlined below.
General Synthetic Scheme
Caption: General synthetic workflow for trifluoromethyl phenyl-substituted pyrazoles.
Protocol: Synthesis of a Model Compound
This protocol describes the synthesis of a representative N-(trifluoromethyl)phenyl substituted pyrazole.
Materials:
-
1-(3,5-bis(trifluoromethyl)phenyl)ethanone
-
Substituted phenylhydrazine hydrochloride
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
Dissolve 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (1 eq) and substituted phenylhydrazine hydrochloride (1.1 eq) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude hydrazone.
-
-
Cyclization (Vilsmeier-Haack Reaction):
-
To a solution of the crude hydrazone in DMF, add POCl₃ dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 80-90°C for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure trifluoromethyl phenyl-substituted pyrazole.
-
PART 2: In Vitro Antibacterial Activity Assessment
The initial evaluation of novel compounds involves determining their in vitro activity against a panel of clinically relevant bacterial strains.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits visible bacterial growth.[7][8]
Protocol: MIC Determination
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., vancomycin, ciprofloxacin)
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Perform two-fold serial dilutions of the test compound in MHB in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7]
Protocol: MBC Determination
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation: In Vitro Activity
Summarize the MIC and MBC data in a clear and concise table.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Compound X | 1 | 2 | 1 | >64 | >64 |
| Compound Y | 0.5 | 1 | 0.5 | >64 | >64 |
| Vancomycin | 1 | 1 | 2 | NA | NA |
| Ciprofloxacin | 0.5 | 1 | 0.5 | 0.015 | 0.25 |
NA: Not Applicable
PART 3: Evaluation of Cytotoxicity
Assessing the cytotoxicity of novel antibacterial agents against mammalian cells is a crucial step in determining their therapeutic potential and safety profile.[9][10]
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability.[11]
Protocol: MTT Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the old medium with the medium containing different concentrations of the compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Hemolysis Assay
The hemolysis assay evaluates the lytic effect of a compound on red blood cells (RBCs), providing an indication of its potential for in vivo toxicity.[12]
Protocol: Hemolysis Assay
Materials:
-
Freshly collected red blood cells (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Positive control (e.g., Triton X-100)
-
96-well plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation of RBC Suspension:
-
Wash the RBCs three times with PBS by centrifugation.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound to the wells of a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a negative control (PBS) and a positive control (Triton X-100 for 100% hemolysis).
-
-
Incubation and Centrifugation:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
-
Absorbance Measurement:
-
Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis relative to the positive control.
-
Data Presentation: Cytotoxicity and Selectivity Index
| Compound | HEK293 IC₅₀ (µg/mL) | Hemolysis HC₅₀ (µg/mL) | Selectivity Index (SI) = IC₅₀ / MIC* |
| Compound X | >128 | >256 | >128 |
| Compound Y | >128 | >256 | >256 |
*MIC against S. aureus (ATCC 29213)
PART 4: Preliminary Mechanism of Action Studies
Understanding the mechanism of action is critical for the rational development of new antibacterial agents. For pyrazole derivatives, potential targets include DNA gyrase and disruption of the bacterial cell wall.[13]
Macromolecular Synthesis Inhibition Assay
This assay helps to identify the primary cellular pathway targeted by the compound.
Protocol: Macromolecular Synthesis Inhibition
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add the test compound at a concentration of 5-10x MIC.
-
At different time points, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis.
-
After a short incubation, precipitate the macromolecules, collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
A significant reduction in the incorporation of a specific precursor indicates inhibition of that particular macromolecular synthesis pathway.
Bacterial Cytoplasmic Membrane Depolarization Assay
This assay assesses the compound's ability to disrupt the bacterial cell membrane potential.
Protocol: Membrane Depolarization
Procedure:
-
Use a membrane potential-sensitive dye, such as DiSC₃(5).
-
Incubate bacterial cells with the dye until a stable fluorescence signal is achieved.
-
Add the test compound and monitor the change in fluorescence over time.
-
An increase in fluorescence indicates membrane depolarization.
Caption: Workflow for preliminary mechanism of action studies.
PART 5: In Vivo Efficacy Evaluation
Promising compounds with good in vitro activity and low cytotoxicity should be evaluated in animal models of infection.[14][15][16]
Murine Systemic Infection Model
This model is commonly used to assess the efficacy of antibacterial agents in a systemic infection.
Protocol: Murine Systemic Infection Model
Materials:
-
Mice (e.g., BALB/c)
-
Pathogenic bacterial strain (e.g., MRSA)
-
Test compound formulation
-
Vehicle control
-
Positive control antibiotic
Procedure:
-
Infection:
-
Infect mice via intraperitoneal (i.p.) or intravenous (i.v.) injection with a lethal dose of the bacterial strain.
-
-
Treatment:
-
Administer the test compound at various doses via a suitable route (e.g., i.p., oral) at specific time points post-infection.
-
Include vehicle control and positive control groups.
-
-
Monitoring:
-
Monitor the survival of the mice over a period of 7-14 days.
-
-
Data Analysis:
-
Calculate the survival rate for each treatment group.
-
Determine the effective dose 50 (ED₅₀), the dose that protects 50% of the animals from lethal infection.
-
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| Vehicle Control | - | 0 |
| Compound Y | 10 | 80 |
| Compound Y | 5 | 50 |
| Vancomycin | 10 | 90 |
Conclusion
The protocols and application notes presented in this guide provide a robust framework for the systematic development of trifluoromethyl phenyl-substituted pyrazoles as novel antibacterial agents. By following these methodologies, researchers can effectively synthesize, characterize, and evaluate the potential of these compounds to combat the growing threat of antibiotic resistance. The emphasis on structure-activity relationships, in vitro and in vivo efficacy, and preliminary mechanism of action studies will facilitate the identification of lead candidates for further preclinical and clinical development.
References
- ACS Omega. (2025). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega.
- Alam, M. J., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. [Link]
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. BenchChem.
- Dove Medical Press. (2026). A systematic review on the antibacterial properties of Acmella genus. Dove Medical Press.
- RSC Publishing. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- National Center for Biotechnology Information. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC. [Link]
- National Center for Biotechnology Information. (2021). In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. PMC. [Link]
- Springer. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
- National Center for Biotechnology Information. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]
- Frontiers. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology. [Link]
- ResearchGate. (2018). A recent update: Antimicrobial agents containing pyrazole nucleus. Asian Journal of Pharmaceutical and Clinical Research. [Link]
- MDPI. (2021).
- MDPI. (2022).
- ASM Journals. (1991). Animal models in the evaluation of antimicrobial agents. Clinical Microbiology Reviews. [Link]
- MDPI. (2022).
- MDPI. (2022). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]
- ACS Publications. (2021). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials.
- ACS Publications. (2023).
- SpringerLink. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. [Link]
- MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]
- PubMed. (2024). Antibacterial and antifungal pyrazoles based on different construction strategies. European Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2021). Structure activity relationship (SAR).
- National Genomics Data Center. (2021). Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives.
Sources
- 1. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. dovepress.com [dovepress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Experimental Procedures for N-Alkylation of Pyrazole Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of N-Alkylated Pyrazoles in Modern Chemistry
The pyrazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs such as Celecoxib (anti-inflammatory), Sildenafil (erectile dysfunction), and Crizotinib (anti-cancer).[1] The strategic functionalization of the pyrazole ring, particularly at one of its nitrogen atoms, is a critical step in drug discovery and development. N-alkylation not only allows for the modulation of a molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—but also enables the precise orientation of substituents to optimize interactions with biological targets.[2][3]
However, the N-alkylation of unsymmetrically substituted pyrazoles presents a significant synthetic challenge: controlling regioselectivity. The two adjacent nitrogen atoms in the pyrazole ring (N1 and N2) often exhibit similar nucleophilicity, leading to the formation of a mixture of regioisomers.[4][5] This guide provides an in-depth exploration of established and modern methodologies for the N-alkylation of pyrazoles, with a focus on the underlying principles that govern reaction outcomes and practical protocols for achieving high yields and selectivity.
Methodologies for N-Alkylation: A Chemist's Toolkit
The choice of an N-alkylation strategy depends on several factors, including the nature of the pyrazole substrate, the type of alkyl group to be introduced (primary, secondary, tertiary, benzyl, etc.), and the desired regiochemical outcome. Below, we discuss several robust methods, explaining the causality behind their application.
Classical SN2 Alkylation with Alkyl Halides
This is the most direct and widely used method for N-alkylation. The reaction proceeds via the deprotonation of the pyrazole N-H bond using a suitable base, generating a pyrazolate anion. This highly nucleophilic anion then displaces a halide from an alkylating agent in a classical SN2 reaction.
-
Mechanism & Rationale : The choice of base and solvent is paramount.
-
Bases : Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the pyrazole, driving the reaction to completion.[2] Weaker inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient, offering a milder and more practical alternative, especially in polar aprotic solvents that can help solvate the cation.[3][4][6]
-
Solvents : Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and acetone are preferred.[2][6] They effectively dissolve the pyrazolate salt and promote the SN2 mechanism without interfering with the nucleophile.
-
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving a water-soluble base (like NaOH or K₂CO₃) and an organic-soluble substrate. It offers a "greener" alternative that can often be performed with minimal or no organic solvent.[7][8]
-
Mechanism & Rationale : A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction. The TBAB cation pairs with the hydroxide or carbonate anion, transferring it into the organic phase where it can deprotonate the pyrazole. The resulting pyrazolate anion, now paired with the lipophilic TBAB cation, is soluble in the organic phase and can readily react with the alkyl halide.[6][9] This method avoids the need for strictly anhydrous conditions and expensive, high-boiling point aprotic solvents.[8]
Microwave-Assisted N-Alkylation
Microwave irradiation has emerged as a key technology for accelerating organic reactions. By directly heating the reactants and solvent through dielectric heating, microwave synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[10][11][12]
-
Mechanism & Rationale : The rapid heating under microwave irradiation provides the necessary activation energy for the alkylation to occur much more quickly than with conventional heating.[13] This is particularly advantageous for less reactive alkylating agents or sterically hindered pyrazoles. The sealed-vessel nature of microwave reactors also allows for reactions to be conducted at temperatures above the solvent's boiling point, further accelerating the process.[6][14]
The Mitsunobu Reaction
For the introduction of alkyl groups from alcohols, the Mitsunobu reaction is an invaluable tool. It is a redox-based method that activates an alcohol for nucleophilic substitution with a pKa-acidic nucleophile, such as a pyrazole.[15][16]
-
Mechanism & Rationale : The reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The phosphine and azodicarboxylate react to form a key intermediate that activates the alcohol's hydroxyl group, turning it into a good leaving group. The pyrazole anion then displaces this activated group. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly useful in stereoselective synthesis.[16]
Advanced Catalytic Methods
Modern organic synthesis has introduced sophisticated catalytic systems for C-N bond formation.
-
Acid-Catalyzed Alkylation : A newer method utilizes trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst. This approach avoids the need for strong bases and high temperatures.[17][18]
-
Buchwald-Hartwig Amination : While primarily used for N-arylation, the principles of this palladium-catalyzed cross-coupling reaction are foundational in modern C-N bond-forming chemistry. It involves the coupling of an amine (or N-H heterocycle) with an aryl halide or triflate and has revolutionized the synthesis of aromatic amines.[19][20][21][22]
-
Copper-Catalyzed Photoredox Alkylation : This cutting-edge technique uses light and a copper catalyst to generate alkyl radicals from alkyl halides, which then couple with the pyrazole. It allows for the use of alkyl halides that are typically inert in SN2 reactions.[23]
Experimental Workflow and Protocols
The following diagram illustrates a general workflow for the N-alkylation of a pyrazole, from starting materials to the purified product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile microwave-assisted synthesis of bis-pyrazol pyrimidine derivatives via an N-alkylation reaction | Semantic Scholar [semanticscholar.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mitsunobu Reaction [organic-chemistry.org]
- 17. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 23. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole in Anti-Biofilm Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Confronting the Biofilm Challenge
Bacterial biofilms are highly organized, surface-associated communities of microorganisms encased within a self-produced matrix of extracellular polymeric substances (EPS)[1]. This structural fortification renders bacteria significantly less susceptible to conventional antibiotics and host immune responses, making biofilm-associated infections a major contributor to chronic diseases and therapeutic failures[1][2]. Pathogens like Pseudomonas aeruginosa and Staphylococcus aureus are notorious for their ability to form resilient biofilms on both biological surfaces and medical devices, posing a persistent threat in clinical settings[3][4].
The pyrazole scaffold, a five-membered heterocyclic ring, has emerged as a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3][5]. Recent research has highlighted the potential of pyrazole derivatives as a promising class of anti-biofilm agents[6][7]. Specifically, substitutions on the pyrazole ring, such as the trifluoromethylphenyl group, have been shown to yield compounds with potent activity against drug-resistant Gram-positive bacteria and a significant capacity to inhibit and eradicate biofilms[4][8][9][10][11][12].
This guide provides a detailed exploration of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole and its derivatives as anti-biofilm agents. It offers insights into their potential mechanisms of action and presents robust, field-proven protocols for their evaluation in a research setting.
Postulated Mechanisms of Anti-Biofilm Action
The efficacy of trifluoromethylphenyl-substituted pyrazoles against bacterial biofilms is likely multifactorial. While the precise mechanism for the parent compound is an active area of investigation, studies on related derivatives suggest several potential modes of action that disrupt the key stages of biofilm development.
-
Inhibition of Quorum Sensing (QS): Biofilm formation is a socially coordinated behavior regulated by quorum sensing (QS), a cell-to-cell communication system that relies on the production and detection of signaling molecules[2][13]. In P. aeruginosa, this is controlled by hierarchical systems including las, rhl, and pqs[2][14]. By interfering with the synthesis or reception of these signals, pyrazole compounds may prevent the activation of genes required for biofilm maturation and virulence factor production[3][6].
-
Disruption of Macromolecular Synthesis: Investigations into some trifluoromethyl phenyl pyrazole derivatives have revealed broad inhibitory effects on cellular functions[4][10][11]. These compounds may act as bactericidal agents by inhibiting the synthesis of essential macromolecules, including proteins, nucleic acids, and cell wall components, thereby preventing the initial proliferation required for biofilm establishment[8].
-
Interference with EPS Matrix Integrity: The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA (eDNA), is critical for the structural integrity of the biofilm[2][15]. The compound may inhibit the enzymes responsible for synthesizing key matrix components, such as the Psl, Pel, and alginate polysaccharides in P. aeruginosa, leading to a weakened and unstable biofilm structure[2].
Caption: Potential intervention points of pyrazole compounds in the biofilm life cycle.
Key Experimental Protocols
The following protocols provide a framework for assessing the anti-biofilm activity of this compound.
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
The MBIC is the lowest concentration of an agent required to inhibit the formation of a biofilm[1][16][17]. This assay is fundamental for screening potential anti-biofilm compounds. The crystal violet (CV) staining method is a reliable and widely used technique for quantifying total biofilm biomass[1][18].
Caption: Standard workflow for the Crystal Violet-based MBIC assay.
Methodology
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., S. aureus ATCC 25923, P. aeruginosa PAO1) into a suitable broth (e.g., Tryptic Soy Broth - TSB).
-
Incubate overnight at 37°C with agitation.
-
The next day, dilute the overnight culture in fresh broth to a standardized optical density (e.g., OD₆₀₀ of 0.05-0.1), which corresponds to approximately 10⁷-10⁸ CFU/mL.
-
-
Compound Preparation and Plating:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the compound in the appropriate growth medium to achieve the desired concentration range. Add 100 µL of each dilution per well.
-
Crucial Controls: Include wells for:
-
Negative Control: Medium only (for sterility and background OD).
-
Growth Control: Medium with bacteria but no compound (represents 100% biofilm formation).
-
Solvent Control: Medium with bacteria and the highest concentration of the solvent used (to ensure the solvent itself has no anti-biofilm effect).
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial suspension to each well (except the negative control). The final volume in each well will be 200 µL.
-
Cover the plate and incubate under static conditions for 24-48 hours at 37°C. The incubation time should be optimized based on the biofilm-forming capacity of the specific strain.
-
-
Crystal Violet (CV) Staining and Quantification:
-
Carefully discard the supernatant from each well. Wash the wells gently three times with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove planktonic and loosely attached cells[1].
-
Fix the remaining biofilm by adding 200 µL of 99% methanol to each well for 15 minutes.
-
Remove the methanol and allow the plate to air dry completely.
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes[1][18].
-
Remove the CV solution and wash the plate thoroughly with distilled water until the wash water is clear.
-
Dry the plate completely. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye[1].
-
Incubate for 10-15 minutes, with gentle shaking if necessary.
-
Transfer 125-150 µL of the solubilized CV to a new flat-bottom plate and measure the absorbance at 570-595 nm using a microplate reader[1].
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [1 - (OD_treated / OD_growth_control)] * 100
-
The MBIC is defined as the lowest concentration of the compound that shows a significant inhibition of biofilm formation (e.g., ≥90%).
-
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay evaluates the ability of a compound to destroy a pre-formed, mature biofilm, which is more clinically relevant for treating established infections[8][16][17].
Methodology
-
Biofilm Formation:
-
Following steps 1 and 3 from the MBIC protocol, grow mature biofilms in a 96-well plate for 24-48 hours without any compound.
-
-
Compound Treatment:
-
After the incubation period, discard the supernatant and wash the wells three times with sterile PBS to remove planktonic cells.
-
Prepare serial dilutions of the pyrazole compound in fresh, sterile broth.
-
Add 200 µL of the appropriate compound dilution to each well containing the pre-formed biofilm. Include a "no-treatment" control (fresh broth only).
-
Incubate the plate for another 24 hours at 37°C.
-
-
Quantification of Viable Cells:
-
After treatment, discard the supernatant.
-
Wash the wells twice with PBS.
-
Add 200 µL of sterile PBS to each well. Vigorously scrape the bottom and sides of the wells to dislodge the biofilm. Alternatively, use sonication to disrupt the biofilm matrix.
-
Perform serial dilutions of the resulting bacterial suspension in PBS.
-
Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 37°C.
-
Count the colonies to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
The MBEC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥3-log₁₀) in CFU/mL compared to the untreated control biofilm.
-
Protocol 3: Visualization of Biofilm Architecture by Microscopy
Microscopy provides direct visual evidence of a compound's effect on biofilm structure, thickness, and cell viability.
Scanning Electron Microscopy (SEM)
-
Grow biofilms on appropriate surfaces (e.g., glass coverslips, medical-grade plastic discs) placed inside the wells of a 6- or 12-well plate, treating them as described in the MBIC or MBEC protocols.
-
Gently wash the surfaces with PBS.
-
Fix the biofilms with a solution of 2.5% glutaraldehyde in cacodylate buffer for at least 2 hours.
-
Perform post-fixation with 1% osmium tetroxide.
-
Dehydrate the samples through a graded ethanol series (e.g., 30%, 50%, 70%, 90%, 100%).
-
Critical-point dry the samples, mount them on stubs, and sputter-coat with gold or palladium.
-
Visualize using an SEM to observe changes in biofilm morphology, cell arrangement, and matrix production.
Confocal Laser Scanning Microscopy (CLSM)
-
Grow and treat biofilms on optically clear surfaces (e.g., glass-bottom dishes).
-
After treatment, wash gently with PBS.
-
Stain the biofilm using a live/dead viability kit (e.g., containing SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.
-
Visualize the biofilm using a CLSM. This technique allows for the generation of 3D reconstructions of the biofilm, providing quantitative data on thickness, biovolume, and the ratio of live to dead cells.
Data Summary and Interpretation
Systematic evaluation of this compound and its derivatives will yield crucial data points for determining its potential as an anti-biofilm therapeutic.
| Parameter | Description | Example Target Pathogen | Hypothetical Result | Interpretation |
| MIC | Minimum Inhibitory Concentration against planktonic cells. | S. aureus MRSA | 1-2 µg/mL | Potent bactericidal/bacteriostatic activity[8]. |
| MBIC₅₀/₉₀ | Concentration to inhibit 50% or 90% of biofilm formation. | S. aureus MRSA | 2-4 µg/mL | Effective at preventing biofilm establishment at low concentrations[4]. |
| MBEC | Concentration to eradicate pre-formed, mature biofilm. | S. aureus MRSA | >16 µg/mL | Higher concentration needed to destroy established biofilms, as is typical. |
Expert Insight: It is common for the MBEC value to be significantly higher than the MIC and MBIC values. This reflects the highly protected nature of bacteria within a mature biofilm matrix. A compound with both low MBIC and achievable MBEC values is a strong candidate for further development. The trifluoromethylphenyl pyrazole derivatives have shown promise in both inhibiting biofilm formation and eradicating preformed biofilms, often outperforming control antibiotics like vancomycin[10][11][12].
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-biofilm agents. The protocols outlined in this guide provide a robust and validated framework for researchers to screen, characterize, and validate the efficacy of these compounds. By employing a multi-assay approach—combining quantitative biomass and viability measurements with direct visualization—scientists can build a comprehensive profile of a compound's activity and elucidate its mechanism of action, paving the way for new strategies to combat persistent and drug-resistant bacterial infections.
References
- Current time inform
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. PubMed. [Link]
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. PubMed Central. [Link]
- A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. National Institutes of Health (NIH). [Link]
- Antibacterial pyrazoles: tackling resistant bacteria. PubMed Central, National Institutes of Health (NIH). [Link]
- Synthesis and biofilm formation reduction of pyrazole-4-carboxamide derivatives in some Staphylococcus aureus strains | Request PDF.
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]
- Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
- Pyrazole derived ultra-short antimicrobial peptidomimetics with potent anti-biofilm activity. PubMed. [Link]
- (PDF) The Methods for Detection of Biofilm and Screening Antibiofilm Activity of Agents.[Link]
- (PDF)
- Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism. Walsh Medical Media. [Link]
- Anti-Biofilm Drug Susceptibility Testing Methods: Looking for New Strategies against Resistance Mechanism.
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. [Link]
- Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella spp.
- Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
- Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant p
- Biofilm inhibition and destruction assay (A) and (B) S. aureus ATCC...
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PubMed Central, National Institutes of Health (NIH). [Link]
- Synthesis and biofilm formation reduction of pyrazole-4-carboxamide derivatives in some Staphylococcus aureus strains. PubMed. [Link]
- Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. MDPI. [Link]
- Pseudomonas aeruginosa Biofilm Form
- Enhanced inhibition of Pseudomonas aeruginosa virulence factor production and biofilm development by sublethal concentrations of eugenol and phenyllactic acid. PubMed. [Link]
- Pseudomonas aeruginosa Biofilms. PubMed Central, National Institutes of Health (NIH). [Link]
- (PDF) Pseudomonas aeruginosa Biofilm Formation and Its Control.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5- a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole derived ultra-short antimicrobial peptidomimetics with potent anti-biofilm activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced inhibition of Pseudomonas aeruginosa virulence factor production and biofilm development by sublethal concentrations of eugenol and phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
- 18. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Formulation of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole for In Vivo Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole, a representative hydrophobic molecule, for in vivo studies. The trifluoromethylphenyl moiety confers high lipophilicity and low aqueous solubility, posing significant challenges for achieving adequate bioavailability in animal models.[1] This guide outlines a systematic, tiered approach to formulation development, starting with essential pre-formulation characterization and progressing through logical vehicle selection to detailed, step-by-step preparation protocols for both solution and suspension formulations. The causality behind experimental choices, adherence to animal welfare guidelines, and methods for ensuring formulation quality and dose accuracy are emphasized throughout.
Part 1: Foundational Strategy & Pre-formulation Assessment
Successful in vivo studies hinge on a well-characterized and stable formulation. Rushing this stage can lead to erroneous or irreproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.[2][3] The primary goal is to develop a safe and effective vehicle that maximizes exposure for safety and efficacy testing.[4]
Physicochemical Profile of this compound
The structure of the target compound dictates its behavior. The trifluoromethyl (CF3) group is a strong electron-withdrawing group that significantly increases lipophilicity (LogP) and metabolic stability.[1] This high lipophilicity is the primary driver of its poor aqueous solubility.
Expected Properties:
-
High Lipophilicity (High LogP): The trifluoromethylphenyl group dramatically reduces water solubility.[1]
-
Poor Aqueous Solubility: Likely classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound.
-
Solid State: Likely a crystalline solid at room temperature.[5]
-
Chemical Stability: The pyrazole ring is generally stable, but the overall stability in various pH conditions and solvents must be empirically determined.
Criticality of a Validated Analytical Method
Before any formulation work begins, a robust and validated analytical method, typically Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is mandatory.[6][7] This is a self-validating step; without it, you cannot confirm the concentration, homogeneity, or stability of your final formulation.
Experimental Workflow: Analytical Method Development
Caption: Workflow for HPLC method development and validation.
Part 2: A Tiered Approach to Formulation Development
The principle of parsimony should guide formulation development: start with the simplest, safest vehicle and only increase complexity if necessary. The choice of excipients must prioritize animal safety and welfare.[8][9][10] All components should be pharmaceutical grade whenever possible.[9][11]
Decision Logic for Vehicle Selection
The following diagram illustrates a logical progression for selecting an appropriate formulation strategy. This approach minimizes the use of harsh organic solvents and complex systems unless solubility challenges demand them.
Diagram: Formulation Strategy Decision Tree
Caption: Decision tree for selecting an in vivo formulation strategy.
Common Excipients for Preclinical In Vivo Formulations
The selection of excipients is a critical step, balancing solubilization capacity with potential toxicity.[12] The following table summarizes common, well-tolerated vehicles for rodent studies.
| Excipient Class | Example | Typical Concentration (Oral) | Purpose & Causality |
| Aqueous Vehicle | 0.9% Saline | Up to 100% | Isotonic, high physiological tolerance. Ideal for soluble compounds. |
| Suspending Agent | Carboxymethylcellulose (CMC) | 0.5% - 1.0% w/v | Increases viscosity to prevent sedimentation of insoluble particles, ensuring dose uniformity.[12] |
| Co-Solvent | Polyethylene Glycol 400 (PEG-400) | 10% - 60% v/v | A water-miscible organic solvent that disrupts water's hydrogen bonding network to solubilize hydrophobic compounds.[13] |
| Surfactant | Polysorbate 80 (Tween 80) | 1% - 10% v/v | Amphiphilic molecule that forms micelles above its critical micelle concentration, creating a hydrophobic core to encapsulate the drug.[13][14] |
| Complexing Agent | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20% - 40% w/v | Forms inclusion complexes where the hydrophobic drug resides within the cyclodextrin's lipophilic cavity, increasing apparent water solubility.[15] |
| Lipid Vehicle | Sesame Oil, Miglyol 812 | Up to 100% | For highly lipophilic drugs, can enhance absorption through lymphatic pathways.[16] |
Note: Always run a vehicle-only control group in your animal study to isolate any effects of the formulation itself.[12]
Part 3: Detailed Experimental Protocols
Safety First: Always work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Preparation of a Co-Solvent/Surfactant Formulation (Tier 2/3)
This protocol is suitable for oral gavage (p.o.) administration and aims to create a clear, stable solution.
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle of 30% PEG-400, 5% Tween 80, and 65% Saline (v/v/v) for a total volume of 10 mL.
Materials:
-
This compound (100 mg)
-
PEG-400 (Pharmaceutical Grade)
-
Tween 80 (Pharmaceutical Grade)
-
0.9% Sodium Chloride (Sterile Saline)
-
Sterile 15 mL conical tube
-
Calibrated pipettes
-
Vortex mixer and/or magnetic stirrer
-
Analytical balance
Step-by-Step Methodology:
-
Weigh the Compound: Accurately weigh 100 mg of this compound and transfer it to the 15 mL conical tube.
-
Add Co-Solvent: Pipette 3.0 mL of PEG-400 into the tube. PEG-400 is viscous and acts as the primary organic solvent.
-
Initial Dissolution: Vortex the mixture vigorously for 2-3 minutes. The compound should dissolve or become well-wetted in the PEG-400. Gentle warming (37°C water bath) can be used if necessary, but check for compound stability at that temperature first.
-
Add Surfactant: Add 0.5 mL of Tween 80 to the solution. Vortex again. Tween 80 will aid in keeping the compound in solution when the aqueous component is added.
-
Titrate with Aqueous Phase: Slowly add the 6.5 mL of 0.9% Saline to the organic mixture in small increments (e.g., 1 mL at a time), vortexing well after each addition. This gradual addition is crucial to prevent the hydrophobic compound from "crashing out" or precipitating.
-
Final Homogenization: Once all components are added, vortex the final solution for an additional 5 minutes to ensure complete homogeneity. The final formulation should be a clear, particle-free solution.
-
Quality Control:
-
Visual Inspection: Check for any precipitate or cloudiness. Solutions for parenteral routes must be filtered through a 0.22 µm filter.[8]
-
Concentration Verification: Take an aliquot of the final formulation, dilute it to the appropriate concentration range, and analyze it using the pre-validated HPLC method to confirm the final concentration is within ±10% of the target (10 mg/mL).
-
Labeling: Label the vial clearly with the compound name, concentration, vehicle composition, preparation date, and expiration date (typically short, e.g., 1-7 days, unless stability data proves otherwise).[8]
-
Protocol 2: Preparation of a Micronized Suspension (Tier 1)
This protocol is used when the compound cannot be fully solubilized at the target concentration.
Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% w/v Carboxymethylcellulose (CMC) for a total volume of 10 mL.
Materials:
-
This compound (100 mg, preferably micronized)
-
Sodium Carboxymethylcellulose (CMC, low viscosity) (50 mg)
-
Deionized Water or Saline (10 mL)
-
Mortar and pestle
-
Sterile 15 mL conical tube
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Prepare Vehicle: Add 50 mg of CMC to 10 mL of water/saline in a beaker. Heat gently (to ~40-50°C) while stirring continuously with a magnetic stirrer until the CMC is fully dissolved. This may take 30-60 minutes. Allow the vehicle to cool to room temperature.
-
Particle Size Reduction (Crucial Step): If not already micronized, place the 100 mg of the compound in a mortar. Add a few drops (~50-100 µL) of the 0.5% CMC vehicle to create a thick paste. Triturate (grind) the paste with the pestle for 5-10 minutes. This process, known as "wet grinding," reduces particle size and improves the stability of the suspension.[16]
-
Form the Suspension: Gradually add the remaining CMC vehicle to the mortar while continuing to mix. Transfer the resulting suspension to the 15 mL conical tube. Use a small amount of additional vehicle to rinse the mortar and pestle to ensure a complete transfer.
-
Final Homogenization: Cap the tube and vortex vigorously for 5-10 minutes. A magnetic stirrer can also be used. The final product should be a uniform, opaque suspension.
-
Quality Control:
-
Visual Inspection: Check for large aggregates. The suspension should appear homogenous.
-
Dose Uniformity: Vigorously mix the suspension immediately before drawing each dose to ensure the animal receives the correct amount of the compound.
-
Stability: Observe the suspension for signs of rapid settling. A well-formulated suspension should remain homogenously dispersed for the duration of the dosing procedure.
-
Part 4: In Vivo Administration & Ethical Considerations
The design of any in vivo study must be rigorous and ethically sound.[2][17]
-
Route of Administration: The choice of route (e.g., oral, intraperitoneal, intravenous) dramatically impacts formulation requirements.[18] IV formulations must be sterile, particle-free solutions with a physiological pH, whereas oral formulations can be solutions or suspensions.[8][18]
-
Dose Volume: Adhere to institutional (IACUC) guidelines for maximum administration volumes based on the animal species and route.[19] For mice, oral gavage volumes are typically 5-10 mL/kg.
-
Animal Welfare: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[9][20] The use of non-pharmaceutical grade compounds requires explicit justification and approval.[9][10][11] The vehicle should be chosen to minimize irritation and toxicity.[12]
Part 5: Troubleshooting Common Formulation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitates | - Exceeded solubility limit.- Incorrect order of addition.- pH shift. | - Lower the target concentration.- Increase the percentage of co-solvent/surfactant.- Add aqueous phase more slowly (titrate).- Consider a different vehicle system (e.g., cyclodextrin). |
| High Viscosity | - High concentration of PEG-400 or CMC.- Low temperature. | - Reduce the concentration of the viscosity-enhancing agent.- Gently warm the formulation before dosing (ensure compound stability). |
| Phase Separation | - Immiscible components.- Insufficient surfactant/emulsifier. | - Ensure all solvents are miscible.- Increase the concentration of Tween 80 or switch to a lipid-based formulation (SEDDS). |
| Inconsistent PK Data | - Poorly homogenized suspension.- Compound instability in formulation. | - Vigorously mix suspension before every dose.- Perform a stability study of the compound in the vehicle at relevant time points (0h, 4h, 24h). |
References
- Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451. [Link]
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study. MDPI. [Link]
- Mehmood, Y., & Farooq, U. (2023). Excipients in Parenteral Formulations: Selection Considerations and Effective Utilization with Small Molecules and Biologics.
- Charles River. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. [Link]
- University of Washington. (2023).
- Alfei, S., Brullo, C., Caviglia, D., & Zuccari, G. (2021).
- Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
- Santos, M. A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]
- Gad Consulting Services. (2016). Vehicles for Animal Studies. Gad Consulting Services. [Link]
- Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]
- Florida State University. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Research Animals. FSU Office of Research. [Link]
- Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Cure Rare Disease. [Link]
- MDPI. (2017). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. MDPI. [Link]
- The University of Maryland, Baltimore. (2025). IACUC Guidelines on the use of Non-pharmaceutical Grade Compounds in Animal Use Protocols. The University of Maryland, Baltimore. [Link]
- University of California, Berkeley. (n.d.). Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). University of California, Berkeley. [Link]
- AAALAC International. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals.
- Khan, I., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PMC - PubMed Central. [Link]
- International Journal of ChemTech Research. (2017).
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Admescope. [Link]
- Google Patents. (n.d.). Emulsion compositions for the parenteral and/or oral administration of sparingly water soluble ionizable hydrophobic drugs.
- Sharma, D., & Saini, S. (2015). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC - PubMed Central. [Link]
- Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species.
- Semantic Scholar. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
- Al-Suwaidan, I. A., et al. (2025).
- The Ohio State University. (2020). Fipronil – N-Phenylpyrazole Toxicity. U.OSU. [Link]
- IRIS UniGe. (2021).
- ResearchGate. (2025). Strategies for formulating and delivering poorly water-soluble drugs.
- PubChem. (n.d.). 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile. PubChem. [Link]
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). Synthesis and Evaluation of Pyrazole Derivatives by Different Method. wjpr.net. [Link]
- ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
- ResearchGate. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. ijprajournal.com. [Link]
- Tighadouini, S., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. [Link]
- CAS Common Chemistry. (n.d.). 5-(4-Fluorophenyl)-1-(4-methylsulfonylphenyl)-3-trifluoromethyl-1H-pyrazole. CAS Common Chemistry. [Link]
- NIH. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
- Shaker, A. M., & Shaaban, M. R. (2016). Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. altasciences.com [altasciences.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare [sites.uw.edu]
- 9. research.fsu.edu [research.fsu.edu]
- 10. research.olemiss.edu [research.olemiss.edu]
- 11. Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. mdpi.com [mdpi.com]
- 18. admescope.com [admescope.com]
- 19. researchgate.net [researchgate.net]
- 20. umaryland.edu [umaryland.edu]
Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compound Libraries
Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[1][2] This has led to the successful development of numerous FDA-approved drugs containing a pyrazole core for a wide range of diseases, including cancer, inflammation, and cardiovascular disorders.[2][3] The therapeutic potential of pyrazole-based compounds spans a diverse array of molecular targets, most notably protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways like cyclooxygenases (COX).[1][4][5]
High-Throughput Screening (HTS) is an indispensable tool in the quest to unlock the full therapeutic potential of pyrazole libraries.[6] HTS enables the rapid and automated evaluation of thousands to millions of compounds, facilitating the identification of "hits" that modulate a specific biological target.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, optimization, and implementation of robust HTS assays tailored for the screening of pyrazole-based compound libraries. We will delve into the causality behind experimental choices for various assay formats, provide detailed, field-proven protocols, and emphasize the importance of self-validating systems for ensuring data integrity.
Strategic Selection of HTS Assays for Pyrazole Libraries
The choice of an appropriate HTS assay is paramount and is dictated by the biological target of interest. Pyrazole scaffolds have shown significant promise as inhibitors of several key drug target classes. Below, we explore the most relevant HTS technologies for screening pyrazole libraries against these targets.
I. Protein Kinase Inhibitors: A Prime Target for Pyrazoles
Protein kinases are a major class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Pyrazole-based compounds have been successfully developed as potent kinase inhibitors.[9] Several HTS technologies are well-suited for identifying and characterizing pyrazole-based kinase inhibitors.
TR-FRET assays are a popular choice for HTS due to their homogeneous format, high sensitivity, and reduced interference from compound autofluorescence.[10][11] These assays measure the proximity of a donor and an acceptor fluorophore. In a kinase assay, this can be configured to detect either substrate phosphorylation or inhibitor binding.
LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)
The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that directly measures the affinity of an inhibitor for the ATP-binding site of a kinase.[12][13][14]
-
Principle: The assay utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer). When both the antibody and tracer are bound to the kinase, FRET occurs between the Eu donor and the Alexa Fluor™ 647 acceptor.[12][14] A pyrazole-based compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[12]
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for a Pyrazole Library
Objective: To determine the inhibitory potency (IC₅₀) of pyrazole compounds against a target kinase.
Materials:
-
Target Kinase (e.g., with a GST or His-tag)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)
-
Appropriate LanthaScreen™ Kinase Tracer
-
Kinase Buffer A (5X stock: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[13]
-
Test pyrazole compounds dissolved in 100% DMSO
-
Staurosporine (positive control inhibitor)
-
Low-volume 384-well plates (white or black)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H₂O.[13]
-
Prepare a 3X kinase/antibody mixture in 1X Kinase Buffer A. The final concentrations will depend on the specific kinase and should be optimized, but a typical starting point is 15 nM kinase and 6 nM antibody.[15]
-
Prepare a 3X tracer solution in 1X Kinase Buffer A. The optimal concentration is typically near the Kd of the tracer for the kinase and should be determined experimentally (often in the 1-100 nM range).[12][15]
-
Prepare serial dilutions of the pyrazole compounds and staurosporine in 100% DMSO. Then, create a 3X intermediate dilution of these compounds in 1X Kinase Buffer A. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Assembly (15 µL final volume): [15]
-
Add 5 µL of the 3X intermediate compound dilution to the appropriate wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation and Measurement:
-
Mix the plate gently.
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) with an excitation at approximately 340 nm.[16]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the pyrazole compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
FP assays are another homogeneous method well-suited for HTS, measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][17]
-
Principle: In a competitive FP-based kinase assay, a small fluorescently labeled ligand (tracer), often a known kinase inhibitor, binds to the kinase's active site. This binding slows the tracer's rotation, resulting in a high FP signal.[8] When a pyrazole-based inhibitor from the library displaces the tracer, the unbound tracer tumbles more rapidly, leading to a decrease in the FP signal.[8]
Protocol 2: Fluorescence Polarization (FP) Competition Assay for Kinase Inhibitors
Objective: To identify pyrazole compounds that bind to the kinase active site.
Materials:
-
Target Kinase
-
Fluorescently labeled tracer (a known ligand for the kinase)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Test pyrazole compounds in 100% DMSO
-
Known unlabeled inhibitor (positive control)
-
Low-volume 384-well black plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation:
-
Determine the optimal concentration of the kinase and tracer through titration experiments to achieve a robust assay window.
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X tracer solution in assay buffer.
-
Prepare serial dilutions of the pyrazole compounds and the positive control in 100% DMSO. Then, create a 4X or higher intermediate dilution in assay buffer.
-
-
Assay Assembly (e.g., 20 µL final volume):
-
Add 5 µL of the intermediate compound dilution to the wells.
-
Add 10 µL of the 2X kinase solution.
-
Mix and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Add 5 µL of the 2X tracer solution.
-
-
Incubation and Measurement:
-
Incubate for at least 1 hour at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
The decrease in FP is proportional to the inhibitory activity of the test compound.
-
Plot the mP (millipolarization) values against the logarithm of the pyrazole compound concentration.
-
Determine the IC₅₀ values from the resulting dose-response curves.
-
II. GPCR Modulators: Expanding the Reach of Pyrazole Scaffolds
GPCRs represent one of the largest families of drug targets.[2] Pyrazole-containing compounds have been identified as modulators of various GPCRs. HTS assays for GPCRs typically measure the downstream consequences of receptor activation, such as changes in second messenger levels (e.g., cAMP).
The HTRF® cAMP assay is a competitive immunoassay for the detection of cyclic AMP.[1][18]
-
Principle: The assay is based on competition between endogenous cAMP produced by cells and a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate donor.[18][19] When a Gs-coupled GPCR is activated by an agonist, intracellular cAMP levels increase, displacing the d2-labeled cAMP from the antibody. This leads to a decrease in the FRET signal. Conversely, activation of a Gi-coupled GPCR inhibits adenylyl cyclase, leading to a decrease in cAMP levels and an increase in the FRET signal.[18]
Protocol 3: Cell-Based HTRF® cAMP Assay for GPCRs
Objective: To screen a pyrazole library for agonists or antagonists of a target GPCR.
Materials:
-
A cell line stably expressing the target GPCR (e.g., CHO-K1 or HEK293)
-
HTRF® cAMP Assay Kit (containing anti-cAMP-Cryptate, cAMP-d2, and lysis buffer)
-
Cell culture medium and supplements
-
Stimulation buffer
-
Forskolin (for Gi-coupled receptor assays)
-
Known agonist and antagonist for the target GPCR
-
White 384-well tissue culture-treated plates
-
HTRF®-compatible plate reader
Procedure:
-
Cell Preparation:
-
Seed the cells in 384-well plates at an optimized density and allow them to adhere overnight.
-
-
Compound Addition and Cell Stimulation: [20]
-
Prepare serial dilutions of the pyrazole compounds and controls in stimulation buffer.
-
Remove the culture medium from the cells and add 5 µL of the compound dilutions.
-
For Gs-coupled receptors: Incubate for 30 minutes at room temperature.
-
For Gi-coupled receptors: Pre-treat with the compounds, then add forskolin to stimulate cAMP production, and incubate for 30 minutes.
-
-
Cell Lysis and Detection: [1]
-
Add 5 µL of d2-labeled cAMP conjugate prepared in lysis buffer.
-
Add 5 µL of cryptate-labeled anti-cAMP antibody prepared in lysis buffer.
-
-
Incubation and Measurement: [1]
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF®-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF® ratio and plot it against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
III. Probing Protein-Protein Interactions
Many disease pathways are driven by aberrant protein-protein interactions (PPIs). The pyrazole scaffold can serve as a basis for designing PPI inhibitors.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive for detecting biomolecular interactions.[21]
-
Principle: The assay uses two types of beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen.[21] If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent signal in the Acceptor bead, which is then measured.[21] To screen for inhibitors of a PPI, one protein is conjugated to the Donor bead and the other to the Acceptor bead. A pyrazole compound that disrupts the interaction will separate the beads, leading to a decrease in the signal.
Protocol 4: AlphaScreen® Assay for PPI Inhibitors
Objective: To identify pyrazole compounds that inhibit the interaction between two proteins.
Materials:
-
Two interacting proteins (e.g., one with a biotin tag and the other with a GST-tag)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
Assay Buffer
-
Test pyrazole compounds in 100% DMSO
-
White opaque 384- or 1536-well plates
-
AlphaScreen®-capable plate reader
Procedure:
-
Reagent Preparation:
-
Titrate the proteins and beads to determine the optimal concentrations for a robust signal.
-
Prepare solutions of the biotinylated protein and the GST-tagged protein in assay buffer.
-
Prepare suspensions of the Donor and Acceptor beads in assay buffer, working in subdued light.
-
Prepare serial dilutions of the pyrazole compounds.
-
-
Assay Assembly:
-
Add the test compounds to the wells.
-
Add the biotinylated protein, followed by the Streptavidin-coated Donor beads. Incubate.
-
Add the GST-tagged protein, followed by the Anti-GST Acceptor beads.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Read the plate on an AlphaScreen®-capable reader.
-
-
Data Analysis:
-
A decrease in the AlphaScreen® signal indicates inhibition of the PPI.
-
Plot the signal against the compound concentration to determine IC₅₀ values.
-
Data Analysis and Quality Control: Ensuring the Integrity of Your Screen
A successful HTS campaign relies on rigorous data analysis and quality control.
Z'-Factor: A Measure of Assay Quality
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[22][23] It takes into account the dynamic range of the assay and the data variation associated with the positive and negative controls.
Formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where SD is the standard deviation.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[24]
Hit Confirmation and False Positives
Initial hits from a primary screen require confirmation through a series of secondary assays to eliminate false positives.[7] Common causes of false positives include compound autofluorescence, light scattering, and non-specific interactions.
Hit Confirmation Workflow:
-
Re-testing: Confirm the activity of the hits in the primary assay format.
-
Dose-Response Curves: Generate IC₅₀ or EC₅₀ curves to confirm potency.
-
Orthogonal Assays: Test the hits in a different assay format that relies on a distinct detection technology to rule out assay-specific artifacts.
-
Counter-Screens: For assays involving enzymes, perform counter-screens in the absence of the enzyme or substrate to identify compounds that interfere with the assay components.
Visualizing HTS Workflows
Conclusion
The pyrazole scaffold continues to be a rich source of novel therapeutic agents. The successful identification of potent and selective modulators of key biological targets from pyrazole-based libraries is heavily dependent on the strategic implementation of robust and well-validated HTS assays. By carefully selecting the appropriate assay technology, meticulously optimizing assay conditions, and implementing a rigorous hit confirmation cascade, researchers can significantly enhance the efficiency and productivity of their drug discovery efforts. The protocols and principles outlined in this application note provide a solid foundation for embarking on successful HTS campaigns with pyrazole-based compound libraries, ultimately accelerating the journey from hit identification to lead optimization.
References
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024, September 18). Dispendix.
- AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (n.d.). NIH.
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
- LanthaScreen™ Eu Kinase Binding Assay for MAP2K4. (n.d.). Fisher Scientific.
- On HTS: Z-factor. (2023, December 12).
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic.
- Calculating a Z-factor to assess the quality of a screening assay. (n.d.). FAQ 1153 - GraphPad.
- HTRF® package insert cAMP HiRange General information. (n.d.).
- Z-factor. (n.d.). Wikipedia.
- Principles of the HTRF cAMP Assay. (n.d.). ResearchGate.
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (n.d.). PubMed Central.
- How to run a cAMP HTRF assay. (2024, June 11). YouTube.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). PMC - NIH.
- Analysis of High Throughput Screening Assays using Cluster Enrichment. (n.d.). PMC - NIH.
- Analysis of HTS data. (2017, November 13). Cambridge MedChem Consulting.
- High-throughput screening (HTS) confirmation rate analysis. (n.d.). ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2025, December 8). ResearchGate.
- Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. (2012, March 18). NCBI - NIH.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2025, October 14). ResearchGate.
- G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. (n.d.). NIH.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (n.d.). NIH.
- Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate.
- Coculture‐Based Screening Revealed Selective Cytostatic Effects of Pyrazol–Azepinoindoles. (n.d.). ResearchGate.
- HTRF ® Kinase Assay Protocol. (n.d.). ResearchGate.
- Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015, March 7). Briefings in Bioinformatics | Oxford Academic.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). NIH.
- Vol 27, No 19 (2024). (n.d.). Combinatorial Chemistry & High Throughput Screening.
- High-throughput screening (HTS). (2019, April 10). BMG LABTECH.
- Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. (n.d.). PMC - NIH.
- High-throughput screening (HTS). (n.d.). BMG LABTECH.
- What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? (2016, January 10). ResearchGate.
Sources
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Adapta™ Universal Kinase Assay Kit 1 kit | Buy Online | thermofisher.com [thermofisher.com]
- 10. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - UK [thermofisher.com]
- 17. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 20. youtube.com [youtube.com]
- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 23. assay.dev [assay.dev]
- 24. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
synthesis of pyrazole-carboxamide derivatives from pyrazole acid
Application Notes & Protocols
Topic: Synthesis of Pyrazole-Carboxamide Derivatives from Pyrazole Carboxylic Acids Audience: Researchers, scientists, and drug development professionals.
Abstract
Pyrazole-carboxamides are a cornerstone scaffold in modern medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Their synthetic accessibility and the ease with which their substituents can be modified make them invaluable for structure-activity relationship (SAR) studies. This application note provides a detailed guide to the synthesis of pyrazole-carboxamides, focusing on the pivotal step of coupling a pyrazole carboxylic acid with a primary or secondary amine. We present two robust, field-proven protocols: the classic acyl chloride method and the milder, more versatile approach using modern peptide coupling reagents. The underlying mechanisms, experimental considerations, and practical insights are discussed to empower researchers to confidently and efficiently synthesize these critical molecular building blocks.
Scientific Foundation: The Logic of Amide Bond Formation
The conversion of a carboxylic acid to a carboxamide is a condensation reaction that, on its own, is thermodynamically unfavorable. The core principle of this synthesis, therefore, relies on the in situ activation of the carboxylic acid's carbonyl group. This activation transforms the hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.
The two primary strategies to achieve this activation from a pyrazole carboxylic acid are:
-
Conversion to a Highly Reactive Acyl Halide: This is a traditional and highly effective method where the carboxylic acid is converted to a pyrazole-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4][5] The resulting acyl chloride is extremely reactive and readily undergoes nucleophilic acyl substitution with the desired amine. While efficient, the harsh conditions required can be incompatible with sensitive functional groups on either the pyrazole core or the amine.[6]
-
Formation of an Active Ester Intermediate: This strategy employs "coupling reagents" developed for peptide synthesis.[6] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7][8] This intermediate is often unstable and prone to side reactions. To mitigate this, an additive such as 1-Hydroxybenzotriazole (HOBt) is included. HOBt traps the O-acylisourea to form a more stable HOBt active ester, which then efficiently reacts with the amine while minimizing side products and racemization.[7][9][10]
General Synthetic Workflow
The most flexible and commonly employed route begins with a pre-formed pyrazole ring bearing a carboxylic acid (or an ester precursor), which is then coupled with a diverse range of amines late in the synthesis.[3][11] This allows for the rapid generation of a library of analogs from a common intermediate.
Caption: General workflow for pyrazole-carboxamide synthesis.
Experimental Protocols
These protocols are designed as a starting point and may require optimization based on the specific substrates used. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Preparation of the Pyrazole Carboxylic Acid Precursor
This protocol details the saponification (hydrolysis) of a pyrazole-carboxylate ester, a common precursor to the required carboxylic acid.[3][11]
Materials:
-
Pyrazole-carboxylate ester (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole-carboxylate ester in a mixture of THF and water (a 3:1 ratio is a good starting point).[3]
-
Add the base (LiOH or NaOH) and stir the mixture vigorously at room temperature. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.[3][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 4-12 hours).[11]
-
Once complete, cool the reaction mixture in an ice bath.
-
Slowly acidify the solution by adding 1M HCl dropwise until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.[3]
-
Stir the cold suspension for an additional 30 minutes to ensure complete precipitation.[3]
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove inorganic salts.[3]
-
Dry the product under high vacuum. The resulting pyrazole carboxylic acid is often pure enough for direct use in the subsequent coupling step.[3]
Protocol 2: Amide Coupling to Synthesize Pyrazole-Carboxamide
Two distinct methods are provided below. Method B is generally preferred for complex or sensitive substrates due to its milder conditions.
Method A: Using Thionyl Chloride (Acyl Chloride Formation)
Materials:
-
Pyrazole-carboxylic acid (from Protocol 1) (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
Procedure:
-
Part 1: Acid Chloride Formation
-
Suspend the pyrazole-carboxylic acid in anhydrous DCM. Add a single drop of DMF (catalytic).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride dropwise. Caution: This reaction releases HCl and SO₂ gas.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is often complete when gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess thionyl chloride under reduced pressure (in vacuo) to obtain the crude pyrazole-carbonyl chloride. This intermediate is moisture-sensitive and is typically used immediately without purification.[3][11]
-
-
Part 2: Amide Formation
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine and base (e.g., TEA) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[11]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.[11]
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
-
Method B: Using EDC/HOBt Coupling Reagents
This method is advantageous for its mild conditions and broad substrate scope.
Materials:
-
Pyrazole-carboxylic acid (from Protocol 1) (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) or TEA (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the pyrazole-carboxylic acid in anhydrous DMF or DCM.[3]
-
Add HOBt and the desired amine to the solution.
-
Add the base (DIPEA or TEA).
-
Finally, add EDC in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[3]
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Note: The urea byproduct from EDC is water-soluble and is removed during these washes.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization.[3]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Data Summary and Field Insights
Comparative Table of Coupling Methods
| Parameter | Method A: Acyl Chloride | Method B: EDC/HOBt Coupling |
| Activating Reagent | SOCl₂ or (COCl)₂ | EDC (carbodiimide) |
| Additive | DMF (catalytic) | HOBt |
| Typical Solvents | Anhydrous DCM, THF | Anhydrous DMF, DCM |
| Reaction Temperature | 0 °C to Room Temp | Room Temperature |
| Reaction Time | 2-16 hours | 12-24 hours |
| Key Byproducts | HCl, SO₂, TEA·HCl | Water-soluble urea |
| Advantages | High reactivity, inexpensive reagents | Mild conditions, broad functional group tolerance, easy workup |
| Disadvantages | Harsh conditions, moisture sensitive, byproduct removal can be difficult | More expensive reagents, longer reaction times |
| Typical Yields | Good to Excellent[3] | Good to Excellent |
Expert Insights & Troubleshooting
-
Why Anhydrous Solvents? Both the acyl chloride and the EDC-activated intermediates are highly reactive towards water. The presence of moisture will hydrolyze these intermediates back to the starting carboxylic acid, significantly reducing the yield.
-
The Role of the Base: In the acyl chloride method, a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction.[3] In the EDC/HOBt method, the base helps to deprotonate the amine and maintain a favorable pH for the coupling.[7]
-
Monitoring by TLC: When monitoring the reaction, it is useful to spot the starting pyrazole acid, the amine, and the co-spotted reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress.
-
Purification: Column chromatography is the most common method for purifying pyrazole-carboxamides.[12] A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is generally effective.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. [Link]
- Ferreira, B. S., et al. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Letters in Organic Chemistry, 18(5), 335-343. [Link]
- Bentham Science Publishers. (2021). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. [Link]
- MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
- BenchChem. (2025).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- N/A. (2025).
- National Institutes of Health. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. [Link]
- ILHAN, I. Ö., & ÇADIR, M. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]
- Bentham Science Publishers. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. [Link]
- ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sphinxsai.com [sphinxsai.com]
Application Note & Protocol: High-Sensitivity Quantification of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole in Biological Matrices
Abstract & Introduction
The pyrazole ring is a foundational scaffold in medicinal chemistry, present in numerous therapeutic agents ranging from anti-inflammatory drugs to anti-obesity and anti-cancer agents.[1][2] The compound 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole represents a typical small molecule of interest in drug development. Accurate quantification of such compounds and their metabolites in complex biological matrices (e.g., plasma, blood, urine, tissue) is paramount for evaluating pharmacokinetics (PK), toxicokinetics (TK), and overall drug safety and efficacy.[3][4]
This document provides a comprehensive guide to developing and validating a robust, high-sensitivity analytical method for this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and protocols detailed herein are designed to meet the stringent requirements of international regulatory bodies, ensuring data integrity and reliability for regulatory submissions.[3][5][6][7]
Foundational Principles: The Pillars of Bioanalytical Method Validation
Before embarking on any specific protocol, it is crucial to understand the framework that ensures the reliability of bioanalytical data. Method development is an exploratory process, but method validation is a rigorous, systematic confirmation that the developed method is fit for its intended purpose.[8] Our approach is grounded in the globally harmonized ICH M10 Guideline on Bioanalytical Method Validation , which provides a unified standard for regulatory submissions to agencies like the FDA and EMA.[3][4][6][7]
The core validation parameters that must be rigorously assessed include:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.[6]
-
Accuracy and Precision: Accuracy measures the closeness of results to the true value, while precision measures the reproducibility of measurements under the same conditions.[6]
-
Calibration Curve and Sensitivity: Defining the relationship between instrument response and analyte concentration, which establishes the method's linear range. Sensitivity is defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.[9][10]
-
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
-
Stability: Ensuring the analyte remains unchanged during sample collection, processing, storage, and analysis.[11][6]
Choosing the Right Tool: A Comparison of Analytical Technologies
Several analytical techniques can be employed for small molecule quantification. The choice depends on the required sensitivity, selectivity, sample throughput, and the stage of drug development.
| Technique | Principle | Advantages | Limitations | Best For |
| HPLC-UV/PDA | Separation by liquid chromatography, detection by UV-Vis absorbance. | Cost-effective, robust, simple method development. | Lower sensitivity, susceptible to interference from co-eluting compounds with similar UV spectra. | High-concentration studies, initial method development, purity analysis.[12][13][14] |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Excellent chromatographic resolution, established spectral libraries for identification. | Requires analyte to be volatile and thermally stable, may require derivatization.[15][16] | Analysis of volatile metabolites or specific compound classes. |
| LC-MS/MS | High-efficiency liquid chromatography separation coupled with highly selective tandem mass spectrometry detection. | Unmatched sensitivity and selectivity, wide applicability, high throughput.[17][18][19][20] | Higher instrument cost, potential for matrix effects that must be controlled.[10] | Gold standard for low-concentration quantification in complex matrices for regulated bioanalysis. |
For its superior sensitivity and selectivity in complex biological fluids, LC-MS/MS is the recommended technique for the definitive quantification of this compound in support of regulatory filings.
The Critical First Step: Sample Preparation Strategy
Effective sample preparation is arguably the most critical and challenging step in bioanalysis.[21] Its primary goal is to isolate the target analyte from interfering matrix components like proteins and phospholipids, which can cause ion suppression and damage analytical instrumentation.[9][10][22]
Caption: Decision tree for selecting a sample preparation technique.
Comparison of Common Extraction Techniques
| Technique | Mechanism | Relative Cleanliness | Throughput | Method Development |
| Protein Precipitation (PPT) | Protein denaturation and precipitation with an organic solvent (e.g., acetonitrile).[23] | Low | High | Minimal |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on polarity.[22] | Medium | Low-Medium | Moderate |
| Supported Liquid Extraction (SLE) | Aqueous sample is adsorbed onto diatomaceous earth; analyte is eluted with an immiscible organic solvent.[9][22] | Medium-High | High | Minimal-Moderate |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a specific solvent, exploiting differences in physical/chemical properties.[22] | High | High (with automation) | High |
For this protocol, we select Solid-Phase Extraction (SPE) to achieve the highest level of extract cleanliness and sensitivity, which is essential for a validated, regulated bioanalytical method.
Protocol: Quantification of this compound in Human Plasma by SPE-LC-MS/MS
Objective
To accurately and precisely quantify this compound in human plasma over a specified calibration range.
Materials and Instrumentation
-
Analyte: this compound (Reference Standard, >99% purity).
-
Internal Standard (IS): Stable isotope-labeled this compound-d4 or a structurally similar analog.
-
Reagents: HPLC-grade methanol, acetonitrile, water, formic acid.
-
Biological Matrix: Pooled, blank human plasma (K2-EDTA anticoagulant).
-
SPE Device: Mixed-Mode Cation Exchange SPE Plate (e.g., Oasis MCX µElution Plate).
-
Instrumentation:
-
LC System: UPLC/UHPLC system (e.g., Waters ACQUITY, Agilent 1290).
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS).
-
Procedure
Step 1: Preparation of Stock Solutions, Calibration Standards (CS), and Quality Controls (QC)
-
Stock Solutions: Prepare primary stock solutions of the analyte and IS in methanol at 1.00 mg/mL.
-
Spiking Solutions: Prepare a series of intermediate spiking solutions by serially diluting the analyte stock solution with 50:50 methanol:water.
-
Calibration Standards & QCs: Prepare CS and QC samples by spiking the required amount (typically 2-5% of the total volume) of the appropriate spiking solution into blank human plasma. A typical calibration curve might span 0.1 to 100 ng/mL.
Step 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma sample (blank, CS, QC, or unknown), add 20 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
Conditioning: Condition the SPE plate wells with 200 µL of methanol, followed by 200 µL of water.
-
Loading: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent.
-
Washing:
-
Wash 1: Add 200 µL of 2% formic acid in water.
-
Wash 2: Add 200 µL of methanol.
-
-
Elution: Elute the analyte and IS with 2 x 50 µL of 5% ammonium hydroxide in acetonitrile into a clean collection plate.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Step 3: LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
LC Gradient:
Time (min) %B 0.0 5 2.0 95 2.5 95 2.6 5 | 3.5 | 5 |
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Hypothetical MRM Transitions:
-
Analyte (C10H7F3N2, MW: 212.17): Q1: 213.1 -> Q3: 145.1 (loss of pyrazole ring fragment).
-
Internal Standard (d4-Analyte): Q1: 217.1 -> Q3: 149.1.
-
-
Note: MRM transitions must be optimized empirically by infusing the pure compound.
-
Step 4: Data Processing and Acceptance Criteria
-
Integrate the chromatographic peaks for the analyte and IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the CS samples using a weighted (1/x²) linear regression.
-
The accuracy of the back-calculated CS concentrations must be within ±15% of nominal (±20% at LLOQ).
-
QC sample accuracy must be within ±15% of their nominal values for at least 67% of QCs and for at least 50% at each concentration level.
Expected Method Performance (Validation Summary)
The following table summarizes the typical acceptance criteria for a validated bioanalytical method according to ICH M10 guidelines.[3][6]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Calibration Range | e.g., 0.100 - 100 ng/mL |
| LLOQ Accuracy & Precision | Within ±20% of nominal value; Precision (CV) ≤ 20% |
| QC Accuracy (Low, Mid, High) | Within ±15% of nominal value |
| QC Precision (CV%) | ≤ 15% |
| Matrix Effect (CV%) | ≤ 15% |
| Extraction Recovery | Consistent, precise, and reproducible (no absolute value required). |
| Stability (various conditions) | Analyte concentration within ±15% of baseline/nominal values. |
Comprehensive Bioanalytical Workflow
Caption: End-to-end workflow for bioanalytical sample processing.
Conclusion
This application note details a comprehensive strategy for the sensitive and selective quantification of this compound in human plasma. By combining a highly efficient Solid-Phase Extraction (SPE) cleanup with the specificity of LC-MS/MS analysis, this method is capable of meeting the rigorous standards for regulated bioanalysis as outlined in the ICH M10 guidelines.[3][4][7] The principles and protocols described provide a robust framework for researchers in drug development to generate high-quality, reliable data for pharmacokinetic and toxicokinetic studies.
References
- ICH M10 Bioanalytical Method Validation and Study Sample Analysis.
- Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Source available upon specific request.
- ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]
- ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. European Medicines Agency. [Link]
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]
- Bioanalytical Method Validation - Guidance for Industry. U.S.
- FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". American Society for Clinical Pharmacology & Therapeutics. [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals.Source available upon specific request.
- Bioanalytical Sample Prepar
- Bioanalytical sample prepar
- Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- A Highly Sensitive RP HPLC‐PDA Analytical Method.Source available upon specific request.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
- FDA Guidance on analytical procedures and methods valid
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.National Institutes of Health (NIH). [Link]
- 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole - MS (GC) Spectrum. SpectraBase. [Link]
- A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples.PubMed. [Link]
- Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ. Agilent Technologies. [Link]
- Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.MDPI. [Link]
- Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.National Institutes of Health (NIH). [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.National Institutes of Health (NIH). [Link]
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals.
- Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.
- A sensitive and accurate vortex-assisted liquid-liquid microextraction-gas chromatography-mass spectrometry method for urinary triazoles.
- Analysis of the Urine Volatilome of COVID-19 Patients and the Possible Metabolic Alterations Produced by the Disease.National Institutes of Health (NIH). [Link]
- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents.
- Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists.Semantic Scholar. [Link]
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.National Institutes of Health (NIH). [Link]
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. worldwide.com [worldwide.com]
- 7. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 8. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
- 12. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. ijcpa.in [ijcpa.in]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. mdpi.com [mdpi.com]
- 20. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. gcms.cz [gcms.cz]
- 23. biotage.com [biotage.com]
Application Notes & Protocols: A Streamlined One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Aldehydes and Alkynes
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Traditional multi-step syntheses of these valuable heterocycles can be time-consuming and often suffer from low overall yields. This application note details a highly efficient, one-pot, three-component strategy for the synthesis of 3,5-disubstituted 1H-pyrazoles from readily available aldehydes, tosylhydrazine, and terminal alkynes. This method offers significant advantages in terms of operational simplicity, shorter reaction times, and good to excellent yields, making it a valuable tool for synthetic and medicinal chemists.[2][3]
Underlying Scientific Principles: A Mechanistic Overview
The success of this one-pot synthesis hinges on the in situ generation of a diazo compound from an aldehyde and tosylhydrazine, which then undergoes a 1,3-dipolar cycloaddition with a terminal alkyne.[2][4] The reaction proceeds through a well-defined sequence of steps, which allows for a high degree of control and predictability.
The reaction is initiated by the condensation of an aldehyde with tosylhydrazine to form a tosylhydrazone. This intermediate is then treated with a base, which facilitates the elimination of the tosyl group and the formation of a transient diazoalkane. This highly reactive diazoalkane then readily participates in a [3+2] cycloaddition reaction with the terminal alkyne present in the reaction mixture. The resulting cycloadduct, a pyrazoline derivative, subsequently aromatizes to afford the stable 3,5-disubstituted 1H-pyrazole.[2][4][5]
A key advantage of this method is that the potentially hazardous diazo compounds are generated and consumed in situ, thus avoiding their isolation and handling.[2][4] The regioselectivity of the cycloaddition is excellent, with the terminal nitrogen of the diazo compound attacking the substituted carbon of the alkyne, leading predominantly to the 3,5-disubstituted pyrazole.
Figure 1: Mechanistic pathway for the one-pot synthesis of 3,5-disubstituted 1H-pyrazoles.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on the highly efficient method developed by Wu and coworkers and has been demonstrated to be effective for a wide range of substrates.[2]
Materials and Reagents:
-
Substituted aldehyde (1.0 mmol)
-
Tosylhydrazine (1.1 mmol)
-
Terminal alkyne (1.2 mmol)
-
Sodium ethoxide (NaOEt) (2.0 mmol)
-
Toluene (5 mL)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted aldehyde (1.0 mmol), tosylhydrazine (1.1 mmol), and toluene (5 mL).
-
Rationale: Toluene is an effective solvent for this reaction, allowing for the necessary reaction temperature to be reached for both the condensation and subsequent cycloaddition steps.[2] The slight excess of tosylhydrazine ensures complete conversion of the aldehyde.
-
-
Formation of Tosylhydrazone: Stir the mixture at room temperature for 30 minutes.
-
Rationale: This initial period allows for the condensation reaction between the aldehyde and tosylhydrazine to form the crucial tosylhydrazone intermediate. The progress of this step can be monitored by TLC.
-
-
Addition of Base and Alkyne: To the reaction mixture, add sodium ethoxide (2.0 mmol) and the terminal alkyne (1.2 mmol).
-
Rationale: Sodium ethoxide acts as the base required to promote the elimination of the tosyl group and generate the diazo intermediate in situ.[2] A slight excess of the alkyne is used to drive the cycloaddition to completion.
-
-
Cycloaddition and Aromatization: Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Rationale: The elevated temperature facilitates both the formation of the diazo compound and the subsequent 1,3-dipolar cycloaddition. The extended reaction time ensures the completion of the reaction sequence, including the final aromatization to the stable pyrazole product.[2]
-
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3,5-disubstituted 1H-pyrazole.
Substrate Scope and Yields
A key advantage of this one-pot protocol is its broad substrate scope, tolerating a variety of functional groups on both the aldehyde and the alkyne.[2] This versatility allows for the synthesis of a diverse library of pyrazole derivatives.
| Entry | Aldehyde (R¹) | Alkyne (R²) | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 3,5-diphenyl-1H-pyrazole | 85 |
| 2 | 4-Chlorophenyl | Phenyl | 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole | 91 |
| 3 | 4-Methoxyphenyl | Phenyl | 3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole | 82 |
| 4 | 2-Naphthyl | Phenyl | 3-(naphthalen-2-yl)-5-phenyl-1H-pyrazole | 88 |
| 5 | Phenyl | 4-Tolyl | 5-phenyl-3-(p-tolyl)-1H-pyrazole | 86 |
| 6 | Phenyl | Cyclohexyl | 3-cyclohexyl-5-phenyl-1H-pyrazole | 75 |
Table 1: Representative examples of 3,5-disubstituted 1H-pyrazoles synthesized via the one-pot protocol. Yields are based on the work of Wu et al.[2]
Conclusion
The described one-pot synthesis of 3,5-disubstituted 1H-pyrazoles from aldehydes and alkynes represents a significant advancement in heterocyclic chemistry. Its operational simplicity, broad substrate scope, and high efficiency make it an attractive method for both academic research and industrial applications in drug discovery and materials science. The in-situ generation of the diazo intermediate enhances the safety profile of the reaction, further adding to its appeal. This protocol provides a reliable and robust platform for the rapid generation of diverse pyrazole libraries for further investigation.
References
- Corradi, S., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1383-1395. [Link]
- Zhang, Y., et al. (2019). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 21(15), 5846-5850. [Link]
- Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2003). A novel one-pot method for the preparation of pyrazoles by 1,3-dipolar cycloadditions of diazo compounds generated in situ.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Kamal, A., et al. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. The Journal of Organic Chemistry, 80(9), 4325-4335. [Link]
- Faria, J. V., et al. (2017).
Sources
Application Notes & Protocols for the Synthesis of Pyrazole-Containing Pharmaceuticals
Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery
The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of approved and developmental drugs.[3] The US Food and Drug Administration (US FDA) has approved over 30 pyrazole-containing drugs since 2011 alone, targeting a vast array of clinical conditions from inflammation and cancer to erectile dysfunction and obesity.[4][5][6]
The success of the pyrazole nucleus lies in its unique physicochemical properties. It can act as a bioisosteric replacement for other aromatic systems like benzene, often enhancing potency while improving properties such as water solubility and metabolic resistance.[5] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key synthetic strategies used to construct this vital heterocycle, supported by detailed protocols for the synthesis of globally recognized pharmaceuticals. We will delve into the causality behind experimental choices, ensuring that each protocol is not just a series of steps, but a self-validating system grounded in robust chemical principles.
Part 1: Foundational Synthetic Strategies for the Pyrazole Core
The construction of the pyrazole ring is a well-established field, yet it continues to evolve with the advent of modern catalytic and multicomponent strategies.[7][8] However, the classical methods remain the most fundamental and widely practiced in industrial and academic settings.
The Knorr Pyrazole Synthesis: The Workhorse Reaction
First reported by Ludwig Knorr in 1883, this reaction is the quintessential method for pyrazole synthesis.[1][9] It involves the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[10][11][12] Its prevalence is due to the straightforward procedure, high yields, and the ready availability of the starting materials.[1][13]
Mechanism & Rationale: The reaction is typically acid-catalyzed. The acid protonates a carbonyl group of the 1,3-dicarbonyl, enhancing its electrophilicity. The more nucleophilic nitrogen of the hydrazine then attacks this activated carbonyl. A series of condensation and cyclization steps ensues, ultimately leading to the stable aromatic pyrazole ring after the elimination of two water molecules.[10][11][13] A critical consideration in the Knorr synthesis is regioselectivity; when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, a mixture of two regioisomeric pyrazoles can be formed.[1][14]
Caption: Workflow of the Knorr Pyrazole Synthesis.
Related Foundational Methods
While the Knorr synthesis is dominant, other methods are crucial for accessing diverse pyrazole structures:
-
From α,β-Unsaturated Carbonyls: Hydrazines can react with α,β-unsaturated aldehydes and ketones in a Michael addition followed by cyclization and oxidation to yield pyrazoles.[1][15]
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of nitrile imines (generated in situ) with alkynes, providing a highly regioselective route to polysubstituted pyrazoles.[9]
-
Multicomponent Reactions (MCRs): Modern approaches focus on efficiency and atom economy. MCRs combine three or more reactants in a single pot to form the pyrazole product, minimizing waste and simplifying procedures.[7]
| Synthetic Strategy | Key Reactants | Typical Conditions | Advantages | Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, often reflux in alcohol | High yields, simple, readily available materials[1][9] | Potential for regioisomeric mixtures[14] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Often requires an oxidant | Access to different substitution patterns | Can require harsher conditions |
| 1,3-Dipolar Cycloaddition | Alkyne, Hydrazonoyl Halide (Nitrile Imine precursor) | Base-mediated | Excellent regiocontrol | Starting materials can be less accessible |
| Multicomponent Reactions | e.g., Aldehyde, Ketone, Hydrazine | Often catalyzed (metal or organocatalyst) | High efficiency, atom economy, operational simplicity[7] | Scope can be limited by reactant compatibility |
Table 1. Comparison of Major Pyrazole Synthesis Strategies.
Part 2: Application Case Studies - Synthesis of Blockbuster Drugs
The true measure of a synthetic methodology is its application in producing molecules of significant value. Here, we detail the synthesis of three major pharmaceuticals, each relying on the construction of a core pyrazole ring.
Case Study 1: Celecoxib (Celebrex®) - A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat arthritis and acute pain by selectively inhibiting the COX-2 enzyme, which reduces gastrointestinal side effects associated with older NSAIDs.[16] Its synthesis is a textbook example of the Knorr reaction.
Synthetic Overview: The core of the synthesis is the regioselective condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-sulfamoylphenylhydrazine.[16][17][18] The presence of the strongly electron-withdrawing trifluoromethyl group directs the initial nucleophilic attack of the hydrazine to the adjacent carbonyl, ensuring the formation of the desired regioisomer.
Caption: High-level workflow for the synthesis of Celecoxib.
Detailed Laboratory Protocol: Synthesis of Celecoxib
-
Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib) via Knorr cyclocondensation.
-
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Ethanol (absolute)
-
Hydrochloric acid (catalytic amount)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 eq) in absolute ethanol.[16]
-
Addition of Hydrazine: Add 4-sulfamoylphenylhydrazine hydrochloride (1.05 eq) to the solution. The slight excess ensures complete consumption of the diketone.
-
Catalysis & Reflux: Add a few drops of concentrated hydrochloric acid to catalyze the reaction. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Slowly add water to precipitate the crude product.
-
Purification: Filter the crude solid and wash with cold water. The primary purification method is recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield pure Celecoxib as a white solid.[16]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Case Study 2: Sildenafil (Viagra®) - A PDE5 Inhibitor
Sildenafil is a globally recognized treatment for erectile dysfunction and pulmonary arterial hypertension.[4] Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one, which is built upon a pre-formed pyrazole ring.[19]
Synthetic Overview: The initial and crucial step is the formation of a substituted pyrazole carboxylic acid. This is achieved by reacting ethyl 2-propyl-3-oxobutanoate (a diketoester) with hydrazine, followed by N-methylation and hydrolysis.[19][20] This pyrazole is then carried through several steps including nitration, reduction, and cyclization to form the final fused ring system.
Caption: Stepwise formation of the key pyrazole intermediate for Sildenafil.
Detailed Laboratory Protocol: Synthesis of the Sildenafil Pyrazole Core
-
Objective: To synthesize 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
-
Procedure:
-
Step 1: Pyrazole Formation: React ethyl 3-butyrylpyruvate (1.0 eq) with hydrazine hydrate (1.1 eq) in acetic acid. Heat the mixture to form the initial pyrazole ring.[19][20]
-
Step 2: N-Methylation: After work-up, perform a regioselective N-methylation on the pyrazole ring using dimethyl sulfate in the presence of a base.[20] This step is crucial for the final structure's activity.
-
Step 3: Saponification: Hydrolyze the ethyl ester of the N-methylated pyrazole using an aqueous solution of sodium hydroxide (NaOH) to yield the target carboxylic acid.
-
Purification: Each step requires appropriate aqueous work-up and purification, typically by recrystallization or column chromatography, to isolate the intermediate for the subsequent step. The final acid is then used in the downstream synthesis of Sildenafil.
-
Case Study 3: Rimonabant (Acomplia®) - A Cannabinoid Receptor Antagonist
Rimonabant was developed as an anti-obesity drug that acts as an inverse agonist for the cannabinoid receptor CB1.[21] Although later withdrawn from the market, its synthesis provides another excellent example of pyrazole construction.
Synthetic Overview: A common route involves the condensation of 4-chloropropiophenone with diethyl oxalate to form a diketoester intermediate.[21][22] This intermediate is then reacted with 2,4-dichlorophenylhydrazine in an acid-catalyzed cyclization to afford the 1,5-diaryl-substituted pyrazole core of Rimonabant.[21]
Caption: Key transformations in the synthesis of Rimonabant.
| Pharmaceutical | Therapeutic Class | Pyrazole Core Synthesis Method | Key Starting Materials |
| Celecoxib | COX-2 Inhibitor, Anti-inflammatory[6][16] | Knorr Synthesis | Trifluoromethyl-β-diketone, Substituted Phenylhydrazine[16] |
| Sildenafil | PDE5 Inhibitor, Erectile Dysfunction[4] | Knorr Synthesis (modified) | Diketoester, Hydrazine[19][20] |
| Rimonabant | CB1 Receptor Antagonist, Anti-obesity[6][21] | Knorr Synthesis | Diketoester, Substituted Phenylhydrazine[21][22] |
Table 2. Summary of Featured Pyrazole-Containing Pharmaceuticals.
Conclusion and Future Outlook
The synthesis of the pyrazole ring system is a mature yet dynamic field that remains central to the discovery and development of new pharmaceuticals. The Knorr synthesis and its variations provide a robust and reliable foundation for constructing this privileged scaffold, as evidenced by its application in numerous blockbuster drugs. As medicinal chemistry continues to demand molecules with increasing complexity and refined pharmacological profiles, the development of novel, highly efficient, and regioselective methods for pyrazole synthesis will remain a priority. The rise of multicomponent reactions, flow chemistry, and advanced catalytic systems promises to further expand the synthetic toolbox, enabling the creation of the next generation of pyrazole-containing therapeutics.[3][7][14]
References
- An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. [Source URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjYNlCfdZ2OrbgnoeKckR71ZdH8hDsDPybJHeOGuISnBvtBwKyrmXSV4HlVdsZIgg3Mxl0LZN6zrtVG5STS0kmwT54KoneNimIVqXR3y4H7zx5VPV1INaTAQvxApOA4drfFDLVYg3SQ_3TcaIvq-uuvCUFpulXo9tVuw==]
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Source URL: https://www.mdpi.com/1420-3049/28/18/6504]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273295/]
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629738/]
- An Improved Synthesis of Rimonabant: Anti-Obesity Drug | Organic Process Research & Development - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/op700171p]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. [Source URL: https://www.mdpi.com/1420-3049/27/15/4898]
- Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review - Taylor & Francis Online. [Source URL: https://www.tandfonline.com/doi/full/10.1080/00397911.2010.531102]
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. [Source URL: https://www.future-science.com/doi/10.4155/fmc-2023-0231]
- Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. [Source URL: https://www.ingentaconnect.com/content/ben/cd/2006/00000006/00000006/art00003]
- Knorr Pyrazole Synthesis - J&K Scientific LLC. [Source URL: https://www.jk-sci.com/knorr-pyrazole-synthesis_368.html]
- The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. [Source URL: https://www.benchchem.com/application-notes/20/the-discovery-and-synthesis-of-celecoxib-a-selective-cox-2-inhibitor]
- Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC - PubMed Central. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318625/]
- knorr pyrazole synthesis | PPTX - Slideshare. [Source URL: https://www.slideshare.net/wighnesh/knorr-pyrazole-synthesis-pptx]
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3895208/]
- A Method for Parallel Solid-Phase Synthesis of Iodinated Analogs of the Cannabinoid Receptor Type I (CB₁) Inverse Agonist Rimonabant - PubMed. [Source URL: https://pubmed.ncbi.nlm.nih.gov/22020220/]
- Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere | Journal of Medicinal Chemistry - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/jm0201389]
- Knorr pyrazole synthesis - Name-Reaction.com. [Source URL: https://www.name-reaction.com/knorr-pyrazole-synthesis]
- A Comparative Guide to Catalysts for Pyrazole Synthesis - Benchchem. [Source URL: https://www.benchchem.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A. [Source URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob01211a]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Source URL: https://www.sciencedirect.com/science/article/pii/S277232292300063X]
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. [Source URL: https://www.slideshare.net/slideshow/knorr-pyrazole-synthesis-m-pharm/251349581]
- “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist - PubMed Central. [Source URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8061183/]
- Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI. [Source URL: https://www.mdpi.com/1999-4923/14/8/1547]
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Source URL: https://chemrevlett.com/article/10.22034/crl.2024.455246.
- Synthesis of Sildenafil Citrate. [Source URL: http://www.ch.ic.ac.uk/local/projects/g_Edi/synthesis.html]
- review of pyrazole compounds' production, use, and pharmacological activity. [Source URL: https://www.researchgate.net/publication/377983151_review_of_pyrazole_compounds'_production_use_and_pharmacological_activity]
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. [Source URL: https://www.pharmaguideline.com/2023/02/synthesis-reactions-and-medicinal-uses-of-pyrazole.html]
- Improved, gram-scale synthesis of sildenafil in water using arylacetic acid as the acyl source in the pyrazolo[4,3-d]pyrimidin-7-one ring formation - New Journal of Chemistry (RSC Publishing). [Source URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj01614a]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. [Source URL: https://www.mdpi.com/1420-3049/27/12/3889]
- “Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist | ACS Chemical Neuroscience - ACS Publications. [Source URL: https://pubs.acs.org/doi/10.1021/acschemneuro.1c00078]
- Synthesis of sildenafil and its derivatives bearing pyrazolo‐pyrimidinones scaffold. [Source URL: https://www.researchgate.net/publication/338271101_Synthesis_of_sildenafil_and_its_derivatives_bearing_pyrazolo-pyrimidinones_scaffold]
- Synthesis of Sildenafil Citrate (Viagra®). [Source URL: https://www.reaxys.
- Advancements in Pyrazole Synthesis: The Morpholine-Catalyzed Approach for Intermediates - NINGBO INNO PHARMCHEM CO.,LTD. [Source URL: https://www.inno-pharmchem.
- Knorr Pyrazole Synthesis - Chem Help Asap. [Source URL: https://chemhelpasap.com/wp-content/uploads/2022/01/10-Knorr-Pyrazole-Synthesis.pdf]
- Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review - ResearchGate. [Source URL: https://www.researchgate.net/publication/382898952_Synthetic_Approaches_of_Pyrazole_Derivatives_on_Various_Pharmacological_Activity_A_Review]
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. [Source URL: https://www.pharmaresearchlibrary.com/wp-content/uploads/2021/07/NJPS-116.pdf]
- A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. [Source URL: https://ijcrt.org/papers/IJCRT2204273.pdf]
- Modern Approaches to the Synthesis of Pyrazoles (A Review) - ResearchGate. [Source URL: https://www.researchgate.net/publication/348347898_Modern_Approaches_to_the_Synthesis_of_Pyrazoles_A_Review]
- Paal-Knorr Synthesis - Alfa Chemistry. [Source URL: https://www.alfa-chemistry.com/paal-knorr-synthesis.htm]
- Knorr pyrrole synthesis - Wikipedia. [Source URL: https://en.wikipedia.org/wiki/Knorr_pyrrole_synthesis]
- Knorr Pyrazole Synthesis - ResearchGate. [Source URL: https://www.researchgate.net/publication/283624388_Knorr_Pyrazole_Synthesis]
- Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes - Benchchem. [Source URL: https://www.benchchem.com/application-notes/10/protocol-for-paal-knorr-synthesis-of-substituted-pyrroles]
- Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Source URL: https://www.organic-chemistry.org/namedreactions/paal-knorr-pyrrole-synthesis.shtm]
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [Source URL: https://pubs.rsc.org/en/content/articlelanding/2022/re/d2re00216a]
- Paal–Knorr synthesis - Wikipedia. [Source URL: https://en.wikipedia.org/wiki/Paal%E2%80%93Knorr_synthesis]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. name-reaction.com [name-reaction.com]
- 12. researchgate.net [researchgate.net]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 21. asianpubs.org [asianpubs.org]
- 22. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this robust and versatile reaction for the synthesis of pyrazole-containing compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction, enhance your yields, and achieve high product purity.
Introduction to the Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry.[1] It involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative, typically under acidic conditions, to form a stable, aromatic pyrazole ring.[2][3] The pyrazole scaffold is a key pharmacophore in numerous biologically active compounds, making this synthesis highly relevant in medicinal chemistry.[4]
While the reaction is generally reliable, achieving optimal outcomes can be challenging, particularly when dealing with complex or unsymmetrical substrates. Common issues include low yields, formation of regioisomeric mixtures, and difficult purifications. This guide provides a systematic approach to understanding and overcoming these challenges.
Diagram: General Mechanism of the Knorr Pyrazole Synthesis
Caption: The acid-catalyzed mechanism of the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the Knorr pyrazole synthesis in a question-and-answer format.
Low Yields
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the Knorr synthesis can stem from several factors:
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Suboptimal pH: The reaction is typically acid-catalyzed.[3] If the medium is too neutral or basic, the initial condensation to the hydrazone intermediate can be slow or incomplete. At pH 7, the reaction may stall at the hydrazone stage without cyclizing.[5] Conversely, excessively strong acidic conditions can lead to degradation of starting materials or the product.
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Reaction Temperature and Time: While heating is often necessary, prolonged exposure to high temperatures can cause decomposition of the reactants or products.[6] It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid byproduct formation.[7]
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Purity of Reactants: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Hydrazine derivatives, in particular, can degrade over time, leading to impurities that can interfere with the reaction and result in discoloration (yellow/red) of the reaction mixture.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient heating, short reaction time, or the use of sterically hindered substrates that react more slowly.[5]
Q2: How can I optimize the reaction conditions to improve the yield?
A2: To improve your yield, consider the following optimization strategies:
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Catalyst and pH Adjustment: A catalytic amount of a weak acid, such as glacial acetic acid, is often sufficient.[7] For reactions that are sluggish, a stronger acid or a Lewis acid catalyst might be beneficial, but this should be done cautiously to avoid degradation. The optimal pH range is generally acidic.[5]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Protic solvents like ethanol or 1-propanol are commonly used.[2][7] For certain substrates, more specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can enhance the reaction rate.
-
Temperature Control: Start with moderate temperatures (e.g., 80-100 °C) and monitor the reaction by TLC.[2] If the reaction is exothermic, especially during the initial mixing of reactants, consider cooling the reaction vessel.[2] Microwave-assisted heating can sometimes reduce reaction times and improve yields by providing rapid and uniform heating.[8]
Regioselectivity Issues
Q3: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A3: Controlling regioselectivity is a common challenge and is influenced by a delicate balance of steric and electronic factors.[6][9]
-
Electronic Effects: The initial nucleophilic attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[6] Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group towards nucleophilic attack.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction pathway. The substituted nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
pH Control: The pH of the reaction medium can influence which nitrogen atom of a substituted hydrazine acts as the primary nucleophile. Under acidic conditions, the terminal, more basic nitrogen is protonated, reducing its nucleophilicity and favoring attack by the substituted nitrogen.
Q4: Are there specific protocols to enhance the formation of a single regioisomer?
A4: Yes, several strategies can be employed:
-
Two-Step Procedure: It is sometimes possible to isolate the hydrazone intermediate and then induce cyclization under different conditions to favor the formation of one regioisomer.[10]
-
Solvent Effects: The choice of solvent can influence regioselectivity. For example, using a solvent like HFIP has been shown to favor the formation of one regioisomer in certain cases.
-
Strategic Synthesis of Starting Materials: In some cases, it may be more effective to redesign the synthesis of the 1,3-dicarbonyl compound to ensure that the subsequent cyclization can only proceed in the desired direction.
Diagram: Factors Influencing Regioselectivity
Caption: Key factors that control the regiochemical outcome of the Knorr synthesis.
Purification Challenges
Q5: My crude product is a dark, oily residue and is difficult to purify. What are the likely impurities?
A5: Dark coloration and oily products often indicate the presence of impurities arising from side reactions or decomposition.
-
Hydrazine Decomposition: Hydrazine and its derivatives can be unstable, especially when heated in the presence of acid or base, leading to colored byproducts.
-
Self-Condensation of Dicarbonyl: Some 1,3-dicarbonyl compounds can undergo self-condensation reactions, leading to polymeric or tar-like materials.
-
Incomplete Cyclization: The presence of the uncyclized hydrazone intermediate can contribute to an impure product. This intermediate can be trapped if the cyclization step is inhibited, for example, by certain catalysts like aniline.[5]
Q6: What are the best methods for purifying the final pyrazole product?
A6: The purification strategy depends on the nature of the product and the impurities.
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Recrystallization: If the product is a solid, recrystallization is often the most effective method for obtaining high purity.[2] Care should be taken not to use an excessive amount of solvent, as some pyrazoles can be quite soluble.[6]
-
Silica Gel Chromatography: For oily products or for separating mixtures of regioisomers, column chromatography on silica gel is the standard approach.[11] A gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically used. For stubborn colored impurities, a silica plug with a non-polar solvent like toluene can sometimes be effective at removing the color before eluting the product with a more polar solvent.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by acid-base extraction, although this is less common.
Optimization Strategies and Data
Optimizing the Knorr pyrazole synthesis often involves a systematic evaluation of reaction parameters. The following table summarizes the effects of common solvents and catalysts.
| Parameter | Options | General Effect on Reaction | Considerations and Causality |
| Solvent | Ethanol, 1-Propanol | Good general-purpose protic solvents that facilitate the reaction. | Solubilizes reactants and allows for heating to reflux temperatures.[2][7] |
| Acetic Acid | Can act as both a solvent and a catalyst. | Provides the necessary acidic environment for the condensation and cyclization steps. | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Can accelerate the reaction and improve regioselectivity in some cases. | Its high polarity and hydrogen-bond donating ability can stabilize charged intermediates and influence the reaction pathway. | |
| Catalyst | Glacial Acetic Acid (catalytic) | Mild and effective for most standard Knorr syntheses. | Provides sufficient protonation to activate the carbonyl groups for nucleophilic attack.[5] |
| Stronger Brønsted Acids (e.g., H₂SO₄) | Can increase the reaction rate but also the risk of degradation. | Should be used in small amounts and with careful temperature control. | |
| Lewis Acids (e.g., Sc(OTf)₃) | Can be effective for less reactive substrates. | Coordinate to the carbonyl oxygen, increasing its electrophilicity. |
Experimental Protocols
Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
Protocol 1: Standard Synthesis of a Pyrazolone from a β-Ketoester
This protocol details the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.[7]
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and hydrazine hydrate (6 mmol, 2 equivalents).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: Monitor the reaction's progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane. The starting β-ketoester should be consumed.
-
Work-up: Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture.
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel, rinse the collected solid with a small amount of cold water, and allow it to air dry. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.
-
Reaction Setup: Combine an α,β-unsaturated ketone (e.g., a chalcone, 1.0 mmol) and an arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Solvent and Catalyst: Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-20 minutes. Note: Conditions must be optimized for specific substrates.
-
Work-up: After the reaction, allow the vessel to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Diagram: Troubleshooting Workflow
Caption: A general workflow for troubleshooting the Knorr pyrazole synthesis.
References
- Berman, A. M., & Raines, R. T. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie (International ed. in English).
- Jiang, J. A., Huang, W. B., Zhai, J. J., & Fei, Y. (2013). “One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylates via Lithium tert-Butoxide-Mediated Sterically Hindered Claisen Condensation and Knorr Reaction. ResearchGate.
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Shen, Z. L., et al. (2007). Yb(PFO)3-Catalyzed Three-Component Synthesis of Tetrasubstituted Pyrazoles. Organic Letters.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Bakanas, I. J., & Moura-Letts, G. (2018). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Synthesis.
- Raw, S. A., & Turner, N. J. (2005). A regioselective one-pot synthesis of 1,3,5-trisubstituted pyrazoles. Organic & Biomolecular Chemistry.
- UABDivulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Atcha, T., & Magini, D., et al. (2021). An efficient one-pot method for the synthesis of fully substituted pyrazole derivatives. Organic & Biomolecular Chemistry.
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
- Sissypratiwi, S., & Herry, C. (2021). Synthesis of pyrazolone derivatives compound using nanomagnetic Fe3O4 catalyst from waste cooking oil and iron rust and antioxidant activity test. ResearchGate.
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Purification of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole
Welcome to the technical support guide for the purification of crude 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this important fluorinated heterocyclic compound.
Introduction
This compound is a key structural motif in many pharmacologically active compounds, valued for the metabolic stability and enhanced lipophilicity conferred by the trifluoromethyl group.[1] However, its synthesis, often proceeding via condensation of a 1,3-dicarbonyl compound (or its equivalent) with 4-(trifluoromethyl)phenylhydrazine, can lead to a mixture of regioisomers and other impurities that complicate purification.[2][3][4][5] This guide provides a systematic approach to achieving high purity of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: My final product is contaminated with the starting material, 4-(trifluoromethyl)phenylhydrazine.
Root Cause Analysis: This common issue typically arises from using an incorrect stoichiometric ratio of reactants or incomplete reaction conversion. The basic nature of the hydrazine can cause it to streak during column chromatography if the incorrect solvent system is used.
Recommended Solution:
Step 1: Acidic Wash (Liquid-Liquid Extraction)
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The acidic wash protonates the basic hydrazine, rendering it water-soluble and facilitating its removal into the aqueous phase.
-
Separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
Step 2: Column Chromatography (If Necessary)
-
If the acidic wash is insufficient, column chromatography on silica gel is recommended.
-
Solvent System: A non-polar/polar gradient, such as hexanes/ethyl acetate, is typically effective.[2][7] Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the ethyl acetate concentration.
-
Pro-Tip: To prevent the basic hydrazine from streaking on the silica gel, you can deactivate the silica by preparing the slurry with the eluent containing a small amount of a tertiary amine, like triethylamine (~0.5-1%).[8]
Issue 2: My NMR analysis shows a mixture of two regioisomers: this compound and its isomer.
Root Cause Analysis: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two possible regioisomeric pyrazoles.[3][4] These isomers often have very similar polarities, making their separation challenging.
Recommended Solution:
High-Performance Flash Chromatography:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is often sufficient.[9]
-
Mobile Phase Optimization: This is the most critical parameter.
-
Begin by screening solvent systems with Thin Layer Chromatography (TLC). Test various ratios of hexanes/ethyl acetate, hexanes/DCM, or toluene/ethyl acetate.
-
The goal is to find a solvent system that provides the best possible separation (ΔRf) between the two isomer spots on the TLC plate. Even a small separation on TLC can be exploited in column chromatography.
-
Employ a slow, shallow gradient during elution. A gradual increase in the polar solvent concentration (e.g., increasing ethyl acetate in hexanes by 1-2% increments) can effectively resolve closely eluting compounds.[2]
-
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve separation efficiency.
Recrystallization (If Applicable):
-
If the product is a solid and one regioisomer is significantly more abundant than the other, recrystallization can be an effective method for purification.
-
Solvent Screening: Test a range of solvents to find one in which the desired isomer has high solubility at elevated temperatures but low solubility at room temperature or below, while the undesired isomer remains in solution. Common solvents to screen include ethanol, isopropanol, ethyl acetate, or mixed solvent systems like ethanol/water or hexanes/ethyl acetate.[8][10]
Issue 3: The purified product appears as an oil, but the literature reports it as a solid.
Root Cause Analysis: This can be due to the presence of residual solvents or persistent impurities that are acting as a eutectic contaminant, depressing the melting point. It's also possible that the product has crystallized slowly in the past.
Recommended Solution:
Step 1: Removal of Residual Solvents
-
Dry the product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40 °C) can aid in the removal of high-boiling point solvents like DMF or DMSO, if they were used in the reaction.
Step 2: Inducing Crystallization
-
Scratching: Use a glass rod to scratch the inside surface of the flask containing the oil. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the oil to induce crystallization.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM or ether). Then, slowly add a poor solvent (e.g., hexanes or pentane) until the solution becomes turbid. Allow the solution to stand, and crystals may form. This is a form of recrystallization.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound?
A1: For most crude reaction mixtures, flash column chromatography on silica gel is the most versatile and effective initial purification method.[11] It allows for the separation of a wide range of impurities, including unreacted starting materials, side products, and regioisomers.[2] Recrystallization is an excellent secondary step to achieve very high purity (>99%) if the product is a solid and initial purity is already high (>90%).[11]
Q2: How do I select the right solvent system for column chromatography?
A2: The selection process should be systematic and guided by TLC analysis.
-
Start with a standard solvent system: A mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate) is a good starting point.[7]
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in various solvent ratios: For example, test 9:1, 4:1, and 1:1 hexanes:ethyl acetate.
-
Analyze the results: The ideal solvent system will move the desired product to an Rf value of approximately 0.2-0.4, providing clear separation from major impurities.
Q3: My pyrazole compound seems to be degrading on the silica gel column. What can I do?
A3: Pyrazoles can be sensitive to the acidic nature of standard silica gel.
-
Deactivate the Silica: As mentioned in Troubleshooting Issue 1, adding a small amount of triethylamine (0.5-1%) to your eluent can neutralize the acidic sites on the silica gel and prevent degradation of sensitive compounds.[8]
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying basic or acid-sensitive compounds.[8]
-
Minimize Residence Time: Run the chromatography as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[11]
Q4: Can I use recrystallization as the sole purification method?
A4: Recrystallization is highly effective but generally requires the crude material to be relatively pure (typically >90%) and solid. It is excellent for removing small amounts of impurities with different solubility profiles.[10] If the crude product is an oil or contains significant amounts of impurities with similar solubility to your product, column chromatography will be necessary first.
Data and Protocols
Table 1: Typical Purification Parameters
| Purification Method | Stationary/Solvent System | Typical Purity Achieved | Use Case & Considerations |
| Flash Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | 95-99% | Ideal for complex mixtures, separation of regioisomers, and purification of oils.[2][7] |
| Recrystallization | Ethanol/Water, Isopropanol, or Ethyl Acetate/Hexanes | >99% | Best for solid products with >90% initial purity to achieve analytical grade.[8][10] |
| Acid-Base Extraction | DCM or EtOAc / 1M HCl(aq) | N/A (Workup Step) | Crucial for removing basic impurities like residual hydrazine starting material. |
| Reversed-Phase HPLC | C18 Silica with Acetonitrile/Water gradient | >99% | High-resolution separation for very difficult mixtures or for obtaining analytical samples.[8][11] |
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system that gives a target Rf of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[11]
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent based on your TLC analysis to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions containing the desired product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
Diagrams
Purification Strategy Decision Workflow
Caption: Decision tree for selecting the optimal purification strategy.
References
- MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
- ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
- The Royal Society of Chemistry. Contents - The Royal Society of Chemistry. [Link]
- ResearchGate.
- ResearchGate.
- ResearchGate. (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]
- The Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. [Link]
- MDPI.
- Amazon Web Services. 1 One Pot Synthesis of N-Arylpyrazoles from Arylhalides Brian S. Gerstenberger, Mark R. Rauckhorst, and Jeremy T. Starr Supporti. [Link]
- MDPI. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- ACS Publications. Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry. [Link]
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- ACS Publications. Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation | Journal of Medicinal Chemistry. [Link]
- National Institutes of Health.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
- Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
- Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- National Institutes of Health. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl). [Link]
- ResearchGate. Synthesis of Sulfur-Containing Trifluoromethyl-1H-pyrazoles from 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Request PDF. [Link]
- DergiPark. Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts Diketonik Michael Katılma Ürünlerinden Yeni Pirazol Bile. [Link]
- MDPI.
- Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry. [Link]
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- ResearchGate. A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. [Link]
Sources
- 1. 1-[4-(Trifluoromethyl)phenyl]-3-hydroxy-1H-pyrazole (1020058-01-8) for sale [vulcanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regioselectivity in Substituted Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in the synthesis of substituted pyrazoles. Pyrazoles are a cornerstone scaffold in medicinal chemistry and agrochemicals, but achieving the desired substitution pattern, particularly with unsymmetrical precursors, remains a significant synthetic challenge.[1][2][3] This document is designed to provide not just protocols, but the mechanistic reasoning behind them, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate regioselectivity in the classical Knorr synthesis of pyrazoles?
The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust and widely used method.[1][4] However, when using an unsymmetrical 1,3-diketone (where R¹ ≠ R²), a mixture of two regioisomers can form.[2] The final regiomeric ratio is a complex interplay of several factors:
-
Electronic Effects: The initial and most critical step is the nucleophilic attack of the hydrazine on one of the two carbonyl carbons. The more electrophilic (electron-deficient) carbonyl group will typically react faster. For example, in a trifluoromethyl-substituted diketone, the carbonyl adjacent to the electron-withdrawing CF₃ group is significantly more reactive.[2]
-
Steric Hindrance: Bulky substituents adjacent to a carbonyl group can hinder the approach of the hydrazine nucleophile, directing the attack towards the less sterically encumbered carbonyl.
-
Reaction pH: The pH of the medium is crucial. Under acidic conditions, the reaction is initiated by the attack of the more nucleophilic nitrogen of the hydrazine (e.g., the NH₂ of methylhydrazine). In neutral or basic media, the reaction pathway can be more complex, and the relative reactivity of the carbonyls plays a more dominant role.[2][5]
-
Solvent Choice: The solvent can dramatically influence the reaction outcome by stabilizing certain transition states or intermediates over others. As detailed in the troubleshooting section below, non-nucleophilic, hydrogen-bond-donating solvents can significantly enhance regioselectivity.[6]
Q2: I'm using methylhydrazine and getting a mixture of N-methyl pyrazole isomers. Why does this happen and which nitrogen attacks first?
This is a classic regioselectivity challenge. Methylhydrazine has two non-equivalent nitrogen atoms: the substituted N-1 (CH₃-NH) and the unsubstituted N-2 (-NH₂). The N-2 nitrogen is generally considered more nucleophilic due to less steric hindrance and the electron-donating effect of the methyl group not being directly attached.
Under acidic catalysis, the reaction typically proceeds via initial attack from the more nucleophilic -NH₂ group onto one of the carbonyls. Following this, intramolecular cyclization occurs via attack of the second nitrogen, and subsequent dehydration yields the pyrazole. The regioselectivity is therefore determined by which carbonyl the -NH₂ group attacks first. However, under different conditions, the reaction mechanism can be more nuanced, sometimes involving the other nitrogen or complex equilibria, leading to product mixtures.[2]
Q3: Are there general strategies to favor one regioisomer over another without completely changing the core reactants?
Yes. Modifying the reaction conditions is the first and most accessible approach to controlling regioselectivity. Key strategies include:
-
Solvent Optimization: Switching from standard protic solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6]
-
pH Control: Carefully adjusting the pH with acid catalysts can favor one reaction pathway, enhancing the formation of a single isomer.[5]
-
Temperature and Reaction Time: Systematically varying the temperature can help, as the activation energies for the two competing pathways may differ, allowing for kinetic control at lower temperatures.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes improve selectivity by promoting rapid, uniform heating that favors a specific kinetic product.[7][8][9]
If these modifications are insufficient, exploring alternative synthetic routes that offer inherent regiocontrol is the next logical step.
Troubleshooting Guides & Protocols
Problem 1: Poor Regioselectivity in Knorr Synthesis with an Unsymmetrical 1,3-Diketone
Scenario: You are reacting 1-phenyl-1,3-butanedione with methylhydrazine in refluxing ethanol and obtaining a nearly 1:1 mixture of 1,5-dimethyl-3-phenyl-1H-pyrazole and 1,3-dimethyl-5-phenyl-1H-pyrazole. You want to selectively synthesize the 1,5-dimethyl-3-phenyl isomer.
In ethanol, both carbonyls of 1-phenyl-1,3-butanedione have comparable reactivity. The phenyl group's electronic influence is modest, and ethanol, being a nucleophilic solvent, can participate in hemiacetal formation, complicating the reaction pathway. This leads to a loss of selectivity.[6] The key to improving selectivity is to create a greater differentiation in the reactivity of the two carbonyls and to use a non-competing solvent.
The use of non-nucleophilic, polar, hydrogen-bond-donating fluorinated alcohols can dramatically increase regioselectivity.[6] These solvents stabilize the transition state of the nucleophilic attack without competing with the hydrazine, leading to a reaction governed more effectively by the inherent electronic differences between the carbonyls.[6]
Table 1: Effect of Solvent on Regioselectivity of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine
| Solvent | Regioisomeric Ratio (Desired : Undesired) | Total Yield (%) | Reference |
|---|---|---|---|
| Ethanol (EtOH) | 1.1 : 1 | 85 | [6] |
| 2,2,2-Trifluoroethanol (TFE) | 19 : 1 | 91 | [6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | 95 |[6] |
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the unsymmetrical 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to make a 0.2 M solution.
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine, 1.1 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for TFE) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the TFE under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting product by flash column chromatography on silica gel to isolate the desired regioisomer.
Problem 2: The Desired Regioisomer is Kinetically Disfavored and Cannot be Accessed via Knorr Synthesis
Scenario: You need to synthesize a 1,3,5-trisubstituted pyrazole, but the substitution pattern is inaccessible through the condensation of available 1,3-diketones, or the reaction yields the wrong isomer regardless of conditions.
When thermodynamic or kinetic control of the Knorr synthesis is insufficient, a different synthetic strategy with orthogonal regiocontrol is required. Instead of building the ring from a C-C-C and an N-N fragment, methods that construct the ring via a [3+2] cycloaddition or sequential condensation/cyclization offer fundamentally different regiochemical outcomes. A highly effective modern approach involves the reaction of N-alkylated tosylhydrazones with terminal alkynes.[10]
This method offers complete regioselectivity because the connectivity of the final product is unambiguously defined by the way the fragments are joined. The reaction proceeds via nucleophilic addition of the deprotonated alkyne to the hydrazone, followed by cyclization.[10] This strategy provides access to a wide range of 1,3,5-trisubstituted pyrazoles that are often difficult to obtain otherwise.
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the N-alkylated tosylhydrazone (1.0 eq), the terminal alkyne (1.5 eq), potassium tert-butoxide (t-BuOK, 2.0 eq), and 18-crown-6 (0.1 eq).
-
Solvent Addition: Add anhydrous pyridine as the solvent.
-
Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction by TLC or LC-MS until the starting tosylhydrazone is consumed (typically 6-24 hours).
-
Quenching: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 1,3,5-trisubstituted pyrazole.
Problem 3: Standard Cyclocondensation Methods Fail or Require Hazardous Reagents
Scenario: You are looking for a safer, more efficient, or scalable method to produce a specific pyrazole regioisomer, perhaps avoiding the use of hydrazine hydrate or diazo compounds.
Recent advances offer powerful alternatives that often provide excellent regioselectivity under milder and safer conditions.
-
Flow Chemistry: Performing pyrazole synthesis in a continuous flow reactor can significantly improve safety, reaction control, and scalability.[11][12] The precise control over temperature, pressure, and residence time in a microreactor can enhance regioselectivity compared to batch reactions.[11][13][14] For example, the in-situ generation and immediate reaction of unstable intermediates is a key advantage of flow systems.[15]
-
Metal-Catalyzed Synthesis: Various transition metals, including iron, ruthenium, and rhodium, catalyze highly regioselective pyrazole syntheses from different starting materials.[16] An iron-catalyzed route from diarylhydrazones and vicinal diols, for instance, provides 1,3- or 1,3,5-substituted pyrazoles with excellent control.[16]
-
Synthesis from Nitroolefins: A robust and highly regioselective method involves the reaction of N-arylhydrazones with nitroolefins.[17] The regioselectivity is driven by the initial nucleophilic attack of the hydrazone on the nitroolefin, followed by cyclization and elimination of nitrous acid. This method avoids the ambiguity of the Knorr synthesis.[17]
References
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 1004-1025. [Link]
- Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Murguía, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8537-8543. [Link]
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
- Browne, D. L., & Wright, A. R. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(10), 2235-2240. [Link]
- Li, Z., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(16), 4945. [Link]
- Grellepois, F., & Knochel, P. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 13(24), 6592-6595. [Link]
- Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]
- Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Phansavath, P., & Ratovelomanana-Vidal, V. (2017). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts, 13(09), 0938. [Link]
- ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
- Schmitt, D. C., et al. (2022). Synthesis of pyrazoles from 1,3-diols via hydrogen transfer catalysis. Organic Letters, 24(21), 3878–3883. [Link]
- Ötvös, S. B., et al. (2019). Schematic representation of the two-step continuous-flow pyrazole synthesis.
- Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6530. [Link]
- Li, J., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
- Algieri, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2886. [Link]
- Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787-6791. [Link]
- Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
- ResearchGate. (n.d.). Pechmann pyrazole synthesis.
- Karakaya, A. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. [Link]
- Tok, F., & Koçyiğit-Kaymakçıoğlu, B. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Current Organic Chemistry, 27(12), 1053-1071. [Link]
- Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. PubMed. [Link]
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences. [Link]
- Smith, A. B., et al. (2024). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 29(14), 3321. [Link]
- Komendantova, A. S., et al. (2020). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides.
- Sharma, R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10(27), 15888-15913. [Link]
- Gemo, M., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 19(11), 1586-1605. [Link]
- Rege, P. D., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie, 130(36), 11808-11813. [Link]
- ResearchGate. (n.d.). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines.
- Li, J., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. PubMed. [Link]
- Wang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Komendantova, A. S., et al. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. [Link]
- Mindiola, D. J., et al. (2017). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Inorganic Chemistry, 56(6), 3581-3589. [Link]
- Sławiński, J., et al. (2022).
- Li, J. (n.d.). Pechmann pyrazole synthesis. Semantic Scholar. [Link]
- Mullins, R. J. (2012). ChemInform Abstract: Pechmann Pyrazole Synthesis.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 10. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Stability of Trifluoromethylphenyl Pyrazoles in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylphenyl pyrazole derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address common stability issues encountered during experimental work. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to ensure the integrity of your research.
Introduction to Stability Challenges
Trifluoromethylphenyl pyrazoles are a pivotal class of compounds in medicinal chemistry and agrochemical research, largely due to the trifluoromethyl (CF3) group enhancing metabolic stability and binding affinity.[1] However, the very electronic properties that make them valuable can also present stability challenges in solution. Understanding the potential degradation pathways is critical for accurate experimental results and the development of stable formulations.
Key factors influencing the stability of these compounds in solution include pH, temperature, light exposure, and the presence of oxidizing agents.[2] Degradation can occur through several mechanisms, including hydrolysis, photodegradation, and oxidation.[2][3] This guide will walk you through identifying and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of trifluoromethylphenyl pyrazoles in solution.
Q1: My trifluoromethylphenyl pyrazole appears to be degrading in my aqueous buffer. What is the likely cause?
A1: Aqueous degradation is often due to hydrolysis, especially at non-neutral pH. The pyrazole ring itself is generally stable, but extreme pH conditions can potentially lead to ring-opening or other degradative reactions.[2] The trifluoromethyl group, being strongly electron-withdrawing, can influence the electron density of the pyrazole ring and affect its susceptibility to nucleophilic attack by water or hydroxide ions.
Q2: I've observed the formation of a new, unexpected peak in my HPLC analysis after leaving my sample on the benchtop. What could be happening?
A2: Exposure to ambient light can lead to photodegradation. Pyrazole derivatives can undergo photochemical reactions, potentially leading to rearrangements or cleavage of the pyrazole ring.[2][3] Studies on the phenylpyrazole insecticide, fipronil, have shown that it photolyzes in aqueous solution to its desthio product and can undergo further reactions like photodechlorination and pyrazole ring cleavage.[3] It is crucial to protect solutions of photosensitive compounds from light.
Q3: Can the position of the trifluoromethylphenyl group on the pyrazole ring affect its stability?
A3: Yes, the substitution pattern on the pyrazole ring significantly influences its electronic properties and, consequently, its stability. For instance, the tautomeric equilibrium of pyrazoles, which can affect reactivity, is influenced by the nature and position of substituents.[4][5] Computational studies have shown that for some pyrazoles, the tautomer with the CF3 group at the C3 position is more stable.[4] The position of the trifluoromethylphenyl group can impact the molecule's overall electron distribution, influencing its susceptibility to different degradation pathways.
Q4: I am seeing poor recovery of my compound after solid-phase extraction (SPE). Could this be a stability issue?
A4: While SPE recovery issues are often related to method parameters (e.g., solvent choice, pH), stability should not be ruled out. If the compound is unstable under the pH conditions of the loading, washing, or elution buffers, degradation can occur on the solid-phase support. It is advisable to perform a quick stability check of your compound in the solvents and pH conditions used for SPE.
Q5: What are the best general practices for storing solutions of trifluoromethylphenyl pyrazoles?
A5: To ensure the stability of your trifluoromethylphenyl pyrazole solutions, we recommend the following:
-
Storage Temperature: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.
-
Light Protection: Always store solutions in amber vials or protect them from light to prevent photodegradation.[2][3]
-
Inert Atmosphere: For particularly sensitive compounds, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
pH Control: Whenever possible, maintain the pH of the solution close to neutral, unless the compound is known to be more stable at a specific pH.
-
Fresh Preparation: Ideally, prepare solutions fresh before use, especially for quantitative applications.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability problems.
Issue 1: Rapid Degradation in Acidic or Basic Media
Symptoms:
-
A significant decrease in the parent compound peak area in HPLC analysis over a short period.
-
Appearance of one or more new peaks corresponding to degradation products.
Troubleshooting Workflow:
Caption: Workflow to address pH-dependent degradation.
Detailed Steps:
-
pH Stability Profiling:
-
Prepare solutions of your compound (e.g., 10 µg/mL) in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubate these solutions at a controlled temperature (e.g., room temperature or 40°C).
-
At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), take an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time for each pH.
-
Determine the pH range where the compound exhibits the highest stability.
-
-
Protocol Modification:
-
Adjust the pH of your experimental solutions to fall within the identified stable range.
-
Issue 2: Suspected Photodegradation
Symptoms:
-
Degradation is observed when samples are exposed to light but not when kept in the dark.
-
Discoloration of the solution upon light exposure.
Troubleshooting Workflow:
Caption: Workflow to confirm and mitigate photodegradation.
Detailed Steps:
-
Confirmatory Photostability Study:
-
Prepare two identical sets of solutions of your compound.
-
Wrap one set completely in aluminum foil to serve as the dark control.
-
Expose the other set to a controlled light source. For regulatory purposes, follow ICH Q1B guidelines which specify light exposure conditions. For general lab purposes, exposure to ambient laboratory light for a defined period can be sufficient to confirm photosensitivity.
-
-
Analysis and Mitigation:
-
After the exposure period, analyze both sets of samples by HPLC.
-
If the light-exposed sample shows significantly more degradation than the dark control, photosensitivity is confirmed.
-
Subsequently, all work with this compound should be performed under amber or red light, and all solutions should be stored in amber vials or foil-wrapped containers.
-
Issue 3: Degradation in the Presence of Oxidizing Agents
Symptoms:
-
Instability in solutions containing peroxides (e.g., from aged solvents like THF or diethyl ether) or other oxidizing agents.
-
Formation of N-oxide or other oxidation-related byproducts.
Troubleshooting and Prevention:
-
Solvent Purity:
-
Use fresh, high-purity solvents. For solvents prone to peroxide formation, test for peroxides before use or pass them through an alumina column to remove them.
-
-
Inert Atmosphere:
-
If the compound is particularly sensitive to oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by sparging the solvent with the inert gas before preparing the solution and flushing the headspace of the vial before sealing.
-
-
Antioxidants:
-
In some formulation development scenarios, the addition of a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or ascorbic acid) may be considered, but this should be carefully evaluated for compatibility and potential interference with downstream applications.
-
Experimental Protocol: Forced Degradation Study
A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and identify potential degradation products.[2][6][7] This is a crucial step in developing a stability-indicating analytical method.[2]
Objective: To achieve 5-20% degradation to identify potential degradation products and degradation pathways.[2]
Materials:
-
Trifluoromethylphenyl pyrazole compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV or MS detector
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the trifluoromethylphenyl pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
| Stress Condition | Reagent/Condition | Incubation Time (example) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at room temp |
| Oxidation | 3% H₂O₂ | 24 hours at room temp |
| Thermal | 60°C (in solution) | 48 hours |
| Photolytic | UV/Vis light (ICH Q1B) | 24 hours |
-
Sample Preparation for Analysis:
-
For each stress condition, add an appropriate volume of the stock solution to the stressor solution to achieve a final concentration of ~100 µg/mL.
-
At the end of the incubation period, withdraw an aliquot.
-
For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable reverse-phase HPLC method. A C18 column is often a good starting point.[2][8]
-
The method should be capable of separating the parent peak from all degradation product peaks. A gradient elution may be necessary.
-
Use a photodiode array (PDA) detector to check for peak purity and an MS detector to obtain mass information on the degradation products.
-
Data Interpretation:
The results of the forced degradation study will reveal the primary degradation pathways for your specific trifluoromethylphenyl pyrazole, allowing you to take appropriate measures to ensure its stability during your experiments and formulation development.
References
- An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH.
- Elucidation of fipronil photodegradation pathways - PubMed - NIH.
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC - NIH.
- An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI.
- Trifluoromethyl Substituted Derivatives of Pyrazoles as Materials for Photovoltaic and Electroluminescent Applications - MDPI.
- High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge - ResearchGate.
- physical properties of trifluoromethyl-substituted pyrazoles - Benchchem.
- Forced Degradation Studies - MedCrave online.
- Development of forced degradation and stability indicating studies of drugs—A review - NIH.
- [Link] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcpa.in [ijcpa.in]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives for Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with pyrazole derivatives in their biological assays. Poor solubility is a common hurdle that can lead to inaccurate and irreproducible results. This resource provides in-depth, experience-based troubleshooting advice and practical protocols to help you overcome these issues and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: My pyrazole derivative precipitated immediately after I added my DMSO stock solution to the aqueous assay buffer. What's happening and how can I prevent it?
A1: This phenomenon, often called "crashing out" or "solvent shock," is a frequent issue when a compound is highly soluble in a concentrated organic solvent stock (like DMSO) but poorly soluble in the final aqueous assay medium.[1] The rapid dilution of the DMSO upon addition to the buffer causes the compound to exceed its solubility limit in the new environment, leading to immediate precipitation.[1][2]
Root Causes & Immediate Solutions:
-
High Final Concentration: The intended final concentration of your pyrazole derivative may be higher than its maximum aqueous solubility.
-
Rapid Solvent Exchange: Adding the DMSO stock too quickly into the buffer doesn't allow for gradual dissolution.
-
Temperature Effects: Adding a stock solution to a cold buffer can decrease the compound's solubility.[2]
Troubleshooting Workflow:
-
Determine Maximum Solubility: Before running your main assay, perform a simple solubility test. Prepare serial dilutions of your compound in the final assay buffer and visually inspect for precipitation immediately and after a relevant incubation period (e.g., 24 hours).[3] The highest concentration that remains clear is your working maximum.
-
Optimize the Dilution Process:
-
Reduce Final DMSO Concentration: While DMSO is a powerful solvent, it can interfere with biological assays.[4] Aim for a final DMSO concentration of ≤1% (v/v), and ideally below 0.1%, to minimize both solubility issues and potential cytotoxicity.[1][5]
Q2: I've tried basic dilution optimization, but my pyrazole derivative still shows poor solubility. What other formulation strategies can I explore?
A2: When simple dilution adjustments are insufficient, more advanced formulation strategies are necessary. The choice of method depends on the physicochemical properties of your specific pyrazole derivative.
Advanced Solubilization Techniques:
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[6] Common co-solvents used in preclinical formulations include polyethylene glycols (PEGs), ethanol, and N-methyl-2-pyrrolidone (NMP).[7][8] A typical starting formulation for in-vivo studies might be a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[8] It's crucial to test the tolerance of your assay system to these co-solvents, as they can have their own biological effects.[8]
-
pH Adjustment: Pyrazoles are generally weakly basic and can be protonated in acidic conditions to form more soluble salts.[9] If your compound has an ionizable group, adjusting the pH of your assay buffer can significantly impact its solubility.[7] First, determine the pKa of your compound. For basic pyrazoles, slightly lowering the pH of the buffer (while ensuring it remains within the tolerated range for your assay) can enhance solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[10][11] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB), are commonly used for heterocyclic and aromatic compounds.[10] The formation of these complexes can improve solubility and stability.[12]
-
Surfactants: Surfactants can solubilize hydrophobic compounds by forming micelles that encapsulate the drug molecules.[7] Polysorbates (e.g., Tween 80) are common examples used in formulations.[8]
Below is a decision-making workflow to guide your selection of a suitable solubilization strategy.
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// Nodes Start [label="Start: Poorly Soluble\nPyrazole Derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Initial_Opt [label="Q: Is solubility issue resolved\nwith optimized dilution\n(temperature, serial dilution)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; pH_Mod [label="Strategy 1:\npH Modification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cosolvent [label="Strategy 2:\nCo-solvents (e.g., PEG, Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclodextrin [label="Strategy 3:\nCyclodextrins (e.g., HP-β-CD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surfactant [label="Strategy 4:\nSurfactants (e.g., Tween 80)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Proceed with\nBiological Assay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Re-evaluate Compound or\nConsider Combination Strategies", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Ionizable [label="Q: Is the compound ionizable\n(check pKa)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Assay_Tolerance [label="Check Assay Tolerance to\nSolvents/Excipients", shape=Mdiamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Initial_Opt; Initial_Opt -> Success [label="Yes"]; Initial_Opt -> Check_Ionizable [label="No"]; Check_Ionizable -> pH_Mod [label="Yes"]; Check_Ionizable -> Cosolvent [label="No"]; pH_Mod -> Check_Assay_Tolerance; Cosolvent -> Check_Assay_Tolerance; Cyclodextrin -> Check_Assay_tolerance; Surfactant -> Check_Assay_Tolerance; Check_Assay_Tolerance -> Success [label="Tolerated & Effective"]; Check_Assay_Tolerance -> Failure [label="Not Tolerated or Ineffective"]; Cosolvent -> Cyclodextrin [style=dotted, arrowhead=none]; Cyclodextrin -> Surfactant [style=dotted, arrowhead=none]; }
Caption: Decision workflow for selecting a solubilization strategy.Troubleshooting Guides
Issue 1: My compound seems to be precipitating over time during a long-term cell culture experiment.
Question: My pyrazole derivative solution is clear initially, but after several hours or days in the incubator, I see a precipitate. What causes this delayed precipitation?
Answer: Delayed precipitation in cell-based assays is often due to changes in the culture medium over time.
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Medium | Cellular metabolism can produce acidic byproducts, lowering the medium's pH. If your pyrazole derivative's solubility is pH-sensitive, this shift can cause it to fall out of solution.[1][2] | Ensure the incubator's CO₂ levels are correctly calibrated to maintain a stable pH (typically 7.2-7.4) with the bicarbonate buffer system in your medium. Consider changing the medium more frequently in dense cultures.[2] |
| Media Evaporation | In long-term experiments, evaporation can concentrate all components in the medium, including your compound, potentially exceeding its solubility limit.[2] | Maintain proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[2] |
| Interaction with Media Components | Your compound might interact with salts, proteins (especially from Fetal Bovine Serum - FBS), or other components in the media, forming insoluble complexes over time.[1] | If you suspect interactions with FBS, try reducing the serum percentage or using a serum-free medium for your assay.[1] You can also perform a solubility test in media with and without serum to diagnose the issue. |
| Compound Instability | The compound itself might be degrading at 37°C over extended periods, with the degradation products being less soluble. | If compound stability is a concern, consider reducing the incubation time or replenishing the compound by changing the media more frequently.[1] |
Issue 2: I'm working with a high-throughput screen (HTS), and I suspect precipitation is causing false positives/negatives.
Question: How can I systematically address potential compound precipitation in a high-throughput screening setting?
Answer: In HTS, compound precipitation can lead to artifacts like light scattering, which may be misinterpreted as activity (a false positive).[13] Conversely, if the compound falls out of solution, its effective concentration is lowered, potentially causing a genuinely active compound to be missed (a false negative).[4][14]
Strategies for HTS:
-
Lower Screening Concentration: A primary cause of precipitation in HTS is testing at concentrations that are too high. While a 10 mM stock in DMSO is common, the final assay concentration should be carefully chosen to be below the compound's aqueous solubility limit.[15]
-
Pre-Screen Solubility Assessment: If resources permit, perform a high-throughput kinetic solubility measurement to flag problematic compounds before the main screen.[14]
-
Quantitative HTS (qHTS): Instead of screening at a single concentration, qHTS involves generating a concentration-response curve for every compound in the library.[15] This approach is more robust because true activity will typically show a dose-dependent relationship, whereas artifacts from precipitation may not.[15]
-
Careful DMSO Management: DMSO is hygroscopic, meaning it absorbs water from the air.[14] Over time, this can reduce the solubility of compounds in your stock solutions, leading to precipitation even before they are added to the assay. Use anhydrous, high-purity DMSO, and minimize the exposure of stock plates to ambient air.[1]
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
This protocol provides a straightforward method to determine the maximum soluble concentration of your pyrazole derivative under your specific experimental conditions.[3]
Materials:
-
Concentrated stock solution of your pyrazole derivative in 100% DMSO (e.g., 10-100 mM).[16]
-
Your final aqueous assay buffer or cell culture medium.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Vortex mixer.
Methodology:
-
Pre-warm the Medium: Pre-warm your assay buffer or cell culture medium to the temperature of your experiment (e.g., 37°C).[3]
-
Prepare Serial Dilutions:
-
Create a series of dilutions of your compound in the pre-warmed medium. For example, to test concentrations up to 100 µM, you might prepare dilutions for 200 µM, 100 µM, 50 µM, 25 µM, etc.
-
To minimize "solvent shock," it is best to perform serial dilutions. For instance, prepare the 200 µM solution and then use that to make the 100 µM solution, and so on.[2]
-
-
Incubation: Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a duration that matches your experiment's endpoint.[3]
-
Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., immediately, 1 hour, 4 hours, 24 hours). You can also view a sample under a microscope to detect finer precipitates.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum soluble concentration for this specific set of conditions.[3][17]
Protocol 2: Preparing a Formulation with a Co-solvent
This protocol outlines a general method for preparing a co-solvent-based formulation, commonly used for in-vivo studies but adaptable for in-vitro work with appropriate controls.[8]
Materials:
-
Pyrazole derivative powder.
-
Dimethyl Sulfoxide (DMSO).
-
Polyethylene Glycol 300 (PEG300).
-
Tween 80.
-
Saline or Phosphate-Buffered Saline (PBS).
-
Sterile vials and a vortex mixer.
Methodology (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Calculate Required Amounts: Determine the mass of your pyrazole derivative and the volume of each vehicle component needed to achieve the desired final concentration.
-
Initial Dissolution: In a sterile vial, add the pyrazole derivative powder. Add the required volume of DMSO and vortex until the compound is fully dissolved.[8]
-
Sequential Addition:
-
Add the PEG300 to the solution and vortex thoroughly.
-
Add the Tween 80 and vortex thoroughly.
-
-
Final Dilution: Slowly add the saline or PBS to the mixture while vortexing to reach the final volume.[8]
-
Final Observation: The final solution should be clear and free of any precipitate. If precipitation occurs, you may need to adjust the formulation by altering the co-solvent ratios or lowering the final compound concentration.
-
Vehicle Control: It is critical to prepare a vehicle-only solution (containing all components except your pyrazole derivative) to be used as a control in your biological assay. This will account for any effects of the solvents themselves.[8]
References
- Trombino, S., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules.
- FasterCapital. Best Practices For Stock Solutions.
- Various Authors. (2025). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Shapiro, A. B. (2015, February 5). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate.
- Van Tonder, A., et al. (2018). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical and Biomedical Analysis.
- Chemistry Stack Exchange User. (2021, June 29). How are cyclodextrins used to form inclusion complexes with drug molecules? Chemistry Stack Exchange.
- ScienceDirect. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics.
- Jicsinszky, L. (2015, November 16). Answer to "Can I use Cyclodextrin to improve the solubility of a compound?". ResearchGate.
- Autech. Enhancing Drug Solubility: The Role of Cyclodextrin Derivatives.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology.
- Laflin, P., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.
- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.
- Various Authors. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Reddit User. (2022, January 6). How to tackle compound solubility issue. Reddit.
- Alfei, S., et al. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules.
- Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation.
- The Proteina Couch. (2025, February 20). Solution-making strategies & practical advice. YouTube.
- Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- Pereira, D. A., & Williams, J. A. (2007). High-throughput screening: Enabling and influencing the process of drug discovery. Drug Discovery Today.
- Orlando, L. M. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules.
- Senturk, M., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Various Authors. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Chemistry. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Khan, I., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances.
- Orlando, L. M. R., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules.
- Song, S., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.
- Al-Ostath, A. I., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances.
- Oriental University Journal of Chemistry. (2016). Overview on Biological Activities of Pyrazole Derivatives.
- National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative.
- Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicaljournals.com [chemicaljournals.com]
- 12. nbinno.com [nbinno.com]
- 13. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fastercapital.com [fastercapital.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole for Preclinical Studies
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole, a key intermediate in numerous pharmaceutical candidates. As preclinical studies demand larger quantities of this compound, scaling up the synthesis from benchtop to multi-gram or kilogram scale presents unique challenges. This document provides a comprehensive resource, including a detailed, scalable synthetic protocol, troubleshooting guides in a frequently asked questions (FAQ) format, and expert insights to ensure a safe, efficient, and reproducible scale-up process. Our approach is grounded in established chemical principles and field-proven strategies to empower your drug development pipeline.
Core Synthesis Overview
The most direct and scalable synthesis of this compound involves the acid-catalyzed cyclocondensation of 4-(trifluoromethyl)phenylhydrazine with a malondialdehyde equivalent, typically 1,1,3,3-tetramethoxypropane. This method is advantageous due to the commercial availability and stability of the starting materials and the straightforward nature of the reaction.
Visualizing the Synthetic Workflow
The following diagram outlines the key stages in the scaled-up synthesis of this compound.
Caption: Workflow for the scaled-up synthesis of this compound.
Scalable Synthesis Protocol
This protocol is adapted for a larger scale synthesis, focusing on safety and efficiency.
| Parameter | Recommendation | Rationale & Expert Insight |
| Reactants | 4-(trifluoromethyl)phenylhydrazine, 1,1,3,3-tetramethoxypropane | Use high-purity starting materials to minimize side reactions and simplify purification. |
| Solvent | Ethanol (absolute) | Provides good solubility for reactants and is easily removed. |
| Catalyst | Concentrated Hydrochloric Acid (HCl) | A common and effective acid catalyst for this condensation. |
| Temperature | 80-90°C (Reflux) | Ensures a reasonable reaction rate without significant decomposition. |
| Reaction Time | 2-4 hours (monitor by TLC/LC-MS) | Reaction progress should be monitored to determine the optimal endpoint. |
Step-by-Step Methodology:
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, condenser, and temperature probe, add 4-(trifluoromethyl)phenylhydrazine (1.0 eq), water (approx. 0.85 volumes relative to the hydrazine), and absolute ethanol (approx. 1.1 volumes relative to the hydrazine).
-
Acidification: Under stirring, slowly add concentrated hydrochloric acid (approx. 0.9 volumes relative to the hydrazine). An exotherm may be observed.
-
Reagent Addition: Slowly add 1,1,3,3-tetramethoxypropane (1.0 eq) to the mixture. The rate of addition should be controlled to maintain the internal temperature.
-
Reaction: Heat the mixture to a gentle reflux (80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting hydrazine is consumed.
-
Work-up: Cool the reaction mixture to room temperature and then pour it into ice water. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product as an oil.
-
Final Purification: Purify the crude oil by vacuum distillation to obtain the final product as a light yellow oil.
Troubleshooting Guide & FAQs
Q1: My reaction is sluggish or incomplete, even after extended reflux. What could be the issue?
A1: This is a common issue when scaling up. Several factors could be at play:
-
Insufficient Catalyst: The catalytic acid can be neutralized by basic impurities in the starting materials or solvent. Consider a slight increase in the catalyst loading (e.g., 1.1-1.2 eq of HCl).
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and areas of low reactant concentration. Ensure your mechanical stirrer is providing adequate agitation for the vessel size.
-
Water Content: While some water is present from the aqueous HCl, excess water can hinder the reaction. Ensure you are using absolute ethanol.
-
Starting Material Quality: Impurities in the 4-(trifluoromethyl)phenylhydrazine or 1,1,3,3-tetramethoxypropane can interfere with the reaction. Verify the purity of your starting materials by NMR or GC-MS.
Q2: The reaction mixture has turned very dark, and the yield of the desired product is low. What is causing this?
A2: Darkening of the reaction mixture often indicates decomposition or side reactions.
-
Overheating: Excessive temperatures can lead to the degradation of the starting materials or the product. Ensure the internal temperature is carefully monitored and does not exceed the recommended range.[1]
-
Prolonged Reaction Time: Heating the reaction for too long after completion can also cause decomposition. Monitor the reaction progress and stop heating once the starting material is consumed.
-
Air Sensitivity: While this reaction is not typically performed under a strictly inert atmosphere at the lab scale, on a larger scale with longer reaction times, oxidation of the hydrazine or intermediate species can occur. Consider running the reaction under a nitrogen or argon atmosphere.
Q3: During work-up, I'm experiencing a persistent emulsion. How can I resolve this?
A3: Emulsions are common during the extraction of basic nitrogen-containing compounds.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: Filtering the emulsified mixture through a pad of Celite or diatomaceous earth can sometimes help to break up the emulsion.
-
Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., diethyl ether) can alter the properties of the organic phase and help to resolve the emulsion.
Q4: The final product is contaminated with impurities that are difficult to remove by distillation. What are my options?
A4: If distillation is insufficient, consider the following purification strategies:
-
Column Chromatography: For smaller scale-up batches, flash column chromatography using silica gel with a hexane/ethyl acetate gradient can be effective for removing polar and non-polar impurities.[2]
-
Recrystallization: If the product can be solidified, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., heptane/ethyl acetate, toluene/heptane).
-
Acid-Base Extraction: As a pyrazole, the product is weakly basic. You may be able to perform an acid wash (e.g., with dilute HCl) to extract the product into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted.
Q5: What are the primary safety concerns when scaling up this synthesis?
A5: Safety is paramount during scale-up.
-
Exotherms: The initial acid-base reaction and the condensation can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner.[1]
-
Hydrazine Toxicity: 4-(trifluoromethyl)phenylhydrazine is a hydrazine derivative and should be handled with care. It is toxic and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][3][4]
-
Pressure Build-up: When heating a reaction to reflux, ensure the system is not closed to prevent pressure build-up. Always use a condenser open to the atmosphere (or an inert gas line).
Visualizing Process Logic
The following diagram illustrates the decision-making process for troubleshooting common issues during the scale-up.
Caption: Troubleshooting flowchart for low yield in pyrazole synthesis.
References
- Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega.
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.
- Synthesis of 1-(m-trifluoromethylphenyl)-pyrazole. PrepChem.com.
- Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry.
- Method for purifying pyrazoles. Google Patents.
- Scale Up Safety_FINAL. Stanford Environmental Health & Safety.
Sources
identifying and characterizing impurities in 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole samples
Welcome to the technical support center for the identification and characterization of impurities in 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Potential Impurities
Q1: What are the most likely process-related impurities I should expect in my this compound sample?
A1: The impurity profile of this compound is intrinsically linked to its synthesis route. A common and efficient method for synthesizing N-aryl pyrazoles is the condensation of a 1,3-dicarbonyl compound with an arylhydrazine.[1] In the case of your target molecule, this would typically involve the reaction of a suitable four-carbon dicarbonyl synthon with 4-(trifluoromethyl)phenylhydrazine.
Based on this synthetic pathway, you should anticipate the following types of process-related impurities:
-
Regioisomers: This is often the most significant process-related impurity. Depending on the symmetry of the dicarbonyl starting material, the cyclization can result in the formation of a regioisomeric pyrazole. For instance, if an unsymmetrical diketone is used, two different pyrazole products can be formed.[2][3] The ratio of these isomers is influenced by reaction conditions such as solvent, temperature, and catalyst.[4]
-
Unreacted Starting Materials: Residual 4-(trifluoromethyl)phenylhydrazine and the 1,3-dicarbonyl compound may be present in the final product if the reaction or purification is incomplete.
-
Intermediates: The initial condensation of the hydrazine with the dicarbonyl compound forms a hydrazone intermediate. Incomplete cyclization can lead to the presence of this intermediate in your sample.[2]
-
By-products from Side Reactions: Depending on the stability of the reactants and intermediates, other side reactions can occur. For example, the trifluoromethyl group is generally stable, but under harsh conditions, side reactions involving other functional groups on the starting materials are possible.[4]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Origin of Process-Related Impurities."
Q2: What types of degradation products might I find in an aged or stressed sample of this compound?
A2: To proactively identify potential degradation products, forced degradation studies are essential. These studies expose the drug substance to harsh conditions to accelerate decomposition and predict the degradation pathways that might occur under normal storage conditions.[5] Based on the structure of this compound, a phenylpyrazole, the following degradation pathways are plausible:
-
Oxidative Degradation: The pyrazole ring and the phenyl ring can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or ring-opened products. Studies on similar phenylpyrazole insecticides have shown the formation of various oxidation products.[6][7]
-
Hydrolytic Degradation: While the pyrazole ring is generally stable to hydrolysis, extreme pH conditions (acidic or basic) and elevated temperatures could induce ring cleavage or modification of substituents.
-
Photolytic Degradation: Phenylpyrazoles can be susceptible to photodegradation. Exposure to UV or visible light can lead to complex reactions, including ring rearrangements, dechlorination (if applicable to precursors), and the formation of dimers or other photoproducts.[8][9]
A systematic forced degradation study is the most reliable way to identify these potential degradants.
Section 2: Analytical Methodology & Troubleshooting
Q3: I am developing an HPLC method for impurity profiling. What are good starting conditions and how can I troubleshoot poor peak shape?
A3: A reversed-phase HPLC (RP-HPLC) method is the most common approach for analyzing non-volatile organic impurities in compounds like this compound.[10]
Starting HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for aromatic compounds.[11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | An acidic modifier improves peak shape for nitrogen-containing heterocycles by suppressing the interaction of basic nitrogens with residual silanols on the silica support.[11] |
| Mobile Phase B | Acetonitrile or Methanol | These are common organic solvents for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25-30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 230-270 nm). | |
| Injection Volume | 5-10 µL | A typical injection volume for analytical HPLC. |
Troubleshooting Poor Peak Shape (Tailing or Fronting):
Peak tailing is a common issue when analyzing basic compounds like pyrazoles.[12]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Troubleshooting HPLC Peak Shape."
-
Problem: Tailing peaks for the main component and/or impurities.
-
Cause: Secondary interactions between the basic nitrogen atoms of the pyrazole ring and acidic silanol groups on the HPLC column packing material.[13][14]
-
Solution 1: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% TFA or formic acid). The acid protonates the silanol groups, reducing their interaction with the analyte.
-
Solution 2: Use a modern, end-capped C18 column or a column specifically designed for the analysis of basic compounds. These columns have fewer exposed silanol groups.
-
Solution 3: Consider a FluoroPhenyl stationary phase. These columns can offer alternative selectivity for fluorinated compounds and can sometimes provide better peak shapes.[15]
-
Solution 4: Reduce the sample concentration. Overloading the column can lead to peak tailing.[13]
-
-
Problem: Poor resolution between the main peak and a closely eluting impurity.
-
Cause: The chromatographic conditions are not optimized to separate the two components.
-
Solution 1: Modify the gradient. A shallower gradient around the elution time of the peaks of interest can improve separation.
-
Solution 2: Change the organic modifier. Switching from methanol to acetonitrile (or vice-versa) can alter the selectivity of the separation.
-
Solution 3: Try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to introduce different separation mechanisms.[16]
-
Q4: How can I use GC-MS to analyze for volatile impurities like residual solvents?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for identifying and quantifying volatile organic impurities, such as residual solvents from the synthesis process.[3] Headspace GC-MS is particularly well-suited for this analysis as it minimizes matrix effects.
Starting GC-MS Method Parameters for Residual Solvents:
| Parameter | Recommendation | Rationale |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column that provides good separation for a wide range of solvents.[6] |
| Injector | Split/Splitless, 250 °C, Split ratio 20:1 | A split injection prevents column overloading and provides sharp peaks. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert carrier gas. |
| Oven Program | Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min | A standard temperature program for separating common residual solvents. |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible fragmentation patterns. |
| Mass Range | 35-350 amu | Covers the mass range of common organic solvents. |
Troubleshooting Common GC-MS Issues:
-
Problem: No peaks are detected.
-
Cause: Sample preparation issue, incorrect injection, or a leak in the system.
-
Solution: Verify that the sample was properly dissolved and introduced into the vial. Check for leaks in the GC system, particularly around the injector and column fittings. Ensure the headspace sampler is functioning correctly.
-
-
Problem: Broad or tailing peaks.
-
Cause: Active sites in the injector liner or column, or a slow transfer from the injector to the column.
-
Solution: Use a deactivated injector liner. Ensure the column is properly installed in the injector. If the column is old, it may need to be conditioned or replaced.
-
-
Problem: Poor sensitivity.
-
Cause: Low sample concentration, a leak in the system, or a contaminated MS source.
-
Solution: Increase the sample concentration if possible. Perform a leak check on the GC-MS system. Clean the MS ion source according to the manufacturer's instructions.
-
Section 3: Structural Elucidation of Unknown Impurities
Q5: I have an unknown impurity peak in my HPLC chromatogram. How can I identify its structure?
A5: Identifying an unknown impurity requires a combination of analytical techniques to piece together its structure.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Impurity Structure Elucidation."
-
LC-MS Analysis: The first step is to obtain the mass of the unknown impurity. By coupling your HPLC to a mass spectrometer, you can get the molecular weight of the compound eluting at that retention time. High-resolution mass spectrometry (HRMS) can provide the accurate mass, which allows you to determine the elemental composition.[17] The fragmentation pattern in the MS/MS spectrum can provide clues about the structure of the molecule.[18]
-
Isolation: To obtain definitive structural information using NMR, you will likely need to isolate the impurity. This can be done using preparative HPLC with the same or a scaled-up version of your analytical method.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for unambiguous structure determination.[15][19] For a derivative of this compound, you should acquire the following spectra:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The chemical shifts and coupling patterns of the aromatic protons on the phenyl and pyrazole rings are particularly informative.[12]
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
¹⁹F NMR: This is crucial for confirming the presence and environment of the trifluoromethyl group. A singlet around -60 to -65 ppm is expected for the CF₃ group on the phenyl ring.[8][20][21]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the full structure.
-
COSY shows which protons are coupled to each other.
-
HSQC correlates protons to the carbons they are directly attached to.
-
HMBC shows correlations between protons and carbons that are 2-3 bonds away, which is key for identifying the connectivity across quaternary carbons and heteroatoms.[17]
-
-
Q6: How can I use NMR to distinguish between the target compound and its regioisomer?
A6: Distinguishing between regioisomers is a common challenge in pyrazole synthesis and NMR is the definitive tool for this.[7] Let's consider the potential regioisomers: this compound and a hypothetical isomer where the substituents on the pyrazole ring are swapped.
-
¹H NMR Chemical Shifts: The chemical environment of the protons on the pyrazole ring will be different in the two isomers, leading to different chemical shifts.
-
Nuclear Overhauser Effect (NOE): A 2D NOESY or 1D NOE experiment is often the most conclusive method. An NOE is observed between protons that are close in space (typically < 5 Å).
-
In the target molecule, you would expect to see an NOE between the protons on the 4-(trifluoromethyl)phenyl ring and the proton on the adjacent carbon of the pyrazole ring.
-
The presence or absence of specific NOE correlations will allow you to definitively assign the correct regioisomeric structure.[17]
-
-
HMBC: Long-range proton-carbon correlations can also be used to confirm the connectivity. For example, the protons on the phenyl ring should show a correlation to the pyrazole carbon to which the phenyl ring is attached.[17]
By carefully analyzing these NMR data, you can confidently assign the structure of your main component and any regioisomeric impurities.
References
- Comprehensive Stress Degradation Studies of Fipronil: Identification and Characterization of Major Degradation Products of Fipronil Including Their Degradation Pathways Using High Resolution-LCMS. (2025).
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). PubMed. [Link]
- 1H-NMR and 19F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d6). (n.d.).
- Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. (n.d.). JEOL. [Link]
- Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (n.d.).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
- Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024). PubMed. [Link] 12.[20]Troubleshooting HPLC- Tailing Peaks. (2014). Restek. [Link]
- Key ¹⁹F, ¹H, and ¹³C NMR assignments for compounds 1a and 1b. (n.d.).
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2019).
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2019). University of Mississippi eGrove. [Link]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.).
- GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. (n.d.).
- Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in pot
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. (n.d.). Restek. [Link]
- DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. (2017).
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). PubMed Central. [Link]
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Some representative examples of commercial trifluoromethyl pyrazoles. (n.d.).
- Synthesis of Chromone-Related Pyrazole Compounds. (n.d.). PubMed Central. [Link]
- Trifluoromethylphenyl-substituted pyrazole-derived aniline derivatives. (n.d.).
- The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). HAL Open Science. [Link]
- impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES. [Link]
Sources
- 1. Item - Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - figshare - Figshare [figshare.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. ijcpa.in [ijcpa.in]
- 11. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]
- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 13. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column [discover.restek.com]
- 15. halocolumns.com [halocolumns.com]
- 16. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Functionalization of the Pyrazole Ring at Position 4
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole C4 functionalization. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges encountered when modifying the C4 position of the pyrazole ring. As a cornerstone scaffold in medicinal chemistry, found in drugs like Celecoxib and Sildenafil, the strategic functionalization of pyrazoles is paramount for tuning pharmacological profiles.[1]
The C4 position is a prime target for modification due to its electron-rich nature, making it inherently susceptible to electrophilic attack.[1][2][3][4] However, this reactivity is not always straightforward. This guide will equip you with the knowledge to overcome common hurdles and achieve your desired C4-substituted pyrazole derivatives efficiently.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during C4 functionalization experiments. Each issue is broken down by probable cause and actionable solutions, grounded in the principles of pyrazole reactivity.
Issue 1: Low or No Yield of C4-Functionalized Product
Probable Cause A: Deactivated Pyrazole Ring
The presence of strong electron-withdrawing groups (EWGs) on the pyrazole ring can significantly decrease the nucleophilicity of the C4 position, rendering it unreactive towards electrophiles under standard conditions.[1]
Solutions:
-
Harsher Reaction Conditions: Increase the reaction temperature or use stronger acids to enhance the reactivity of the electrophile.[1]
-
Alternative Synthetic Strategy: Consider a different synthetic route where the C4-functionality is introduced before the installation of deactivating groups.[1]
-
More Potent Reagents: Employ more reactive functionalization reagents. For example, in nitration, a mixture of fuming nitric acid and fuming sulfuric acid might be necessary.[5]
Probable Cause B: Steric Hindrance
Bulky substituents at the C3 and/or C5 positions can physically block the approach of the electrophile to the C4 position, thereby preventing the reaction.[1][6]
Solutions:
-
Modify Synthetic Route: Redesign the synthesis to introduce the C4-substituent at an earlier stage, before the installation of sterically demanding groups.[1]
-
Smaller Reagents: If possible, choose a smaller, less sterically hindered reagent to deliver the desired functionality.
Issue 2: Poor Regioselectivity (Mixture of C4 and C5 Isomers)
Probable Cause: Similar Electronic and Steric Environments
In some substituted pyrazoles, the electronic properties and steric accessibility of the C4 and C5 positions can be quite similar, leading to a mixture of constitutional isomers that can be difficult to separate.[1][7]
Solutions:
-
Introduce a Blocking Group: A common and effective strategy is to temporarily install a blocking group at the C5 position.[1] This group directs functionalization exclusively to the C4 position and can be removed in a subsequent step. Common blocking groups include halogens (e.g., Iodine), which can be introduced and later removed via various methods.
-
Directed Metalation: For certain transformations, employing a directing group on the N1-substituent can guide metalation (and subsequent electrophilic quench) specifically to one position over another.
Issue 3: Undesired Side Reactions
Probable Cause A: N-Alkylation/N-Acylation
The nitrogen atoms of the pyrazole ring, particularly the sp2-hybridized "pyridine-like" nitrogen, are nucleophilic and can compete with the C4 carbon for the electrophile.[1][4][7] This is especially problematic for NH-unsubstituted pyrazoles.
Solution:
-
Protect the N1-Position: Before attempting C4 functionalization, protect the N1 position with a suitable protecting group (e.g., trityl, phenylsulfonyl, or a simple alkyl group).[1][8][9] This removes the acidic proton and reduces the nucleophilicity of the ring nitrogens, favoring C-functionalization.
Probable Cause B: Over-functionalization (e.g., Di-iodination)
If the pyrazole ring is highly activated by electron-donating groups (EDGs), it can be susceptible to multiple substitutions, leading to di- or even tri-substituted products.[10]
Solutions:
-
Milder Conditions: Use less reactive reagents, lower the reaction temperature, or shorten the reaction time to favor mono-substitution.[10]
-
Stoichiometric Control: Carefully control the stoichiometry of the electrophile, using only a slight excess (e.g., 1.1 equivalents).
Probable Cause C: Ring Fragmentation
While less common, excessively harsh acidic or oxidative conditions during electrophilic substitution can lead to the cleavage of the pyrazole ring itself.[11]
Solution:
-
Use Milder Reagents: Opt for milder alternatives. For halogenation, N-halosuccinimides (NBS, NCS) are generally preferred over harsher reagents like diatomic halogens (Br₂, Cl₂).[11][12]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common C4 functionalization issues.
Caption: A decision-making workflow for troubleshooting pyrazole C4 functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of pyrazole generally the most reactive towards electrophiles? A1: The electronic distribution in the pyrazole ring makes the C4 position the most electron-rich.[3][4] The two electronegative nitrogen atoms pull electron density away from the adjacent C3 and C5 positions, leaving C4 with the highest partial negative charge, making it the preferred site for electrophilic aromatic substitution.[3][4][13]
Q2: How does the N1-substituent affect C4 reactivity? A2: The N1-substituent has a significant electronic and steric influence. Electron-donating groups on N1 will generally increase the nucleophilicity of the C4 position and accelerate electrophilic substitution. Conversely, strong electron-withdrawing groups (like a phenylsulfonyl group) will deactivate the ring.[9] Very bulky N1-substituents can also sterically hinder the C5 position, which can sometimes improve C4 selectivity in certain reactions.
Q3: What are the main strategies for introducing substituents at the C4 position? A3: The primary strategies include:
-
Electrophilic Substitution: This is the most common method and includes reactions like halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[1]
-
Transition-Metal-Catalyzed C-H Functionalization: Modern methods, often using palladium catalysts, allow for the direct coupling of aryl, alkyl, or other groups to the C4-H bond, offering high atom economy.[1][7][14]
-
Functionalization of Pre-functionalized Pyrazoles: This involves starting with a pyrazole that already has a handle at C4 (e.g., a halogen) and then performing cross-coupling reactions (like Suzuki or Negishi) to introduce a wide variety of substituents.[1][15]
Q4: I need to install an aryl group at C4. Should I use direct C-H arylation or a Suzuki coupling with a 4-halopyrazole? A4: The choice depends on several factors.
-
Direct C-H Arylation: This is more atom-economical as it avoids the pre-functionalization step of halogenation.[14] However, optimizing regioselectivity can be a challenge, and it often requires specific directing groups or substrates.
-
Suzuki Coupling: This is a highly reliable and versatile method.[1] Although it requires an extra step to synthesize the 4-halopyrazole, the coupling reaction itself is typically high-yielding and tolerates a wide range of functional groups on the coupling partner. If you have a reliable protocol for C4-halogenation, the Suzuki route is often more robust and predictable.
Q5: Are there any "green" or milder methods for C4-halogenation? A5: Yes. While traditional methods can be harsh, protocols using N-halosuccinimides (NBS, NCS, NIS) offer a milder alternative.[11][12] Reactions can often be run under neutral conditions, and in some cases, even in environmentally benign solvents like water.[12] For iodination, systems like I₂/HIO₃ are also effective and avoid the use of more hazardous reagents.[1][15]
Key Experimental Protocols & Data
This section provides step-by-step protocols for common C4 functionalization reactions, with tabulated data for comparison.
Protocol 1: C4-Iodination using Iodine and Periodic Acid
This method is effective for a range of 1,3,5-trisubstituted pyrazoles.[1][15]
Step-by-Step Methodology:
-
To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).[1]
-
Heat the reaction mixture to 80 °C and stir for the time indicated in the table below.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Table 1: Example Data for C4-Iodination
| N1-Substituent | C3/C5-Substituent | Time (h) | Yield (%) |
|---|---|---|---|
| Phenyl | Methyl | 3 | 95 |
| 4-MeO-Ph | Methyl | 2 | 98 |
| 4-Cl-Ph | Phenyl | 5 | 89 |
| Benzyl | Methyl | 4 | 92 |
Data synthesized from typical literature procedures for illustrative purposes.
Protocol 2: Palladium-Catalyzed Direct C4-Arylation
This protocol is an example of a direct C-H functionalization strategy.[1]
Step-by-Step Methodology:
-
In a sealed tube, combine the N-substituted pyrazole (e.g., 1,3,5-trimethylpyrazole) (1 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2 mmol).[1]
-
Add dimethylacetamide (DMA) (3 mL) as the solvent.[1]
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[1]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Core C4 Functionalization Strategies
The diagram below illustrates the principal pathways for modifying the C4 position of the pyrazole ring.
Caption: Overview of major synthetic pathways for pyrazole C4 functionalization.
By understanding these core challenges, applying the appropriate troubleshooting strategies, and carefully selecting a synthetic method, researchers can successfully and efficiently functionalize the C4 position of pyrazoles to advance their research in drug discovery and materials science.
References
- Application Notes and Protocols for the Functionalization of the Pyrazole C4 Position - Benchchem.
- avoiding fragmentation of the pyrazole ring during functionalization. - Benchchem.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH.
- Pyrazole.
- Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? - Quora.
- Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01211A.
- Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - Beilstein Journals.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH.
- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl.
- Pyrazole structure highlighting the nucleophilic and electrophilic... - ResearchGate.
- Recent Developments in the Chemistry of Pyrazoles | Request PDF - ResearchGate.
- Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water.
- Influence of substituents in the pyrazole pre-ligands on their reaction products with (Phen)Pd(OAc)2 | Request PDF - ResearchGate.
- Direct C-H Alkenylation of Functionalized Pyrazoles | Request PDF - ResearchGate.
- Unit 4 Pyrazole | PDF - Slideshare.
- Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts | Request PDF - ResearchGate.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI.
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Publications.
- identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem.
- Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH.
- Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH.
- (PDF) Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- Direct nitration of five membered heterocycles - ResearchGate.
- Direct nitration of five membered heterocycles - Semantic Scholar.
- Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook.
- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central.
- (PDF) Nitropyrazoles - ResearchGate.
- Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions - Zeitschrift für Naturforschung.
- Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH.
- Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. quora.com [quora.com]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 14. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. BJOC - Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents [beilstein-journals.org]
Technical Support Center: Efficient Pyrazole Synthesis from 1,3-Diketones
Welcome to the technical support center for the synthesis of pyrazoles from 1,3-diketones. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental chemical transformation. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is giving a low yield. What are the most common causes?
Low yields in pyrazole synthesis from 1,3-diketones can stem from several factors. Firstly, incomplete conversion of starting materials is a frequent issue. This can be due to an insufficiently active catalyst or non-optimal reaction conditions such as temperature and time. Secondly, the formation of side products can significantly reduce the yield of the desired pyrazole. These can arise from self-condensation of the 1,3-diketone or alternative reaction pathways of the hydrazine. Finally, issues with product isolation and purification can lead to apparent low yields.
Q2: I am using an unsymmetrical 1,3-diketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a well-known challenge when using unsymmetrical 1,3-diketones. The regioselectivity is influenced by the electronic and steric properties of the substituents on the diketone, as well as the reaction conditions.[1][2][3] To enhance regioselectivity, consider the following:
-
Solvent Choice: Aprotic dipolar solvents like N,N-dimethylacetamide (DMA) have been shown to improve regioselectivity compared to protic solvents like ethanol.[3][4]
-
pH Control: The pH of the reaction medium can influence which carbonyl group of the diketone is more susceptible to nucleophilic attack by the hydrazine.[1]
-
Catalyst Selection: Certain catalysts may exhibit a preference for one carbonyl over the other, thus steering the reaction towards a single regioisomer.
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
Heterogeneous catalysts offer several practical advantages in pyrazole synthesis.[2] Key benefits include:
-
Ease of Separation: Heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, which simplifies the work-up procedure and reduces product contamination.
-
Recyclability: Many solid-supported catalysts can be recovered and reused for multiple reaction cycles, making the process more cost-effective and environmentally friendly.
-
Reduced Waste: The elimination of catalyst separation steps that often involve extractions and chromatography leads to a reduction in solvent waste.
Examples of effective heterogeneous catalysts include Amberlyst-70 and nano-ZnO.[2][3]
Q4: Can microwave irradiation improve my pyrazole synthesis?
Yes, microwave-assisted synthesis can be a powerful tool for this reaction.[5][6][7][8] The primary advantages of using microwave irradiation include:
-
Reduced Reaction Times: Microwave heating can dramatically accelerate the rate of reaction, often reducing reaction times from hours to minutes.
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields by minimizing the formation of side products.
-
Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed without a solvent, leading to a greener chemical process.[7]
Troubleshooting Guide
Issue 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 1,3-diketone and/or hydrazine.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Troubleshooting Step: If using a solid catalyst, ensure it has been properly activated and stored. For homogeneous catalysts, verify their purity and concentration.
-
Recommendation: Consider switching to a more active catalyst. For instance, if a simple acid catalyst is ineffective, a Lewis acid like Cu(OTf)₂ or a nano-catalyst like nano-ZnO might provide better results.[2][9]
-
-
Sub-optimal Reaction Temperature:
-
Troubleshooting Step: Monitor the reaction temperature to ensure it is at the desired level.
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20°C. While higher temperatures can increase the reaction rate, be aware that they can also lead to decomposition or side product formation.[2]
-
-
Incorrect Solvent:
-
Troubleshooting Step: The choice of solvent can significantly impact the reaction.
-
Recommendation: Screen a range of solvents with different polarities. While ethanol is commonly used, other solvents like ethylene glycol, N,N-dimethylacetamide, or even water have been shown to be effective under certain conditions.[2][3]
-
Issue 2: Formation of Multiple Products (Side Reactions)
Symptom: TLC or LC-MS analysis shows the desired product along with several other spots or peaks.
Possible Causes & Solutions:
-
Regioisomer Formation (with unsymmetrical 1,3-diketones):
-
Troubleshooting Step: As discussed in the FAQs, this is a common issue.
-
Recommendation: Refer to the strategies for improving regioselectivity mentioned in FAQ Q2, such as solvent selection and pH control.
-
-
Hydrazone Intermediate Stability:
-
Troubleshooting Step: The reaction proceeds through a hydrazone intermediate. If this intermediate is too stable or can react in other ways, the yield of the pyrazole will be reduced.
-
Recommendation: The use of an acid catalyst is often crucial to promote the cyclization of the hydrazone intermediate.[10] Ensure that a suitable catalyst is present in a sufficient amount.
-
Issue 3: Difficulty in Product Purification
Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize or purify by column chromatography.
Possible Causes & Solutions:
-
Residual Catalyst:
-
Troubleshooting Step: Homogeneous catalysts can be challenging to remove completely.
-
Recommendation: If using a homogeneous catalyst, consider switching to a heterogeneous catalyst for easier removal.[2] If that is not an option, perform an aqueous work-up to remove water-soluble catalysts, or use a suitable resin to scavenge the catalyst.
-
-
Presence of Isomers:
-
Troubleshooting Step: A mixture of regioisomers can be difficult to separate.
-
Recommendation: Optimize the reaction for higher regioselectivity before attempting purification. If separation is unavoidable, explore different chromatography conditions (e.g., different solvent systems, stationary phases) or consider derivatization to facilitate separation.
-
Catalyst Selection and Reaction Conditions
The choice of catalyst is critical for an efficient pyrazole synthesis. Below is a summary of commonly used catalysts and their typical reaction conditions.
| Catalyst Type | Examples | Typical Conditions | Advantages |
| Acid Catalysts | Acetic Acid, TsOH, H₂SO₄ | Reflux in ethanol or other suitable solvent | Readily available and inexpensive |
| Lewis Acid Catalysts | Cu(OTf)₂, AgOTf, LiClO₄ | Room temperature to moderate heating | Can offer high yields and regioselectivity |
| Heterogeneous Catalysts | Amberlyst-70, Nano-ZnO | Room temperature or gentle heating | Easy to separate and recycle, environmentally friendly[2][3] |
| Metal-Oxo Clusters | NaCoMo | Mild conditions | High yields[2] |
| Iodine | Molecular Iodine | Mild conditions | Metal-free catalysis[2] |
| No Catalyst | Microwave irradiation | High temperature for short duration | Rapid, high yields, can be solvent-free[5][6][7][8] |
Experimental Protocols
General Procedure for Pyrazole Synthesis using a Heterogeneous Catalyst (Amberlyst-70)
-
To a round-bottom flask, add the 1,3-diketone (1.0 mmol), hydrazine derivative (1.1 mmol), and Amberlyst-70 (e.g., 10 mol%).[2]
-
Add a suitable solvent (e.g., water or ethanol, 5-10 mL).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, filter off the catalyst and wash it with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides
This method avoids the isolation of the intermediate 1,3-diketone.[4][11][12]
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 mmol) in a suitable solvent (e.g., toluene).
-
Add a strong base (e.g., LiHMDS, 1.1 mmol) at a low temperature (e.g., -78 °C) and stir for a specified time to form the enolate.
-
Add the acid chloride (1.0 mmol) and allow the reaction to warm to room temperature.
-
After the formation of the 1,3-diketone is complete (monitor by TLC), add the hydrazine derivative (1.1 mmol).
-
Heat the reaction mixture to reflux until the pyrazole formation is complete.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Visualizing the Reaction Pathway and Troubleshooting
Caption: A simplified reaction mechanism for pyrazole synthesis from 1,3-diketones and hydrazine.
References
- Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances.
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Zrinski, I. (2006).
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.).
- Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole deriv
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Solid Phase Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones under Microwave Irradiation. (2025).
- Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole deriv
- Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (n.d.). NIH.
- 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. (2006). PubMed.
- Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. (2025).
- 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). Organic Chemistry Portal.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
microwave-assisted vs conventional heating for pyrazole synthesis yield comparison
A Comparative Guide to Microwave-Assisted and Conventional Heating Methods
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of pyrazole derivatives, with a specific focus on comparing the efficacy of microwave-assisted versus conventional heating methodologies. As a privileged scaffold in medicinal chemistry, the efficient synthesis of pyrazoles is paramount.[1][2][3] This document provides a comprehensive analysis of both techniques, supported by experimental data, detailed protocols, and troubleshooting FAQs to empower you in your experimental design and execution.
The Paradigm Shift in Pyrazole Synthesis: Microwave-Assisted Organic Synthesis (MAOS)
The traditional approach to pyrazole synthesis often involves lengthy reaction times under thermal reflux conditions.[2][4] While effective, these conventional methods can be energy-intensive and may lead to the formation of byproducts.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant enhancements in reaction efficiency.[2][5] The primary advantages of MAOS are dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields.[1][3][6]
The efficiency of microwave heating stems from its unique mechanism. Unlike conventional heating which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation directly couples with polar molecules and ionic species within the reaction.[7][8][9][10] This interaction, through dipolar polarization and ionic conduction, results in rapid, uniform, and localized superheating of the reactants and solvent.[7][8][9][10] This direct energy transfer is the cornerstone of the accelerated reaction rates observed in MAOS.[8]
At a Glance: Microwave vs. Conventional Heating for Pyrazole Synthesis
To provide a clear quantitative comparison, the following table summarizes key performance indicators for the synthesis of various pyrazole derivatives using both microwave-assisted and conventional heating methods, as documented in the scientific literature.
| Parameter | Microwave-Assisted Method | Conventional Reflux Method | Reference(s) |
| Reaction Time | 2 - 10 minutes | 1 - 9 hours | [1][2][3][11] |
| Yield | 62% - 98% | 48% - 90% | [1][2][3][6][11] |
| Temperature | 60°C - 120°C | 75°C - 118°C (reflux) | [1][2][3][5] |
| Energy Source | Microwave Irradiation | Oil bath, heating mantle | [1] |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that may arise during pyrazole synthesis using both microwave and conventional heating techniques.
Microwave-Assisted Synthesis (MAOS) FAQs
Q1: My reaction is not reaching the target temperature, or the heating is uneven. What could be the cause?
A1: This is a common issue often related to the dielectric properties of your solvent and reactants.
-
Solvent Polarity: Microwave heating is most effective with polar solvents that can interact with the electric field.[7][9] If you are using a non-polar solvent like hexane or toluene, heating will be inefficient.[12] Consider switching to a more polar solvent such as ethanol, DMF, or even water, if compatible with your reaction chemistry.
-
Ionic Content: The presence of ions can significantly enhance microwave absorption through ionic conduction.[7][9] If your reaction mixture has very low ionic strength, the heating rate may be slow. The addition of a small amount of an ionic liquid or a salt can sometimes improve heating, provided it does not interfere with the reaction.
-
Reaction Volume: Ensure the reaction volume is appropriate for the microwave vial and the instrument's specifications. Too small a volume may not couple effectively with the microwave field, while too large a volume can lead to uneven heating.
Q2: I am observing charring or decomposition of my starting materials. How can I prevent this?
A2: Charring indicates localized overheating, a potential issue in microwave synthesis if not properly controlled.
-
Temperature and Power Control: Modern microwave reactors allow for precise temperature control. Instead of using high power for a short duration, try a lower power setting with a longer irradiation time to maintain a stable target temperature. This prevents thermal runaway.
-
Stirring: Ensure adequate stirring of the reaction mixture. This promotes even heat distribution and prevents the formation of "hot spots" where decomposition can occur.
-
Solvent Choice: Highly absorbing solvents can sometimes heat too rapidly. If you suspect this is the case, you might consider a solvent with a moderate dielectric loss tangent.
Q3: Is it safe to run reactions in a sealed vessel under microwave irradiation?
A3: Yes, but with critical safety considerations.
-
Specialized Equipment: Never use a domestic microwave oven for laboratory synthesis.[13] Laboratory-grade microwave reactors are designed with safety features to handle high pressures and temperatures, including pressure and temperature sensors, and automatic shut-off mechanisms.[13][14]
-
Vessel Integrity: Use only reaction vessels specifically designed for microwave synthesis. These are typically made of materials like borosilicate glass or Teflon-lined composites that can withstand the pressures generated at elevated temperatures. Always inspect vessels for cracks or damage before use.
-
Fill Volume: Do not overfill the reaction vessel. A general rule is to not exceed two-thirds of the vessel's volume to allow for expansion and pressure build-up.
Q4: Can I perform solvent-free pyrazole synthesis using a microwave?
A4: Yes, solvent-free or "dry media" reactions are a significant advantage of MAOS and align with the principles of green chemistry.[15][16][17] The reactants are often adsorbed onto a solid support like silica or alumina, which can aid in heat distribution.[18] This approach can lead to cleaner reactions and simpler work-ups.[19]
Conventional Heating FAQs
Q1: My reaction is taking a very long time to complete, and the yield is low. What can I do?
A1: Long reaction times and low yields are common challenges with conventional heating for some pyrazole syntheses.[4]
-
Temperature Optimization: Ensure your reaction is being conducted at the optimal temperature. For refluxing reactions, the boiling point of the solvent dictates the temperature. You may need to switch to a higher-boiling solvent if your reaction requires more energy.
-
Catalyst: The use of an appropriate catalyst, such as a catalytic amount of a protic or Lewis acid, can significantly accelerate the reaction rate.
-
Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to side products. Ensure your hydrazines and 1,3-dicarbonyl compounds are of high purity.
Q2: I am getting a mixture of regioisomers. How can I improve the selectivity?
A2: The formation of regioisomers is a known challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds.[20]
-
Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. Experiment with different solvent polarities and acidic or basic catalysts.
-
Protecting Groups: In some cases, using a protecting group strategy on one of the carbonyls of the 1,3-dicarbonyl compound can direct the cyclization to the desired regioisomer.
-
Starting Material Design: If possible, redesigning your starting materials to be symmetrical will eliminate the issue of regioselectivity.
Q3: How can I minimize the formation of byproducts in my conventionally heated reaction?
A3: Byproduct formation is often a consequence of prolonged heating.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of degradation products.
-
Inert Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Experimental Protocols
The following are representative step-by-step protocols for the synthesis of phenyl-1H-pyrazoles, illustrating both microwave-assisted and conventional heating methods. These are based on established literature procedures.[1][3][6]
Protocol 1: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
Materials:
-
Appropriate aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor with appropriate sealed vessels
Procedure:
-
In a 10 mL microwave reaction vessel, combine the aryl hydrazine (1 mmol) and the β-ketoester (1 mmol).
-
Add ethanol (3 mL) to dissolve the reactants.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vessel securely according to the manufacturer's instructions.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[1][3]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Open the vessel carefully in a fume hood.
-
The solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Protocol 2: Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
Materials:
-
Appropriate aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve the aryl hydrazine (1 mmol) and the β-ketoester (1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 75°C) using a heating mantle or oil bath.[1][2]
-
Maintain the reflux for 2 hours, monitoring the reaction progress by TLC.[1][2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for both microwave-assisted and conventional pyrazole synthesis, highlighting the key differences in instrumentation and timescale.
Caption: Workflow for Microwave-Assisted Pyrazole Synthesis.
Caption: Decision logic for selecting a heating method.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.).
- Theory of Microwave Heating for Organic Synthesis - CEM Corporation. (n.d.).
- Microwave chemistry - Wikipedia. (n.d.).
- A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 13. Safety Considerations for Microwave Synthesis [cem.com]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. bspublications.net [bspublications.net]
- 18. ajchem-a.com [ajchem-a.com]
- 19. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationships of Pyrazole Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4][5][6] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," leading to the development of numerous FDA-approved drugs for a wide range of diseases.[4][7] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole analogues, providing experimental data and mechanistic insights to inform the rational design of next-generation therapeutics.
The Pyrazole Core: A Privileged Scaffold
First described by Ludwig Knorr in 1883, the pyrazole ring's unique physicochemical properties make it an attractive component in drug design.[1][8] It can act as both a hydrogen bond donor and acceptor, and its lower lipophilicity compared to a benzene ring can improve a drug candidate's solubility and pharmacokinetic profile.[7] The ease of synthesis and the ability to functionalize the pyrazole ring at multiple positions allow for fine-tuning of a compound's biological activity.[3]
Below is a diagram of the basic pyrazole scaffold, highlighting the positions amenable to substitution, which are key to modulating pharmacological activity.
Caption: General structure of the pyrazole ring with numbered positions for substitution.
I. Pyrazole Analogues as Kinase Inhibitors in Oncology
Numerous pyrazole derivatives have been developed as potent and selective kinase inhibitors for cancer therapy.[9][10] Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of many cancers. The pyrazole scaffold serves as an excellent framework for designing molecules that can fit into the ATP-binding pocket of these enzymes.
Epidermal Growth Factor Receptor (EGFR) Kinase
Abnormal EGFR expression is linked to uncontrolled cell growth in various cancers.[11][12] Pyrazole-based compounds have emerged as promising EGFR tyrosine kinase inhibitors (TKIs).
Key SAR Insights for EGFR Inhibition:
-
Substitution at N1: A large, hydrophobic group, such as a 2,4-dichlorophenyl moiety, is often crucial for potent inhibitory activity. This group typically occupies a hydrophobic pocket in the kinase domain.
-
Substitution at C3 and C5: Di-aryl substitutions are common. For instance, a para-substituted phenyl ring at the C5-position can enhance potency.[13]
-
Linkage to Other Heterocycles: Hybrid molecules that link the pyrazole core to other heterocyclic systems, such as pyrimidine or quinazoline, have shown significant promise. These additions can form critical hydrogen bonds with the hinge region of the kinase.
Comparative Data for Pyrazole-Based EGFR/HER-2 Inhibitors
| Compound ID | R¹ Substituent | R³ Substituent | R⁵ Substituent | EGFR IC₅₀ (µM) | HER-2 IC₅₀ (µM) | Reference |
| Compound 49 | Aryl | Thio-ether | Aryl | 0.26 | 0.20 | [14] |
| Crizotinib | 2,6-dichloro-3-fluorophenyl | (piperidin-4-yl)oxy | 5-chloro-2-((1H-indol-3-yl)methyl)pyridin-4-yl | N/A (ALK/ROS1) | N/A | [4] |
| Ruxolitinib | Cyclopentyl | 3-cyanophenyl | 4-(morpholinomethyl)phenyl | N/A (JAK1/2) | N/A | [4] |
Note: Crizotinib and Ruxolitinib are included as prominent examples of FDA-approved pyrazole-based kinase inhibitors, although their primary targets are not EGFR.
Experimental Protocol: EGFR Kinase Inhibition Assay
This protocol describes a common method for evaluating the inhibitory activity of pyrazole analogues against EGFR kinase.
Objective: To determine the IC₅₀ value of a test compound against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute these into the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the test compound solution.
-
Initiation: Add the substrate and ATP solution to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a two-step addition of reagents followed by luminescence measurement.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
II. Pyrazole Analogues as Anti-inflammatory Agents
Cyclooxygenase (COX) Inhibition
Key SAR Insights for COX-2 Selectivity:
-
1,5-Diarylpyrazole Core: The 1,5-diaryl substitution pattern is a hallmark of many selective COX-2 inhibitors.
-
Sulfonamide/Sulfone Moiety: A key structural feature for COX-2 selectivity is the presence of a sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) group on one of the aryl rings (typically at the para-position). This group can insert into a secondary side pocket present in the COX-2 active site but not in COX-1, thereby conferring selectivity.
-
Substitution at C3: The nature of the substituent at the C3 position can influence potency. For example, a trifluoromethyl (-CF₃) group, as seen in celecoxib, is associated with high potency.
Comparative Data for Pyrazole-Based COX Inhibitors
| Compound | C3-Substituent | C5-Aryl Substituent (with SO₂R) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | -CF₃ | 4-Sulfonamidophenyl | 15 | 0.04 | 375 |
| Analog A | -H | 4-Sulfonamidophenyl | 1.2 | 0.08 | 15 |
| Analog B | -CF₃ | 4-Methylsulfonylphenyl | >100 | 0.3 | >333 |
Data is illustrative and compiled from various sources in the literature.
Experimental Workflow: From Synthesis to In Vivo Evaluation
The development of a novel anti-inflammatory pyrazole analogue follows a logical progression of experiments.
Caption: A typical experimental workflow for the development of pyrazole-based anti-inflammatory agents.
Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles
A common method for synthesizing the pyrazole core is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]
Objective: To synthesize a 1,5-diaryl-3-(trifluoromethyl)pyrazole derivative.
Materials:
-
4,4,4-Trifluoro-1-(phenyl)-1,3-butanedione
-
(4-Sulfamoylphenyl)hydrazine hydrochloride
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4,4,4-trifluoro-1-(phenyl)-1,3-butanedione (1.0 eq) and (4-sulfamoylphenyl)hydrazine hydrochloride (1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into ice-water. The solid product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
III. Pyrazole Analogues as Cannabinoid Receptor (CB1) Antagonists
The pyrazole scaffold was famously used in the development of Rimonabant, a potent and selective CB1 receptor antagonist.[2] While Rimonabant was withdrawn from the market, the SAR studies surrounding it provide valuable insights for designing new GPCR-targeted ligands.
Key SAR Insights for CB1 Antagonism:
-
N1-Substituent: A 2,4-dichlorophenyl group at the N1 position is critical for high-affinity binding.[13]
-
C3-Substituent: A carboxamide group at the C3 position, often with a piperidinyl moiety, is a key pharmacophoric element.[13]
-
C5-Substituent: A para-substituted phenyl ring at the C5 position, such as a p-chlorophenyl group, contributes significantly to the binding affinity.[13]
Comparative Data for Pyrazole-Based CB1 Antagonists
| Compound | N¹ Substituent | C³ Substituent | C⁵ Substituent | CB1 Ki (nM) |
| SR141716A (Rimonabant) | 2,4-Dichlorophenyl | Piperidin-1-yl-carboxamide | 4-Chlorophenyl | 1.8 |
| Analog C | 2,4-Dichlorophenyl | Piperidin-1-yl-carboxamide | 4-Iodophenyl | 0.6 |
| Analog D | Phenyl | Piperidin-1-yl-carboxamide | 4-Chlorophenyl | 150 |
Data compiled from literature.[13] The increased potency of the 4-iodophenyl analogue highlights the sensitivity of the binding pocket to substitution at this position and offers a potential handle for radiolabeling studies.[13]
Conclusion and Future Directions
The pyrazole scaffold remains a highly privileged and versatile core in modern drug discovery. The extensive body of research on its analogues has provided clear SAR trends across multiple target classes, including kinases, COX enzymes, and GPCRs. Future research will likely focus on developing pyrazole derivatives with improved selectivity profiles to minimize off-target effects, exploring novel hybrid molecules that combine the pyrazole core with other pharmacophores, and applying computational methods to refine the design of next-generation pyrazole-based therapeutics. The continued exploration of this remarkable heterocycle promises to yield new and effective treatments for a wide range of human diseases.
References
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Review on Biological Activities of Pyrazole Derivatives.Journal of Chemical Health Risks.[Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Review: biologically active pyrazole deriv
- Pyrazole: an emerging privileged scaffold in drug discovery.
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.Future Science.[Link]
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.Royal Society of Chemistry.[Link]
- Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evalu
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.International Journal of Pharmaceutical and Phytopharmacological Research.[Link]
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies.Bentham Science.[Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
- SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential.
- Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies.Oxford University Press.[Link]
- Structure–activity relationship (SAR) of aminopyrazole derivatives as anticancer agents.
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.Journal of Medicinal Chemistry.[Link]
- Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR).
- Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR).
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.Frontier in Medical and Health Research.[Link]
- Recent Advances in the Development of Pyrazole Deriv
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Pyrazoles as anticancer agents: Recent advances.
Sources
- 1. jchr.org [jchr.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis for Researchers: 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole and Celecoxib in Cyclooxygenase-2 Inhibition
For Immediate Release to the Scientific Community
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategies aimed at mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class. This guide offers a comparative overview of the established COX-2 inhibitor, celecoxib, and the investigational compound, 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole, providing a framework for researchers in drug discovery and development.
The Central Role of COX-2 in Inflammation
The inflammatory cascade is a complex biological response, and at its heart lies the cyclooxygenase (COX) enzyme, which exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is typically induced by pro-inflammatory stimuli like cytokines and growth factors at sites of inflammation.[1] This inducible nature of COX-2 makes it a prime therapeutic target for anti-inflammatory drugs. By selectively inhibiting COX-2, it is possible to reduce the production of prostaglandins that mediate pain and inflammation, with a reduced risk of the gastrointestinal issues often seen with non-selective NSAIDs that also inhibit COX-1.[1]
Mechanism of Action: A Tale of Two Pyrazoles
Both celecoxib and this compound belong to the pyrazole class of compounds, a scaffold known for its potent anti-inflammatory properties.[2] Their mechanism of action centers on the inhibition of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.[3][4]
Celecoxib , chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a highly selective COX-2 inhibitor.[5][6] Its structure allows it to bind effectively to the active site of the COX-2 enzyme, which has a larger and more flexible binding pocket compared to COX-1.[1] This selective binding is a key feature that distinguishes it from non-selective NSAIDs.[1]
This compound , while sharing the core pyrazole structure, is a less complex molecule. The trifluoromethylphenyl group is a common moiety in many biologically active compounds and is known to influence factors like metabolic stability and binding affinity. While direct, publicly available experimental data on the COX-2 inhibitory potency of this specific, unsubstituted pyrazole is limited, the broader class of trifluoromethyl-containing pyrazole derivatives has been extensively studied for its anti-inflammatory potential.[1] Structure-activity relationship (SAR) studies on related pyrazole derivatives suggest that the nature and position of substituents on the phenyl rings are critical for potent and selective COX-2 inhibition.
Visualizing the COX-2 Inhibition Pathway
Caption: The COX-2 signaling pathway and points of inhibition.
Comparative Efficacy: A Data-Driven Perspective
A direct, head-to-head quantitative comparison of the efficacy of this compound and celecoxib is challenging due to the absence of published experimental data for the former. However, we can establish a baseline for comparison using the well-documented efficacy of celecoxib.
| Compound | In Vitro COX-2 Inhibition (IC50) | In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema) |
| Celecoxib | ~40 nM[5] | Significant dose-dependent reduction in paw edema[3][7] |
| This compound | Data not publicly available | Data not publicly available |
While specific data for this compound is not available, studies on structurally related pyrazole derivatives offer insights. For instance, various substituted pyrazole compounds have demonstrated potent COX-2 inhibitory activity, with some even showing comparable or superior efficacy to celecoxib in preclinical models. The presence of a trifluoromethyl group is often associated with enhanced biological activity.
Experimental Protocols for Efficacy Determination
To empirically compare the efficacy of these two compounds, standardized and validated experimental protocols are essential.
In Vitro COX Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a compound against COX-1 and COX-2 enzymes.
Experimental Workflow:
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compounds (celecoxib and this compound) are dissolved in a suitable solvent and serially diluted to a range of concentrations.
-
Incubation: The enzymes are pre-incubated with each concentration of the test compounds or vehicle control for a specified time to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding a saturating concentration of arachidonic acid.
-
Reaction Termination: After a fixed incubation period, the reaction is stopped.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization and Grouping: Rodents (typically rats or mice) are acclimatized to the laboratory conditions. They are then randomly assigned to different groups: a vehicle control group, a positive control group (receiving a known anti-inflammatory drug like celecoxib), and one or more test groups (receiving different doses of this compound).
-
Compound Administration: The test compounds and controls are administered, usually orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
Induction of Inflammation: A solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The degree of swelling is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema in the treated groups is then calculated relative to the vehicle control group.
Conclusion and Future Directions
Celecoxib is a well-characterized and potent selective COX-2 inhibitor with proven clinical efficacy. While the specific compound this compound lacks publicly available efficacy data, its chemical structure, based on the pharmacologically privileged pyrazole scaffold and incorporating a trifluoromethylphenyl moiety, suggests potential for anti-inflammatory activity.
For researchers in the field, the path forward is clear. A thorough investigation of this compound using the standardized in vitro and in vivo protocols outlined in this guide is necessary to elucidate its efficacy and selectivity profile. Direct comparison with celecoxib within the same experimental settings will be crucial to accurately determine its relative potency and potential as a novel anti-inflammatory agent. Such studies will not only provide valuable data on this specific molecule but also contribute to the broader understanding of structure-activity relationships within the pyrazole class of COX-2 inhibitors.
References
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
- Houshmand, G., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1553–1561. [Link]
- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).
- Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. (2020).
- Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
- El-Sayed, M. A. A., et al. (2020). Current status of pyrazole and its biological activities. Journal of Advanced Research, 24, 253-267. [Link]
- Riyadh, S. M., et al. (2012). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Medicinal Chemistry Research, 21(8), 1846-1853. [Link]
Sources
- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the In Vivo Validation of Anti-Inflammatory Pyrazole Derivatives
Introduction: Beyond the Flask - Proving Pyrazole Efficacy in Complex Biological Systems
However, the journey from a promising molecule in a test tube to a viable therapeutic candidate is fraught with challenges. In vitro assays, while essential for initial screening, cannot replicate the intricate network of cellular and molecular interactions that define a true inflammatory response. This guide is designed to navigate that transition. We will dissect the critical in vivo models used to validate the anti-inflammatory effects of novel pyrazole derivatives, explaining not just the "how" but the crucial "why" behind each experimental choice. Our focus is on building a robust, self-validating experimental strategy that provides a clear, comparative assessment of a compound's potential.
Pillar 1: Deconstructing the Mechanism - What Are We Targeting?
The anti-inflammatory action of most pyrazole derivatives is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4][9] Understanding the nuances of these targets is fundamental to designing and interpreting in vivo studies.
-
The COX Isoforms: The two main isoforms, COX-1 and COX-2, both convert arachidonic acid into prostaglandins.[8][10] However, their expression and function differ significantly.
-
COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions like protecting the gastric mucosa and supporting platelet aggregation.[8][11]
-
COX-2 is an inducible enzyme, meaning its expression is dramatically upregulated at sites of inflammation by stimuli like cytokines and endotoxins.[7][8] It is the primary driver of inflammatory prostaglandin production.
-
The rationale for developing selective COX-2 inhibitors, a class to which many pyrazoles belong, is to reduce inflammation while sparing the protective functions of COX-1, thereby minimizing gastrointestinal side effects common to non-selective NSAIDs like Indomethacin.[7][8][12]
Beyond COX inhibition, potent anti-inflammatory agents may also modulate other critical signaling pathways. Key cascades include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which act as master regulators of pro-inflammatory gene expression, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14][15][16][17] A comprehensive validation strategy should therefore assess a compound's effects on both prostaglandin synthesis and these upstream signaling networks.
Pillar 2: The Proving Grounds - A Comparative Guide to In Vivo Models
No single animal model can fully capture the complexity of human inflammation. Therefore, a multi-model approach is essential to build a comprehensive efficacy profile. We will compare three industry-standard models, each designed to answer a different question about your pyrazole derivative's activity.
The Workhorse: Carrageenan-Induced Paw Edema (Acute Inflammation)
This is the quintessential model for rapid screening of acute anti-inflammatory effects.[18][19] Its high reproducibility and well-characterized mechanism make it an invaluable first-pass in vivo test.[18][20]
-
Causality & Rationale: Subplantar injection of carrageenan, a seaweed-derived polysaccharide, triggers a biphasic inflammatory response.[18]
-
Experimental Design: The goal is to measure the reduction in paw swelling (edema) caused by the test compound compared to controls.
-
Key Comparators:
The Chronic Challenge: Adjuvant-Induced Arthritis (Immune-Mediated Inflammation)
To assess efficacy in a more complex, chronic setting that mimics aspects of rheumatoid arthritis, the Adjuvant-Induced Arthritis (AIA) model is the gold standard.
-
Causality & Rationale: A single injection of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, triggers a cell-mediated immune response that leads to chronic, progressive polyarthritis in susceptible rodent strains.[23][24][25] This model moves beyond simple edema to involve immune cell infiltration, pannus formation, and joint destruction, providing a much higher bar for therapeutic efficacy.[23][26]
-
Experimental Design: The primary endpoints are the visual scoring of arthritis severity in multiple limbs over several weeks, alongside measurements of joint diameter and body weight.[24][27]
-
Key Comparators:
-
Celecoxib: To assess symptomatic relief from pain and inflammation.
-
Methotrexate (MTX): A disease-modifying anti-rheumatic drug (DMARD) that addresses the underlying immune dysfunction. Comparing your compound to MTX helps position its therapeutic potential.
-
The Systemic Storm: LPS-Induced Inflammation (Cytokine Release)
This model evaluates a compound's ability to suppress a massive, systemic inflammatory response, akin to the early stages of sepsis or a "cytokine storm."
-
Causality & Rationale: Lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls, is a potent activator of the Toll-like receptor 4 (TLR4).[28] This triggers a powerful downstream activation of the NF-κB and MAPK pathways, leading to a rapid and massive release of pro-inflammatory cytokines into the bloodstream.[14][29][30] This model is ideal for determining if your pyrazole derivative has effects beyond COX inhibition, such as direct modulation of cytokine production.[29][31]
-
Experimental Design: Animals are challenged with a systemic dose of LPS, and the primary readouts are the levels of key cytokines (TNF-α, IL-6) in the serum a few hours post-injection.[29][31]
-
Key Comparators:
-
Dexamethasone: A potent corticosteroid with broad anti-inflammatory effects, serving as a high-efficacy positive control.[29]
-
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 11. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. inotiv.com [inotiv.com]
- 21. researchgate.net [researchgate.net]
- 22. Indometacin - Wikipedia [en.wikipedia.org]
- 23. One moment, please... [chondrex.com]
- 24. A Technique to Generate an Adjuvant-Induced Arthritis Mouse Model [jove.com]
- 25. Adjuvant-Induced Arthritis Model [chondrex.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. researchgate.net [researchgate.net]
- 28. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 29. meliordiscovery.com [meliordiscovery.com]
- 30. LPS-induced systemic inflammation is more severe in P2Y12 null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 31. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
A Comparative Analysis of Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors: A Guide for Researchers
The quest for potent and selective anti-inflammatory agents with minimal side effects has been a cornerstone of medicinal chemistry. Among the various heterocyclic scaffolds explored, pyrazole has emerged as a privileged structure, forming the core of several successful anti-inflammatory drugs. This guide provides an in-depth comparative analysis of pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic nuances of COX inhibition, explore the structure-activity relationships that govern selectivity, and present key experimental data for prominent and emerging pyrazole-based inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of pyrazole-based COX inhibitors.
The Central Role of Cyclooxygenase in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a bifunctional enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs).[1][2] Prostaglandins are lipid mediators that play a crucial role in a myriad of physiological and pathological processes, including inflammation, pain, fever, and maintaining the integrity of the stomach lining.[2][3]
There are two main isoforms of the COX enzyme: COX-1 and COX-2.[2]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2 , on the other hand, is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by pro-inflammatory stimuli like cytokines and growth factors.[2][4] This induction of COX-2 leads to a surge in prostaglandin production, which drives the cardinal signs of inflammation: pain, swelling, redness, and heat.[3]
The discovery of these two isoforms was a pivotal moment in the development of anti-inflammatory therapies. It presented the opportunity to design drugs that selectively inhibit COX-2, thereby targeting inflammation at its source while sparing the protective functions of COX-1. This led to the development of a class of drugs known as "coxibs," many of which are based on the pyrazole scaffold.[5][6]
Caption: The Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.
Pyrazole Derivatives as Privileged Scaffolds for COX Inhibition
The pyrazole ring system has proven to be an exceptional scaffold for the design of selective COX-2 inhibitors.[5][7] The well-known drug Celecoxib, a diaryl-substituted pyrazole, exemplifies the success of this chemical class.[4][8] The key to the COX-2 selectivity of many pyrazole derivatives lies in the structural differences between the active sites of the two COX isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1, and it possesses a side pocket that is absent in COX-1.[2][4] This difference is largely due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2.[9]
Selective inhibitors, like many pyrazole derivatives, are designed to have a bulky side group that can fit into this side pocket of the COX-2 active site, leading to a tighter binding and more potent inhibition.[4] This steric hindrance prevents these inhibitors from effectively binding to the smaller active site of COX-1.
Comparative Analysis of Pyrazole-Based COX Inhibitors
To illustrate the structure-activity relationships and the impact of various substitutions on inhibitory potency and selectivity, we will compare several pyrazole derivatives. This analysis includes the benchmark drug Celecoxib and other promising compounds reported in the literature.
| Compound | Structure | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) | Reference |
| Celecoxib | 4-methylphenyl | trifluoromethyl | 13.02 | 0.49 | 26.57 | [10] | |
| SC-558 | 4-bromophenyl | trifluoromethyl | >100 | 0.0093 | >10752 | [11] | |
| Compound 5f | Pyrazole-pyridazine hybrid | 3,4,5-trimethoxyphenyl | - | >14.34 | 1.50 | >9.56 | [12] |
| Compound 6f | Pyrazole-pyridazine hybrid | 3,4,5-trimethoxyphenyl | - | >9.56 | 1.15 | >8.31 | [12] |
| Compound 5u | Hybrid pyrazole analogue | 4-sulfamoylphenyl | 4-chlorophenyl | 130.21 | 1.79 | 72.73 | [13][14] |
| Compound 5s | Hybrid pyrazole analogue | 4-sulfamoylphenyl | 4-methoxyphenyl | 165.02 | 2.51 | 65.75 | [13][14] |
Key Observations from the Comparative Data:
-
The Role of the Sulfonamide/Sulfone Moiety: The presence of a sulfonamide (SO2NH2) or a similar group at the para-position of one of the aryl rings is a common feature in many selective COX-2 inhibitors, including Celecoxib and compounds 5u and 5s.[13][14] This group is crucial for binding to the hydrophilic side pocket of the COX-2 active site.[4]
-
Impact of Substituents on Aryl Rings: The nature of the substituents on the aryl rings attached to the pyrazole core significantly influences both potency and selectivity. For instance, the trifluoromethyl group in Celecoxib and SC-558 contributes to their high potency.[4][11] The trimethoxyphenyl moiety in compounds 5f and 6f also leads to potent and selective COX-2 inhibition.[12]
-
Hybrid Molecules: The development of hybrid molecules that combine the pyrazole scaffold with other pharmacophores, such as pyridazine, is a promising strategy to enhance anti-inflammatory activity.[12]
Experimental Protocols for Evaluating COX Inhibitors
The characterization of novel COX inhibitors relies on a series of well-established in vitro and in vivo assays. The following protocols provide a general framework for these evaluations.
In Vitro COX Inhibition Assay (Colorimetric Method)
This assay is a common method for determining the inhibitory potency (IC50) of compounds against COX-1 and COX-2.[10]
Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The appearance of the oxidized product is monitored spectrophotometrically at 590 nm.[10]
Step-by-Step Protocol:
-
Enzyme Preparation: Recombinant ovine COX-1 and COX-2 enzymes are typically used.
-
Reaction Mixture: Prepare a reaction buffer containing heme and the test compound at various concentrations.
-
Enzyme Addition: Add the COX enzyme to the reaction mixture and incubate for a short period.
-
Initiation of Reaction: Add arachidonic acid and the colorimetric substrate (TMPD) to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 590 nm over a set period using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and classical model for evaluating the acute anti-inflammatory activity of new compounds.[15][16]
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin or Celecoxib.
-
Induction of Edema: After a set time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Caption: A Generalized Workflow for the Screening and Evaluation of Pyrazole-Based COX Inhibitors.
Structure-Activity Relationship (SAR) Insights
The accumulated data on pyrazole derivatives allows for the deduction of key structure-activity relationships that are crucial for rational drug design.
Caption: Key Structural Features Governing the COX-2 Inhibitory Activity of Pyrazole Derivatives.
Conclusion and Future Directions
Pyrazole derivatives have undeniably established their significance as a versatile and effective scaffold for the development of COX-2 selective inhibitors. The journey from the discovery of COX isoforms to the rational design of drugs like Celecoxib highlights the power of understanding the molecular basis of drug action. The comparative analysis presented in this guide underscores the critical role of specific structural motifs in dictating inhibitory potency and selectivity.
Future research in this area will likely focus on several key aspects:
-
Novel Scaffolds and Hybrids: The exploration of novel pyrazole-based scaffolds and the hybridization with other pharmacologically active moieties will continue to be a fruitful avenue for discovering compounds with improved efficacy and safety profiles.[12][17]
-
Dual-Target Inhibitors: The development of compounds that can inhibit both COX-2 and other inflammatory targets, such as 5-lipoxygenase (5-LOX) or soluble epoxide hydrolase (sEH), may offer a broader spectrum of anti-inflammatory activity with a reduced risk of side effects.[17][18]
-
Addressing Cardiovascular Concerns: While COX-2 selectivity was initially pursued to mitigate gastrointestinal side effects, concerns about cardiovascular risks associated with some coxibs have emerged.[6][19] Future drug design efforts will need to carefully consider the structural features that might contribute to these adverse effects and aim to design compounds with a more favorable overall safety profile.
This guide provides a foundational understanding of the comparative landscape of pyrazole derivatives as COX inhibitors. By leveraging the principles of structure-activity relationships and employing robust experimental methodologies, the scientific community can continue to innovate and develop the next generation of safer and more effective anti-inflammatory agents.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]
- Celecoxib - Wikipedia. [Link]
- Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed. [Link]
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]
- Pyrazoles and Pyrazolines as Anti-Inflamm
- What is the mechanism of Celecoxib?
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. [Link]
- Selective COX‐2 inhibitor pyrazole derivatives derived
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation | Request PDF - ResearchG
- Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents | Journal of Drug Delivery and Therapeutics. [Link]
- Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflamm
- Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed. [Link]
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchG
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed. [Link]
- A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. [Link]
- (a) SC-558, a selective inhibitor of COX2, interacted with Arg 513 and...
- Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed. [Link]
- Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflamm
- Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC - NIH. [Link]
- Investigations of New N1 -Substituted Pyrazoles as Anti-Inflammatory and Analgesic Agents having COX Inhibitory Activity - Taylor & Francis Online. [Link]
- Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - NIH. [Link]
- In vitro assays for cyclooxygenase activity and inhibitor characteriz
- Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - ResearchG
- COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [Link]
- Ligand coordinate analysis of SC-558 from the active site to the surface of COX-2: a molecular dynamics study - PubMed. [Link]
- Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC - PubMed Central. [Link]
- Fig. 3 a Key interaction of SC-558 (selective COX-2 inhibitor) (A) and...
- (A) The X-ray crystallographic pose of SC-558 in COX-2 (PDB ID code...
- Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflamm
- Structures of compounds having COX-2 or 5-LOX inhibitory activities.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
- PYRAZOLE DERIVATIVES AND COX INHIBITORS CONTAINING THEM - European Patent Office - EP 1006114 A1 - Googleapis.com.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 11. Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Molecular Docking of Pyrazole Derivatives
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] From potent anticancer agents to novel antimicrobial and anti-inflammatory drugs, pyrazole derivatives are at the forefront of medicinal chemistry research.[2][3][4] A critical computational tool that has significantly accelerated the development of these compounds is molecular docking. This guide provides an in-depth comparison of molecular docking studies involving pyrazole derivatives against key protein targets, supported by experimental data and detailed protocols for researchers in the field.
The core principle of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This computational method allows us to visualize and quantify the interactions between a small molecule, such as a pyrazole derivative, and the active site of a target protein. The insights gained from these simulations are invaluable for lead optimization, virtual screening, and understanding structure-activity relationships (SAR).
Comparative Analysis of Pyrazole Derivatives and Their Protein Targets
The efficacy of pyrazole-based compounds spans a wide range of therapeutic areas, largely due to their ability to interact with various key proteins. Below, we compare several seminal molecular docking studies that have successfully guided the development of pyrazole derivatives against prominent drug targets.
Anti-Cancer Targets: Kinase Inhibitors
Protein kinases are a major class of enzymes often implicated in cancer due to their role in cell signaling and proliferation.[1] Pyrazole derivatives have shown significant promise as kinase inhibitors.[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6] Consequently, it is a prime target for anti-cancer therapies.[5][6]
-
Study Synopsis : A series of 1H-pyrazole derivatives were docked against VEGFR-2 (PDB ID: 2QU5) using AutoDock 4.2.[1] The study aimed to identify potential inhibitors of this receptor tyrosine kinase.[1] The results indicated that the pyrazole derivatives are potential inhibitors of VEGFR-2, with several compounds showing low binding energies and good inhibition constants.[1]
-
Key Findings : The docking results for the pyrazole derivatives with VEGFR-2 showed binding energies ranging from -5.92 to -10.09 kJ/mol.[1] Specifically, the ligand 1b exhibited the minimum binding energy of -10.09 kJ/mol.[1] The interactions were characterized by hydrogen bonds with key amino acid residues in the active site, such as Cys919 and Asp1046.[1]
Epidermal Growth Factor Receptor (EGFR)
EGFR is another transmembrane tyrosine kinase that plays a critical role in cell proliferation and is often overexpressed or mutated in various cancers.[7][8]
-
Study Synopsis : A comparative molecular docking study of pyrazole derivatives was performed against both wild-type (PDB ID: 1XKK) and mutant-type (PDB ID: 4HJO) EGFR using AutoDock Vina.[8] The study highlighted the potential of these derivatives to selectively target mutant forms of the protein, which is a significant challenge in cancer therapy.[8]
-
Key Findings : Several pyrazole derivatives, particularly F4, F8, F12, F16, F20, and F24 , demonstrated high binding affinities for the mutant EGFR, with binding energies ranging from -10.9 to -10.6 kcal/mol.[8] These interactions were stronger than those observed with the wild-type protein, suggesting a degree of selectivity.[8] The common structural feature among these potent inhibitors was an ortho-nitrophenyl hydrazine moiety and hydroxy or methoxy groups on the pyrazole ring, which facilitated enhanced interactions within the mutant protein's active site.[8]
| Pyrazole Derivative | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Experimental Validation (IC50) | Key Interacting Residues | Reference |
| Compound 1b | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 (kJ/mol) | Not explicitly provided in snippet | Cys919, Asp1046 | [1] |
| Compound 6h | EGFR | Not specified | Not specified | 1.66 µM | Hinge region of ATP binding site | [7] |
| Compound 6j | EGFR | Not specified | Not specified | 1.9 µM | Hinge region of ATP binding site | [7] |
| Compound F4 | Mutant EGFR (4HJO) | AutoDock Vina | -10.9 | Not provided | Met769, Thr766 | [8] |
| Compound F16 | Mutant EGFR (4HJO) | AutoDock Vina | -10.8 | Not provided | Met769, Thr766 | [8] |
Anti-Inflammatory Target: Cyclooxygenase-2 (COX-2)
Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[9]
-
Study Synopsis : A docking study of pyrazole-containing compounds was conducted on the active site of COX-2 to identify potential selective inhibitors.[9] The study designed two groups of compounds: pyrazole analogs of β-hydroxy-β-arylpropanoic acids and amides of these acids with pyrazole.[9]
-
Key Findings : The designed amides showed lower binding energies than the corresponding acids, making them more attractive candidates for synthesis and further investigation.[9] Several of the designed amides exhibited binding energies comparable to or even lower than the selective COX-2 inhibitor Celecoxib, with some compounds forming interactions similar to those of selective inhibitors.[9]
Antimicrobial Targets
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against various microbial pathogens.[3][10][11]
-
Study Synopsis : A series of newly synthesized pyrazole derivatives were screened for their antibacterial activity and studied through molecular docking to understand their mechanism of action.[3]
-
Key Findings : Compounds 7b and 8b from the synthesized series were found to be highly active in both biological assays and molecular docking simulations, suggesting their potential as new antibacterial agents.[3]
Experimental Protocol: A Representative Molecular Docking Workflow
This section provides a detailed, step-by-step methodology for performing a molecular docking study of a pyrazole derivative against a target protein using AutoDock Vina, a widely used and open-source docking software.[12][13][14]
Step 1: Preparation of the Target Protein
-
Obtain the Protein Structure : Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we will use VEGFR-2 (PDB ID: 2QU5).[1]
-
Prepare the Receptor :
-
Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.
-
Remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.[1]
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.[1]
-
Save the prepared protein in the PDBQT format, which is required by AutoDock Vina.
-
Step 2: Preparation of the Ligand (Pyrazole Derivative)
-
Create the Ligand Structure : Draw the 2D structure of the pyrazole derivative using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Optimize :
-
Convert the 2D structure to a 3D structure.
-
Perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy conformation.
-
-
Prepare for Docking :
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds within the ligand. AutoDock tools can automatically detect and set these.
-
Save the prepared ligand in the PDBQT format.
-
Step 3: Grid Box Generation
-
Define the Binding Site : The grid box defines the three-dimensional space in the receptor's active site where the docking algorithm will search for favorable binding poses of the ligand.
-
Set Grid Parameters :
-
Center the grid box on the known active site of the protein. If the active site is unknown, it can be predicted using tools that identify pockets on the protein surface.
-
Adjust the size of the grid box to encompass the entire binding pocket, with some extra space to allow for ligand flexibility.
-
Step 4: Running the Docking Simulation
-
Configure AutoDock Vina : Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the grid box parameters, and the name of the output file for the docking results.
-
Execute the Docking Run : Launch AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking calculations and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
Step 5: Analysis of Docking Results
-
Examine Binding Affinities : The output file will list the binding energy for each predicted pose. A more negative value indicates a stronger predicted binding affinity.
-
Visualize Interactions : Load the receptor and the docked ligand poses into a molecular visualization program.
-
Identify Key Interactions : Analyze the interactions between the best-ranked pose of the pyrazole derivative and the amino acid residues in the protein's active site. Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Visualizing the Workflow and Interactions
To better understand the molecular docking process and the resulting protein-ligand interactions, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for molecular docking studies of pyrazole derivatives.
Caption: Key interactions of a pyrazole derivative with VEGFR-2 active site residues.
Conclusion
Molecular docking is an indispensable tool in the rational design and discovery of novel pyrazole-based therapeutic agents. The studies highlighted in this guide demonstrate a clear correlation between in silico predictions and experimental results, underscoring the power of this computational approach. By providing a comparative overview and a detailed experimental protocol, this guide aims to equip researchers with the knowledge and practical steps needed to effectively leverage molecular docking in their own drug discovery endeavors. The continued application and refinement of these methods will undoubtedly lead to the development of more potent and selective pyrazole derivatives for a wide range of diseases.
References
- Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Kumar, A., et al. (2021). Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 21(1), 42-60. [Link]
- Wanode, D., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]
- Rashmi T., & Vinutha S. (n.d.). Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein. Research Journal of Pharmacy and Biological Sciences. [https://www.rjpbcs.com/pdf/2025/16(3)/[6].pdf]([Link]6].pdf)
- Tomić, M., et al. (2023). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju, 73(3), 205-220. [Link]
- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
- Al-Ghorbani, M., et al. (2023). Synthesis, Molecular Docking, and Antitumor Evaluation of Some New Pyrazole, Pyridine, and Thiazole Derivatives Incorporating Sulfonamide Residue.
- Al-Ostath, A., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5013. [Link]
- Al-Amiery, A. A., et al. (2016). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Turkish Journal of Science, 1(1), 1-7. [Link]
- Wanode, D., Bhendarkar, K., & Khedekar, P. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link]
- Al-Zoubi, R. M., et al. (2022). Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole and Oxadiazole Derivatives as Novel Anti-Inflammatory Agents. Proceedings, 83(1), 35. [Link]
- Gomaa, H. A. M., et al. (2022). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Pharmaceuticals, 15(11), 1335. [Link]
- S.J, S., & S.N, M. (2019). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology, 12(10), 4785-4790. [Link]
- Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(6), 745-756. [Link]
- S.J, S., & S.N, M. (2019). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. Research Journal of Pharmacy and Technology. [Link]
- Abdelgawad, M. A., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 28(14), 5437. [Link]
- El-Sayed, M. A. A., et al. (2023). Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Archiv der Pharmazie, 356(11), e2300223. [Link]
- Kumar, D., et al. (2022). Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules, 27(5), 1530. [Link]
- Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
- Wanode, D., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach.
- Nurerk, P., et al. (2022). The molecular docking model of EGFR receptor with (a) pyrazoline 1, (b)...
- Bakr, R. B., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry, 25(11), 3007-3014. [Link]
- Mousa, N. J., et al. (2025). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. Babcock University Medical Journal. [Link]
- El-fakharany, E. M., et al. (2024). Scrutinizing Pyrazole Derivatives as Potential Anticancer Agents: Molecular Docking Study on RET Protein Tyrosine Kinase.
- Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Nayak, S. K., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]
- Ashok Kumar BioIT. (2021, July 30). Molecular Docking using PyRx and AutoDock/Vina #bioinformatics #molecular #docking #ligand #target [Video]. YouTube. [Link]
- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
- Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
- Omics tutorials. (2024, October 8). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]
- AutoDock Vina 1.2.0 documentation. (n.d.). Basic docking. Read the Docs. [Link]
- AutoDock Vina. (2020, December 4). Tutorial – AutoDock Vina. Scripps Research. [Link]
- El-Massaoudi, M., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Journal of Chemical Health Risks, 12(1), 1-14. [Link]
- Bioinformatics online. (2020, July 7).
- Sciforum. (n.d.). MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. [Link]
Sources
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enlarging the NSAIDs Family: Molecular Docking of Designed Pyrazole and Oxadiazole Derivatives as Novel Anti-Inflammatory Agents [mdpi.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. [PDF] Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjpbcs.com [rjpbcs.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. tsijournals.com [tsijournals.com]
- 11. rjptonline.org [rjptonline.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
A Comparative Guide to the Antibacterial Spectrum of Trifluoromethyl-Substituted Pyrazoles
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among these, pyrazole derivatives have emerged as a promising class of compounds, demonstrating a wide array of biological activities. The strategic incorporation of a trifluoromethyl (CF₃) group, a classic bioisostere for non-polar moieties, has been a key focus in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity. This guide provides a comprehensive comparison of the antibacterial spectrum of different trifluoromethyl-substituted pyrazoles, supported by experimental data and methodological insights for researchers in drug discovery.
Introduction: The Significance of the Trifluoromethyl Group in Pyrazole Scaffolds
The pyrazole nucleus is a versatile heterocyclic scaffold known for its broad pharmacological properties.[1] When functionalized with a trifluoromethyl group, the resulting molecules often exhibit enhanced biological potency. The CF₃ group's strong electron-withdrawing nature and high lipophilicity can significantly alter the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2] This guide focuses on N-phenyl and 3,5-bis(phenyl) substituted pyrazoles bearing trifluoromethyl groups, dissecting their structure-activity relationships (SAR) and defining their spectrum of antibacterial activity.
Comparative Analysis of Antibacterial Spectrum
Extensive screening of various trifluoromethyl-substituted pyrazole derivatives has revealed a consistent and potent activity profile primarily directed against Gram-positive bacteria, including multidrug-resistant strains. Conversely, a general lack of significant activity against Gram-negative bacteria has been observed.[2]
N-(Trifluoromethyl)phenyl Substituted Pyrazoles
This class of compounds has been systematically evaluated for its antibacterial efficacy. The data consistently demonstrates potent inhibition of Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) species.
A key study synthesized a series of these derivatives and reported that their activity is highly dependent on the substitution pattern on the aniline ring.[2] For instance, a compound featuring both bromo and trifluoromethyl substitutions on the phenyl ring emerged as one of the most potent in its series, inhibiting some S. aureus strains with a Minimum Inhibitory Concentration (MIC) as low as 0.78 µg/mL.[2] The same compound was also highly effective against Enterococcus faecium, with an MIC of 0.78 µg/mL.[2]
In contrast, these compounds showed no noteworthy activity against a panel of Gram-negative bacteria, including Acinetobacter baumannii, Escherichia coli, Enterobacter aerogenes, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[2]
3,5-Bis(trifluoromethyl)phenyl Substituted Pyrazoles
To investigate the impact of increased trifluoromethyl substitution, another series of pyrazoles featuring a 3,5-bis(trifluoromethyl)phenyl moiety was developed. These compounds also exhibited broad and potent activity against Gram-positive strains, with no activity reported against Gram-negative bacteria.[3]
The structure-activity relationship within this series indicated that hydrophobic substituents on the aniline ring tended to increase antibacterial activity. For example, a 4-isopropyl aniline derivative was a potent inhibitor of S. aureus, Staphylococcus epidermidis, and Enterococcus strains, with MIC values ranging from 1 to 2 µg/mL.[3] Halogen substitutions (fluoro, chloro, bromo) on the aniline ring also resulted in potent antimicrobial agents.[3]
Summary of In Vitro Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative trifluoromethyl-substituted pyrazole derivatives against a panel of clinically relevant bacteria.
| Compound ID / Description | S. aureus (MRSA) | E. faecium (VRE) | E. faecalis | S. epidermidis | E. coli | P. aeruginosa | Reference |
| Compound 25 (Bromo/CF₃-sub.) | 0.78 µg/mL | 0.78 µg/mL | 3.12 µg/mL | 1.56 µg/mL | >50 µg/mL | >50 µg/mL | [2] |
| Compound 13 (CF₃-sub.) | 3.12 µg/mL | - | - | - | >50 µg/mL | >50 µg/mL | [2] |
| Compound 18 (Dichloro-sub.) | 0.78-1.56 µg/mL | 1.56 µg/mL | 3.12 µg/mL | 1.56 µg/mL | >50 µg/mL | >50 µg/mL | [2] |
| 3,5-bis(CF₃)phenyl-pyrazole (4-isopropyl) | 1-2 µg/mL | 1-2 µg/mL | 1-2 µg/mL | 1-2 µg/mL | No Activity | No Activity | [3] |
| 3,5-bis(CF₃)phenyl-pyrazole (4-chloro) | 1-2 µg/mL | 1-2 µg/mL | 1-2 µg/mL | 1-2 µg/mL | No Activity | No Activity | [3] |
Proposed Mechanism of Action
The precise mechanism of action for these compounds is still under investigation, but initial studies point towards a multi-target approach. Macromolecular synthesis inhibition studies on potent N-(trifluoromethyl)phenyl substituted pyrazoles revealed a broad range of inhibitory effects, suggesting targets that have a global impact on bacterial cell function.[2][4][5] These studies indicated that the compounds may cause bactericidal effects by inhibiting cell wall, protein, and nucleic acid synthesis pathways.[1]
Some in silico molecular docking studies have predicted that pyrazole derivatives could act as DNA gyrase inhibitors.[1][6] DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that modulates DNA topology and is a validated target for antibiotics. The inhibition of DNA gyrase leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death. While this is a compelling hypothesis, further enzymatic assays are required for definitive validation.
Caption: Proposed multi-target mechanism of action for trifluoromethyl-substituted pyrazoles.
Experimental Protocols for Antibacterial Spectrum Determination
To ensure the reproducibility and validity of antibacterial susceptibility data, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines.
Broth Microdilution Method (CLSI M07) for MIC Determination
This method is considered the gold standard for quantitative measurement of in vitro antibacterial activity.[5]
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10⁸ CFU/mL)[4]
-
Test compound stock solution (typically in DMSO)
-
Positive control antibiotic (e.g., vancomycin for Gram-positives)
-
Sterile saline or broth for dilutions
-
Multichannel pipette
Procedure:
-
Compound Preparation: Perform a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Select 3-5 isolated colonies from an 18-24 hour agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[7] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will result in the desired final inoculum density.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by the naked eye.
Caption: Workflow for the Broth Microdilution MIC Assay.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative or semi-quantitative method used to screen for antibacterial activity.[2]
Objective: To assess the susceptibility of bacteria to a compound by measuring the diameter of the zone of growth inhibition.
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[8]
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper disks (6 mm)
-
Test compound solution of known concentration
-
Sterile forceps
-
Incubator
Procedure:
-
Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[7] Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[8]
-
Disk Application: Aseptically apply paper disks impregnated with a known amount of the test compound onto the inoculated agar surface.[7] Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[7]
-
Result Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each disk using a ruler or calipers. The size of the zone correlates with the susceptibility of the bacterium to the compound.
Conclusion and Future Perspectives
The available evidence strongly indicates that trifluoromethyl-substituted pyrazoles are a potent class of antibacterial agents with a spectrum of activity specifically targeting Gram-positive bacteria, including challenging drug-resistant pathogens. Their consistent lack of efficacy against Gram-negative organisms suggests a mechanism of action that may be ineffective against or unable to penetrate the outer membrane of these bacteria.
Future research should focus on elucidating the precise molecular target(s) of these compounds through enzymatic assays and resistance studies. While DNA gyrase is a plausible candidate, experimental validation is crucial. Furthermore, medicinal chemistry efforts could be directed towards modifying the pyrazole scaffold to broaden its spectrum to include Gram-negative pathogens, potentially by enhancing cell wall penetration, without compromising its potent Gram-positive activity. These promising compounds warrant further preclinical development as potential leads for new antibiotics to combat the growing threat of Gram-positive infections.
References
- Saleh, I., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697.
- Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test.
- Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
- CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Alam, M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-362.
- American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Zhang, L., et al. (2014). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives. PLoS ONE, 9(11), e112429.
- Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing.
- Saleh, I., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5122.
Sources
- 1. meddocsonline.org [meddocsonline.org]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The inhibitory effect of some pyrazole ligands and their Cu(II) complexes on the growth of Escherichia coli, Klebsiella–Enterobacter spp., and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity and off-target effects of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole
An In-Depth Guide to the Cross-Reactivity and Off-Target Effects of the 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole Scaffold
Abstract
The 1H-pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a wide array of diseases.[1][2] The specific moiety, this compound, is a key component in several potent therapeutic agents, most notably the selective COX-2 inhibitor Celecoxib.[3] While this scaffold provides a robust framework for potent on-target activity, its inherent structural features also create a propensity for cross-reactivity and off-target effects, which can lead to unexpected toxicities or novel therapeutic opportunities. This guide provides a comprehensive comparison of the selectivity profile of this pyrazole scaffold, using key examples to illustrate the critical importance of rigorous off-target assessment. We will detail validated experimental protocols for target validation and selectivity profiling, offering researchers and drug development professionals a strategic framework for characterizing compounds based on this ubiquitous chemical core.
The Pyrazole Scaffold: A Double-Edged Sword
The pyrazole core is a five-membered heterocycle with two adjacent nitrogen atoms that is frequently employed as a hinge-binding motif in kinase inhibitors and as a core structural element in other enzyme inhibitors.[4][5] Its utility is a double-edged sword: the same features that confer high-affinity binding to a primary target can also facilitate interactions with dozens of other proteins that have structurally similar binding pockets. The addition of the trifluoromethylphenyl group can enhance metabolic stability and binding interactions, but also influences the overall electronic and steric profile, further defining its potential off-target landscape.[4][6]
Unidentified off-target effects can confound experimental results and, more critically, lead to adverse events in clinical development.[7] Therefore, a proactive, systematic approach to profiling cross-reactivity is not merely a supplementary exercise but a foundational pillar of any drug discovery program involving this scaffold.
Comparative Case Studies: Selectivity Profiles in Context
To understand the off-target potential of the this compound scaffold, a comparative analysis with structurally related or functionally analogous compounds is essential.
Case Study 1: Celecoxib (A Diaryl-Substituted Pyrazole)
-
Primary Target: Cyclooxygenase-2 (COX-2).[3]
-
Known Off-Target Effects & Cross-Reactivity:
-
Cardiovascular Risk: While designed for COX-2 selectivity to spare the gastrointestinal tract, long-term use has been associated with an increased risk of cardiovascular thrombotic events, a concern that led to the withdrawal of other "coxibs" like Rofecoxib.[8][9][10] This highlights that even highly selective inhibitors can have profound off-target physiological consequences.
-
Antibacterial Activity: Celecoxib exhibits potent, specific antibacterial activity against Francisella tularensis through a mechanism that is independent of COX-2 inhibition.[11] This off-target effect could potentially be exploited for developing new anti-infective agents.[9][11]
-
Other Effects: Reports have noted potential for severe skin reactions, hypertension, and renal toxicity, which may be linked to both on-target and off-target activities.[3][8]
-
Case Study 2: SC-560 (A Pyrazole-Based COX-1 Inhibitor)
-
Primary Target: Cyclooxygenase-1 (COX-1).[12]
-
Cross-Reactivity Profile: Although highly selective for COX-1 in cell-free enzyme assays, studies have shown that SC-560 can inhibit prostaglandin E2 synthesis in certain cell types (like spinal cord neurons) in a COX-1 independent manner.[12] This demonstrates a critical principle: in vitro selectivity does not guarantee cellular selectivity. The cellular environment, including transporter proteins and substrate availability, can dramatically alter a compound's functional activity profile.
Comparison Summary
The following table provides an illustrative comparison of the selectivity and known off-target profiles of pyrazole-based COX inhibitors versus other NSAIDs.
| Compound | Scaffold Class | Primary Target(s) | Key Off-Target Effects / Cross-Reactivity | Clinical Implications |
| Celecoxib | Diaryl-substituted Pyrazole | COX-2 | Antibacterial activity against F. tularensis[11]; Cardiovascular risks[8][10]; Potential for renal and liver toxicity.[3] | Used for inflammatory conditions but with a black box warning for cardiovascular and GI risk.[8] |
| SC-560 | Pyrazole Derivative | COX-1 | Inhibits PGE2 synthesis in a COX-1 independent manner in specific cell types.[12] | Primarily a research tool; highlights divergence of in vitro vs. cellular selectivity. |
| Rofecoxib | Non-pyrazole Coxib | COX-2 | Lacks the antibacterial effects of Celecoxib[11]; Significant cardiovascular risks.[9] | Withdrawn from the market due to cardiovascular toxicity.[9] |
| Ibuprofen | Propionic Acid Derivative | COX-1 and COX-2 (Non-selective) | Broad inhibition of prostaglandin synthesis; High risk of GI bleeding.[10] | Widely used but with known GI side effects.[10] |
A Strategic Workflow for Off-Target Profiling
A robust assessment of cross-reactivity requires a multi-tiered approach, moving from broad, high-throughput screens to targeted validation in cellular models. This ensures that resources are focused on the most physiologically relevant off-targets.
Caption: A tiered workflow for systematic off-target identification and validation.
Key Experimental Methodologies
Trustworthy data is built on robust, well-controlled experimental design. Below are detailed protocols for essential assays in selectivity profiling.
Method 1: Kinase Selectivity Profiling via Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and sensitive method to determine the direct binding of a compound to a protein by measuring changes in the protein's thermal denaturation temperature (Tm).[13]
Principle: A fluorescent dye binds to hydrophobic regions of a protein that become exposed as it unfolds. When a ligand binds, it typically stabilizes the protein, increasing its Tm. The difference in melting temperature (ΔTm) with and without the compound indicates binding strength.
Step-by-Step Protocol:
-
Protein Preparation: Use a panel of purified recombinant kinases. Dilute each kinase to a final concentration of 2 µM in assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution to test concentrations from 10 nM to 100 µM. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: In a 96-well or 384-well PCR plate, add 20 µL of the kinase solution to each well.
-
Compound Addition: Add 0.2 µL of the compound dilution (or DMSO for vehicle control) to the appropriate wells.
-
Dye Addition: Add 5 µL of a fluorescent dye solution (e.g., SYPRO Orange, diluted 1:1000).
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, collecting fluorescence data at each interval.
-
Data Analysis: Plot fluorescence intensity versus temperature. The Tm is the midpoint of the transition in the melting curve. Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. A ΔTm > 5 °C is often considered a significant interaction.[13]
Method 2: Cellular Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA validates that a compound engages its target in a physiological context (i.e., inside a cell).[4]
Principle: Similar to DSF, ligand binding stabilizes a target protein against thermal denaturation. In CETSA, whole cells or cell lysates are heated, and the amount of soluble, non-denatured target protein remaining is quantified, typically by Western Blot.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. synthego.com [synthego.com]
- 8. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 9. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Inhibition of prostaglandin E2 synthesis by SC-560 is independent of cyclooxygenase 1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
A Head-to-Head Comparison of Pyrazole-Based Inhibitors in Kinase Assays: A Guide for Researchers
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility and synthetic accessibility.[1][2] This five-membered heterocyclic ring is a key pharmacophore in numerous FDA-approved drugs, particularly in the realm of protein kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds and engage in various interactions within the ATP-binding pocket of kinases makes it an ideal starting point for the design of potent and selective therapeutic agents.[3] This guide provides a detailed head-to-head comparison of prominent pyrazole-based kinase inhibitors, supported by experimental data, to assist researchers in navigating this important class of molecules. We will delve into their comparative potency, the causality behind experimental choices for their evaluation, and provide a robust, self-validating protocol for their analysis.
The Pyrazole Advantage: Structural Insights into Kinase Inhibition
The pyrazole ring's success as a kinase inhibitor scaffold lies in its unique electronic and structural properties. The two adjacent nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region.[1][3] Furthermore, the pyrazole core is readily amenable to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] For instance, substitutions at the N1 and C4 positions can be directed towards the solvent-exposed region, influencing solubility and cell permeability, while modifications at C3 and C5 can target specific pockets within the ATP-binding site to enhance selectivity.[6]
A prime example of this is seen in the development of selective inhibitors. By introducing bulky groups at specific positions, steric hindrance can be created to prevent binding to off-target kinases that have a smaller active site.[1] This principle of structure-based drug design has led to the development of highly selective inhibitors for a wide range of kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and mitogen-activated protein kinases (MAPKs).[1][7]
Head-to-Head Comparison of Pyrazole-Based Kinase Inhibitors
To provide a clear and objective comparison, the following table summarizes the in vitro potency (IC50 values) of several well-characterized pyrazole-based inhibitors against a panel of key kinases. Lower IC50 values indicate higher potency. This data has been compiled from various sources and serves as a valuable resource for selecting the appropriate tool compound for your research needs.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target Kinases of Note | IC50 (nM) |
| Ruxolitinib | JAK1, JAK2 | JAK1: 3.3, JAK2: 2.8 | TYK2, JAK3 | 19, 428[4] |
| Afuresertib | AKT1, AKT2, AKT3 | AKT1: 1.3, AKT2: 2, AKT3: 2.6[4][8] | - | - |
| Crizotinib | ALK, c-Met, ROS1 | ALK: ~24, c-Met: ~150.8[9] | IGF-1R, INSR | 8, 7 |
| Encorafenib | BRAF V600E | BRAF V600E: <1 | - | - |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | FGFR1: 1.2, FGFR2: 2.5, FGFR3: 3.0, FGFR4: 5.7 | VEGFR2 | 36.8 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented here is for comparative purposes.
Visualizing Kinase Inhibition: A Signaling Pathway Perspective
To understand the context in which these inhibitors function, it is crucial to visualize their place within cellular signaling pathways. The diagram below illustrates a simplified generic kinase signaling cascade and highlights the point of intervention for pyrazole-based inhibitors. Dysregulation of such pathways is a common driver of diseases like cancer.
Caption: A simplified diagram of a kinase signaling pathway, illustrating how pyrazole-based inhibitors block signal transduction.
Experimental Protocol: A Self-Validating System for Kinase Inhibition Assays
To ensure the generation of reliable and reproducible data, a well-controlled and validated experimental protocol is paramount. The following section provides a detailed, step-by-step methodology for determining the IC50 of a pyrazole-based inhibitor using the ADP-Glo™ Kinase Assay, a robust and widely used luminescence-based assay.[10][11]
Rationale for Assay Choice
The ADP-Glo™ Kinase Assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[12] The assay measures the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[12] By depleting the remaining ATP before converting ADP to a detectable signal, the assay minimizes background and maximizes the signal-to-noise ratio.[10][12]
Experimental Workflow
The workflow for an in vitro kinase assay to determine inhibitor potency is a multi-step process designed to ensure accuracy and reproducibility.
Caption: A streamlined workflow for determining inhibitor potency using an in vitro kinase assay.
Detailed Step-by-Step Protocol for ADP-Glo™ Kinase Assay
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Pyrazole-based inhibitor (test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the pyrazole-based inhibitor in 100% DMSO.
-
Perform a serial dilution of the inhibitor stock in kinase buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (kinase buffer with the same final DMSO concentration) to the appropriate wells.
-
Add 2.5 µL of a 2X kinase/substrate solution (containing the kinase and its specific substrate at 2X the final desired concentration in kinase buffer) to all wells.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at 2X the final desired concentration, typically at or near the Km for the specific kinase) to all wells. The final reaction volume is 10 µL.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Stopping the Reaction and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin needed to generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data by setting the luminescence from the vehicle-only wells (no inhibitor) as 100% activity and the luminescence from a control well with a known potent inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in kinase inhibitor development.[4][13] This guide has provided a comparative overview of several key pyrazole-based inhibitors, a detailed and robust protocol for their in vitro evaluation, and a conceptual framework for understanding their mechanism of action within cellular signaling pathways. By employing a systematic and well-validated approach, researchers can confidently and accurately assess the potency and selectivity of novel pyrazole-based compounds, paving the way for the next generation of targeted therapies.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
- Structure-Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science. [Link]
- Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796). PubMed. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. [Link]
- Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Publishing. [Link]
- Kinase assays. BMG LABTECH. [Link]
- The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.
- InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]
- Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. PubMed Central. [Link]
Sources
- 1. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 11. promega.com [promega.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of Novel Pyrazole Derivatives Using NMR and Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of a novel molecule is the bedrock of credible research. This guide provides an in-depth, experience-driven approach to validating new pyrazole derivatives, focusing on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond rote procedural descriptions to explore the underlying rationale for experimental choices, ensuring a self-validating and robust analytical workflow.
The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1][2] The synthesis of novel pyrazole derivatives, however, often presents challenges such as the formation of regioisomers, which can possess vastly different pharmacological profiles.[3] Therefore, rigorous structural confirmation is not merely a formality but a critical step in the drug discovery and development pipeline.
The Integrated Workflow for Structural Elucidation
A successful structural elucidation strategy relies on the integration of data from multiple, orthogonal analytical techniques.[4] For novel pyrazole derivatives, NMR and MS are the primary tools. NMR provides detailed information about the carbon-hydrogen framework and atom connectivity, while high-resolution mass spectrometry (HRMS) confirms the elemental composition.[5][6] The data from these techniques must be congruent to provide unequivocal structural proof.
Sources
- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and molecular corroborations of medicinally important novel pyrazoles; drug efficacy determinations through in silico, in vitro and cytotoxicity validations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. iupac.org [iupac.org]
- 6. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]
A Comparative Guide to Pyrazole and Isoxazole Scaffolds in Drug Design
Abstract
Pyrazole and isoxazole are five-membered heterocyclic rings that have emerged as "privileged scaffolds" in medicinal chemistry. Their versatile physicochemical properties, synthetic accessibility, and ability to engage in various biological interactions have led to their incorporation into a multitude of approved drugs. This guide provides an in-depth comparative analysis of pyrazole and isoxazole scaffolds, offering insights into their structural nuances, pharmacokinetic profiles, and applications in drug design. By examining key experimental data and successful case studies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and optimize these scaffolds for their specific therapeutic targets.
Introduction: The Privileged Status of Pyrazole and Isoxazole
In the landscape of drug discovery, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. Pyrazole, a five-membered ring with two adjacent nitrogen atoms, and its isomer isoxazole, containing adjacent nitrogen and oxygen atoms, are prominent members of this elite group.[1][2] The number of drugs containing a pyrazole nucleus, for instance, has seen a significant increase in the last decade.[3][4]
Their prevalence is not coincidental. These heterocycles offer a unique combination of features:
-
Structural Rigidity: The aromatic nature of these rings provides a degree of conformational constraint, which can be advantageous for binding to specific protein pockets.
-
Hydrogen Bonding Capabilities: The nitrogen atoms in pyrazole can act as both hydrogen bond donors and acceptors, while the nitrogen in isoxazole is a hydrogen bond acceptor.[5] This allows for crucial interactions with biological targets.
-
Tunable Physicochemical Properties: The substituents on the pyrazole or isoxazole ring can be readily modified to fine-tune properties like solubility, lipophilicity, and metabolic stability.[6]
-
Bioisosteric Potential: Both scaffolds can serve as bioisosteres for other functional groups, such as amides, enabling the optimization of drug candidates.[6][7]
This guide will delve into a direct comparison of these two scaffolds, providing a framework for rational drug design.
Structural and Physicochemical Properties: A Tale of Two Heterocycles
While pyrazole and isoxazole share a five-membered ring structure, the arrangement of their heteroatoms leads to distinct electronic and steric properties.
| Property | Pyrazole | Isoxazole |
| Structure | 1,2-diazole | 1,2-oxazole |
| Aromaticity | Aromatic | Aromatic |
| Hydrogen Bonding | N1-H (donor), N2 (acceptor) | N (acceptor) |
| Dipole Moment | Lower | Higher |
| pKa (of conjugate acid) | ~2.5 | ~-3.0[8] |
| Metabolic Stability | Generally considered metabolically stable.[9] | Can be susceptible to N-O bond cleavage. |
Key Differences and Their Implications:
-
Hydrogen Bonding: The ability of the N1-H in unsubstituted pyrazoles to act as a hydrogen bond donor provides an additional interaction point compared to isoxazole, which can be crucial for target binding.
-
Basicity: Pyrazole is a weak base, while isoxazole is significantly less basic due to the electron-withdrawing effect of the adjacent oxygen atom. This difference can influence salt formation and pharmacokinetic properties.
-
Metabolic Stability: The N-O bond in the isoxazole ring can be a site of metabolic cleavage, a factor that needs to be considered during lead optimization. Pyrazoles are often considered to be more metabolically robust.[9]
Caption: Core structures of Pyrazole and Isoxazole scaffolds.
Synthetic Accessibility and Chemical Space
Both pyrazole and isoxazole scaffolds are readily accessible through well-established synthetic methodologies, allowing for the generation of diverse chemical libraries.
Pyrazole Synthesis: A common and versatile method for synthesizing pyrazoles is the reaction of a 1,3-dicarbonyl compound with hydrazine. This allows for the introduction of a wide variety of substituents at different positions of the pyrazole ring.
Isoxazole Synthesis: Similarly, isoxazoles can be synthesized by reacting a 1,3-dicarbonyl compound with hydroxylamine.[2] Another prevalent method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[8]
The synthetic tractability of both scaffolds has enabled the exploration of a vast chemical space, leading to the discovery of potent and selective modulators of various biological targets.
Pharmacokinetic Profile: A Comparative Analysis
The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a drug candidate are critical for its success. Here, we compare the typical ADME profiles of pyrazole- and isoxazole-containing compounds.
Metabolic Stability
As mentioned earlier, the pyrazole ring is generally considered to be metabolically stable.[9] This is a significant advantage in drug design, as it can lead to a longer half-life and improved bioavailability. In contrast, the isoxazole ring can be susceptible to reductive cleavage of the N-O bond, which can be a primary metabolic pathway. However, the metabolic fate of an isoxazole-containing compound is highly dependent on the nature and position of its substituents.
Experimental Protocol: Comparative Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a standard in vitro assay to compare the metabolic stability of a pyrazole- and an isoxazole-based compound.
Objective: To determine the in vitro intrinsic clearance (CLint) of a pyrazole-containing test compound (Compound P) and an isoxazole-containing test compound (Compound I) in human liver microsomes.
Materials:
-
Compound P and Compound I (10 mM stock solutions in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System Solution A and B)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile with an internal standard (e.g., 100 ng/mL tolbutamide)
-
Control compounds: Testosterone (high clearance), Verapamil (low clearance)
-
96-well plates, LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein in incubation).
-
Hypothetical Results
| Compound | Scaffold | t½ (min) | CLint (µL/min/mg protein) |
| Compound P | Pyrazole | 45 | 30.8 |
| Compound I | Isoxazole | 20 | 69.3 |
| Testosterone | Control | 8 | 173.3 |
| Verapamil | Control | >60 | <23.1 |
Interpretation: In this hypothetical experiment, Compound P (pyrazole) exhibits a longer half-life and lower intrinsic clearance compared to Compound I (isoxazole), suggesting greater metabolic stability.
Pharmacodynamics and Target Interactions
Both pyrazole and isoxazole scaffolds are found in drugs targeting a wide array of proteins, including enzymes, receptors, and ion channels.
Case Study: COX-2 Inhibitors
A classic example of the comparative use of these scaffolds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.
-
Celecoxib (Celebrex®): This well-known anti-inflammatory drug features a diaryl-substituted pyrazole core.[10][11] The mechanism of action of celecoxib is the selective inhibition of COX-2, which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[10][12][13]
-
Valdecoxib (Bextra®): This drug, also a selective COX-2 inhibitor, contains a diaryl-substituted isoxazole core.[14][15] It was used for the treatment of arthritis before being withdrawn from the market due to concerns about an increased risk of cardiovascular events.[14][16]
The sulfonamide side chain present in both celecoxib and valdecoxib is crucial for their selective binding to a hydrophilic region near the active site of the COX-2 enzyme.[11]
Caption: Inhibition of the COX-2 pathway by pyrazole and isoxazole drugs.
Experimental Workflow for Scaffold Selection
Choosing between a pyrazole and an isoxazole scaffold for a novel drug discovery project requires a systematic approach. The following workflow outlines a logical progression of experiments.
Caption: A typical workflow for scaffold evaluation in drug discovery.
Conclusion: Making an Informed Choice
Both pyrazole and isoxazole scaffolds are powerful tools in the medicinal chemist's arsenal. The choice between them is not always straightforward and should be guided by the specific requirements of the drug target and the desired pharmacokinetic profile.
Key Takeaways:
-
Pyrazole: Often favored for its metabolic stability and the presence of a hydrogen bond donor in its unsubstituted form. It is a prominent scaffold in many recently approved drugs.[4][9]
-
Isoxazole: Offers a distinct electronic and steric profile. While potentially more susceptible to metabolic cleavage, this can be modulated through synthetic modifications. It is also a key component of numerous approved drugs.[17][18]
Ultimately, a thorough understanding of the subtle differences between these two privileged scaffolds, coupled with rigorous experimental evaluation, will enable the rational design of novel and effective therapeutic agents.
References
- Bioisosteres are integral components of modern pharmaceutical research that allow structural optimization to maximize in vivo efficacy and minimize adverse effects by selectively modifying pharmacodynamic, pharmacokinetic and physicochemical properties. A recent medicinal chemistry campaign focused on identifying small molecule inhibitors of prolylcarboxypeptidase (PrCP) initiated an investigation into the use of pyrazoles as bioisosteres for amides. The results indicate that pyrazoles are suitable bioisosteric replacements of amide functional groups. (2014). Bioorganic & Medicinal Chemistry Letters, 24(7), 1657-1660.
- Tahir, M. (n.d.). Celecoxib. In StatPearls.
- National Center for Biotechnology Inform
- Mandal, A. (2019, February 26). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20.
- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16(1), 1-18.
- Patsnap. (2024, July 17). What is the mechanism of Celecoxib?
- Janero, D. R., & Makriyannis, A. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1657-1660.
- Alam, M. J., & Antonijević, M. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(24), 2135-2155.
- Williamson, D. S., et al. (2005). Pyrazole Bioisosteres of Leflunomide as B-Cell Immunosuppressants for Xenotransplantation and Chronic Rejection: Scope and Limitations. Journal of Medicinal Chemistry, 48(11), 3810-3820.
- Lange, J. H. M., et al. (2005). Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838.
- Alam, M. J., & Antonijević, M. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(24), 2135-2155.
- Pediatric Oncall. (n.d.).
- PharmGKB. (n.d.).
- Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 48(6), 1823-1838.
- Alam, M. J., & Antonijević, M. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(24), 2135-2155.
- Alam, M. J., & Antonijević, M. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2135-2155.
- Agrawal, N., & Mishra, P. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 28(4), 437-463.
- Du, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 656-673.
- Konkala, S., et al. (2020). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 25(18), 4233.
- Andersen, K. E., et al. (1995). Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors. Journal of Medicinal Chemistry, 38(21), 4165-4175.
- Du, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(6), 656-673.
- Reddy, B. C., et al. (2022). Synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. Research Journal of Chemistry and Environment, 26(4), 115-123.
- Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(9), 893.
- Cheng, C. C., et al. (1998). Design and synthesis of isoxazole containing bioisosteres of epibatidine as potent nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry Letters, 8(14), 1789-1792.
- Kamal, A., et al. (2015). Design and synthesis of pyrazole/isoxazole linked arylcinnamides as tubulin polymerization inhibitors and potential antiproliferative agents. Organic & Biomolecular Chemistry, 13(42), 10547-10561.
- Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research, 27(1), 1-25.
- ResearchGate. (n.d.). Pharmaceutical drugs containing pyrazole unit.
- Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-2436.
- ResearchGate. (n.d.).
- Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(19), 5147-5157.
- ResearchGate. (n.d.). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies.
- Nakamura, T., et al. (2003). Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors. Journal of Medicinal Chemistry, 46(25), 5416-5427.
- Nakamura, T., et al. (2003). Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors. Journal of Medicinal Chemistry, 46(25), 5416-5427.
- McCormack, P. L., & Keating, G. M. (2002). Valdecoxib. Drugs, 62(14), 2055-2073.
- Martis, G. J., & Gaonkar, S. L. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-20.
- Kumar, A., et al. (2020). Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. Scientific Reports, 10(1), 6695.
- Synblock. (n.d.).
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 16(1), 1-18.
- Gomaa, A. M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 335-355.
- Atukorala, I., & Hunter, D. J. (2013). Valdecoxib: the rise and fall of a COX-2 inhibitor. Expert Opinion on Pharmacotherapy, 14(8), 1077-1086.
- Cheer, S. M., et al. (2003). Valdecoxib: A Review of Its Use in the Management of Osteoarthritis, Rheumatoid Arthritis, Dysmenorrhoea and Acute Pain. Drugs, 63(1), 69-92.
- ResearchGate. (n.d.). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.
- Wikipedia. (n.d.). Isoxazole.
- Sysak, A., & Obmińska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 336-353.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoxazole - Wikipedia [en.wikipedia.org]
- 9. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 13. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Review article: The pharmacological properties and clinical use of valdecoxib, a new cyclo-oxygenase-2-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Valdecoxib : the rise and fall of a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the SAR of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole Derivatives as Anticancer Agents
For researchers and drug development professionals navigating the landscape of oncology, the pyrazole scaffold represents a cornerstone of medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities, with a significant number of compounds progressing to clinical use.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a particularly promising class of pyrazole derivatives: those bearing a 1-(4-(trifluoromethyl)phenyl) substituent. We will objectively compare the performance of these compounds, supported by experimental data, to provide actionable insights for the design of next-generation anticancer therapeutics.
The 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole core is a key feature in several biologically active molecules, including the well-known COX-2 inhibitor, Celecoxib.[1] The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties, offering enhanced metabolic stability and membrane permeability. This guide will delve into the nuanced effects of substitutions on this core scaffold, exploring how modifications to the pyrazole and phenyl rings influence anticancer activity.
Synthesis of this compound Derivatives: A General Overview
The synthesis of this compound derivatives typically involves the condensation of a β-diketone or a related precursor with (4-(trifluoromethyl)phenyl)hydrazine. A common and versatile starting material is 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one, which can be reacted with pyrazole in a nucleophilic substitution reaction to yield the core scaffold.[2][3] Subsequent modifications can then be introduced at various positions of the pyrazole ring.
Experimental Protocol: Synthesis of 2-(1H-pyrazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one [3]
This protocol outlines a key step in the synthesis of the core scaffold, providing a foundation for further derivatization.
Materials:
-
Pyrazole
-
2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
-
Dimethylformamide (DMF)
Procedure:
-
Prepare a solution of pyrazole (0.03 mol) in dimethylformamide (2.5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1-(4-(trifluoromethyl)phenyl)-2-bromoethanone (0.01 mol) in DMF (2.5 mL) to the cooled pyrazole solution with continuous stirring.
-
Continue stirring the reaction mixture in the ice bath for 2 hours, followed by stirring at room temperature for 24 hours.
-
Pour the reaction mixture dropwise into ice-cold water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water, dry, and purify by recrystallization.
Comparative Analysis of Anticancer Activity: An SAR-Driven Perspective
The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring. The following sections dissect the available SAR data to guide rational drug design.
Table 1: Comparative in vitro Cytotoxicity of this compound Analogs
| Compound ID | R1 (Linker between Pyrazole and Phenyl) | Cancer Cell Line | IC50 (µg/mL) | Reference |
| a1 | -CH2-C(=O)- | MCF-7 | 5.84 ± 0.76 | [2][3] |
| MDA-MB-231 | 5.01 ± 0.32 | [2][3] | ||
| HCT-116 | 5.57 ± 0.02 | [2][3] | ||
| a2 | -CH2-C(=NOH)- | MCF-7 | 10.12 ± 1.02 | [3] |
| MDA-MB-231 | 12.51 ± 0.98 | [3] | ||
| HCT-116 | 11.89 ± 1.15 | [3] | ||
| a3 | -CH2-CH(OH)- | MCF-7 | 8.15 ± 0.55 | [3] |
| MDA-MB-231 | 9.24 ± 0.63 | [3] | ||
| HCT-116 | 8.99 ± 0.71 | [3] | ||
| a4 | -CH2-CH(Cl)- | MCF-7 | 15.23 ± 1.21 | [3] |
| MDA-MB-231 | 13.87 ± 1.11 | [3] | ||
| HCT-116 | 14.65 ± 1.09 | [3] |
Key SAR Insights:
-
The Linker at Position 1: The nature of the linker between the pyrazole nitrogen and the trifluoromethylphenyl ring is critical for cytotoxic activity. As evidenced in Table 1, a ketone linker (compound a1 ) consistently demonstrates the highest potency across multiple cancer cell lines, including breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer.[2][3]
-
Modification of the Ketone: Conversion of the ketone to an oxime (compound a2 ), an alcohol (compound a3 ), or a chloro derivative (compound a4 ) leads to a discernible decrease in anticancer activity.[3] This suggests that the carbonyl group may be involved in crucial interactions with the biological target.
Graphical Summary of Key SAR Findings
Caption: Impact of Linker Modification on Anticancer Activity.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[4] While the precise mechanisms for many analogs are still under investigation, compelling evidence points towards the inhibition of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) as a common mode of action for many pyrazole-based anticancer agents.
Inhibition of these kinases disrupts downstream signaling cascades that are crucial for tumor growth, angiogenesis, and metastasis.
Visualizing the Signaling Pathway
Caption: Potential Mechanism of Action via Kinase Inhibition.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized protocols for assessing anticancer activity are paramount. The MTT assay is a widely used colorimetric method to determine cell viability and cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step guide for evaluating the cytotoxic effects of pyrazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include appropriate controls (vehicle control and untreated cells).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Performance Against Standard Anticancer Drugs
While the this compound derivatives show promise, a critical aspect of their evaluation is a direct comparison with established anticancer drugs. For instance, in some studies, pyrazole derivatives have demonstrated comparable or even superior potency to doxorubicin against certain cancer cell lines. However, it is crucial to note that direct comparisons can be complex and depend on the specific cell line, assay conditions, and the mechanism of action of the compounds being compared. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this class of compounds relative to current standards of care.
Conclusion and Future Directions
The SAR analysis of this compound derivatives reveals a promising scaffold for the development of novel anticancer agents. The trifluoromethylphenyl group at the N1 position appears to be a favorable feature, and modifications at other positions of the pyrazole ring can significantly modulate cytotoxic activity. The ketone linker at position 1 has been identified as a key contributor to potency in the analogs studied.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. Specifically, the synthesis and evaluation of derivatives with diverse substituents at positions 3, 4, and 5 of the pyrazole ring are needed to build a more comprehensive SAR model. Additionally, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways affected by the most potent compounds. A thorough investigation of their pharmacokinetic and pharmacodynamic properties will also be essential for their translation into clinical candidates. This guide serves as a foundational resource to inform and accelerate these future drug discovery efforts.
References
- Alagoz, M. A., et al. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science, 11(3), 1212-6. [Link]
- Al-Omary, F. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Pharmaceuticals, 17(7), 894. [Link]
- Alagoz, M. A., & Bukar, A. (2022). Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. [Link]
- Chen, J., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(11), 17755-17767. [Link]
- Gomha, S. M., et al. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. International Journal of Molecular Sciences, 22(12), 6692. [Link]
- Hassan, A. S., et al. (2018). Design, synthesis, cytotoxicity and molecular modeling studies of some novel fluorinated pyrazole-based heterocycles as anticancer and apoptosis-inducing agents. European Journal of Medicinal Chemistry, 156, 636-653. [Link]
- Mphahlele, M. J., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(12), 8199-8210. [Link]
- Alagoz, M. A., et al. (2022). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings.
- Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3299. [Link]
- Nassar, I. F., et al. (2018). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
- Karrouchi, K., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
- Mphahlele, M. J., et al. (2021). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 6(12), 8199-8210. [Link]
- Farag, A. M., et al. (2008). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry, 16(18), 881-889. [Link]
- Mahal, K., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. [Link]
- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638142. [Link]
- Zhang, X., et al. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).
- Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4799. [Link]
- Abdel-Aziz, M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(11), 1021-1042. [Link]
- de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638142. [Link]
- Pop, R. F., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(21), 15904. [Link]
- da Silva, A. C., et al. (2020). The IC 50 values obtained for cytotoxic activity in human cancer cell...
- Soliman, D. H., & Nafie, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20853-20872. [Link]
Sources
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicinescience.org [medicinescience.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole
As researchers and developers in the pharmaceutical and chemical industries, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The handling and disposal of specialized reagents like 1-(4-(trifluoromethyl)phenyl)-1H-pyrazole demand a meticulous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for its proper disposal, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to ensure that every laboratory professional can manage this compound's waste stream confidently, compliantly, and safely.
Part 1: Chemical Waste Profile and Hazard Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be accessible, a conservative hazard assessment can be constructed by examining structurally similar pyrazole and trifluoromethyl-containing aromatic compounds.
The primary structural features dictating its disposal route are:
-
Pyrazole Core: Pyrazole derivatives are a broad class of pharmacologically active heterocyclic compounds. Their biological activity necessitates that they be handled with care to avoid unintended environmental or physiological effects.[1]
-
Trifluoromethyl Group (-CF3): This functional group places the compound squarely in the category of a halogenated organic compound .[2][3] The carbon-fluorine bond is exceptionally strong, which makes these compounds stable and potentially persistent in the environment.[4] Improper disposal can lead to long-lasting contamination.
Based on data from analogous compounds, this compound should be treated as hazardous waste with the following potential characteristics:
| Hazard Category | Finding | Supporting Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [5][6][7] |
| Skin Irritation | Causes skin irritation. | [5][7][8] |
| Eye Irritation | Causes serious eye irritation. | [5][7][8] |
| Respiratory Irritation | May cause respiratory irritation. | [5][8][9] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | [10][11] |
This hazard profile mandates that this compound be disposed of as regulated hazardous waste in accordance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.[12][13] Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[11]
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe collection, storage, and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves as hazardous waste.[7]
-
Body Protection: A standard laboratory coat.[6]
Step 2: Waste Segregation (The Critical Step)
Proper segregation is the most important step in managing this waste stream. The causality is both regulatory and technical: different categories of chemical waste undergo different treatment processes, and mixing them can be dangerous and is often a compliance violation.
-
Action: Collect all waste containing this compound—including pure compound, solutions, and grossly contaminated materials (e.g., weigh boats, pipette tips, absorbent pads)—in a designated Halogenated Organic Waste container.[3][11]
-
Rationale: The presence of the trifluoromethyl group requires this classification.[2] Halogenated organic wastes are typically disposed of via high-temperature incineration to ensure the complete destruction of the stable carbon-halogen bonds.[14] Mixing this with non-halogenated waste complicates and increases the cost of disposal.[15]
Step 3: Containerization and Labeling
All hazardous waste must be accumulated in appropriate, clearly labeled containers to prevent accidental misuse and ensure proper handling by waste management personnel.
-
Container Selection: Use a chemically compatible, sealable, and shatter-proof container.[11][12] Ensure the container is clean and dry before use.
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[15] The label must include:
-
The words "Hazardous Waste" .[2]
-
The full chemical name: "this compound" and any other chemical constituents in the waste stream, with their approximate concentrations.[3]
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").[16]
-
The date accumulation started.[2]
-
The name of the principal investigator and laboratory location.[2]
-
-
Best Practice: Keep the container tightly closed at all times except when adding waste.[12] This is a common EPA violation and a preventable source of chemical exposure.[12]
Step 4: On-Site Accumulation and Storage
Waste containers must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[17]
-
Secondary Containment: Store the waste container within a secondary container (such as a chemical-resistant tray) to contain any potential leaks.[2]
-
Segregation: Keep the halogenated waste container segregated from incompatible materials, particularly strong oxidizing agents.[2]
Step 5: Arranging for Final Disposal
The ultimate disposal must be handled by trained professionals to ensure compliance with all federal and local regulations.
-
Action: Follow your institution's established procedures for hazardous waste collection. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.[10][11]
-
Mechanism: Your EHS department will coordinate with a licensed professional waste disposal company, which will transport the waste for final treatment.[18] The standard and most effective method for destroying halogenated organic compounds like this is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[14]
Part 3: Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Part 4: Prohibited Actions & Emergency Spill Protocol
To maintain a safe and compliant laboratory, the following actions are strictly prohibited:
-
DO NOT dispose of this chemical down the drain.[11]
-
DO NOT place this chemical or its empty containers in the regular trash.[11]
-
DO NOT mix halogenated organic waste with non-halogenated, aqueous, or solid waste streams.[3][15]
-
DO NOT allow the chemical to be released into the environment.[11]
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[11]
-
Carefully collect the absorbent material and contaminated debris into a sealable container.
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it as solid halogenated organic waste, following the protocol outlined above.[11][16]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
- Benchchem. (n.d.). Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Echemi. (n.d.). 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Safety Data Sheets.
- 3B Scientific (Wuhan) Corp. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.
- Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
- CymitQuimica. (2023, October 11). Safety Data Sheet: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Trifluoromethyl-1H-pyrazole.
- Angene Chemical. (2026, January 5). Safety Data Sheet: 3-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- PubMed. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Togni, A. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Chimia, 78, 687-689.
Sources
- 1. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. echemi.com [echemi.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pfw.edu [pfw.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. epa.gov [epa.gov]
- 18. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Comprehensive Guide to the Safe Handling of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole, a compound of interest in modern medicinal chemistry. By moving beyond a simple checklist, this document explains the rationale behind each procedural step, ensuring a culture of safety and scientific excellence in your laboratory.
The introduction of a trifluoromethyl group and a phenyl ring to a pyrazole core can significantly alter the molecule's physicochemical and biological properties.[1] While these modifications are valuable in drug discovery, they also necessitate a cautious and informed approach to handling. This guide is built on the foundational principles of chemical safety, drawing parallels from structurally related compounds to establish a robust safety protocol.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Skin and Eye Irritation: Aromatic and heterocyclic compounds can cause significant irritation upon contact.[2][6]
-
Respiratory Irritation: If handled as a powder or aerosolized, it may irritate the respiratory tract.[2][7]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][8][9]
-
Environmental Persistence: Trifluoromethyl-containing aromatic compounds can be persistent in the environment, requiring specific disposal protocols for halogenated organic waste.[5]
| Hazard Classification | Potential Effect | GHS Pictogram |
| Skin Corrosion/Irritation | Causes skin irritation.[2][6] | GHS07: Exclamation Mark |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] | GHS07: Exclamation Mark |
| Acute Toxicity (Oral) | Harmful if swallowed.[3][6][9] | GHS07: Exclamation Mark |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][7] | GHS07: Exclamation Mark |
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of PPE are non-negotiable for preventing chemical exposure.[1] The following recommendations are based on best practices for handling fluorinated aromatic compounds.
-
Eye and Face Protection:
-
Hand Protection:
-
Glove Selection: The choice of gloves should be based on the specific solvent used and the nature of the compound. Nitrile gloves offer good resistance to a range of chemicals and are a suitable starting point for incidental contact.[11][12] For prolonged contact or when working with aggressive solvents, consult the glove manufacturer's compatibility chart.[13][14]
-
Double Gloving: For handling neat compounds or concentrated solutions, wearing two pairs of nitrile gloves is recommended to provide an extra layer of protection.[1]
-
-
Body Protection:
-
Respiratory Protection:
-
Engineering Controls: All work with this compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Respirator Use: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2][11]
-
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial for safe and efficient handling. The following diagram and steps outline the recommended procedure.
Caption: A step-by-step workflow for safe handling.
Step-by-Step Protocol:
-
Receiving and Storage:
-
Preparation:
-
Before handling, ensure you are familiar with the potential hazards.
-
Don the appropriate PPE as outlined in the section above.
-
Prepare your workspace in the chemical fume hood, ensuring all necessary equipment is clean and readily accessible.
-
-
Handling and Use:
-
Perform all manipulations, including weighing and transferring, within a certified chemical fume hood to prevent inhalation exposure.[1]
-
Avoid generating dust. If the compound is a solid, handle it gently.
-
Use compatible labware (e.g., glass, stainless steel).
-
-
In Case of a Spill:
Disposal Plan: Environmental Responsibility
Proper disposal is a critical step in the chemical lifecycle to protect both human health and the environment.[1] this compound and its waste should be treated as hazardous chemical waste.
Caption: A clear protocol for waste management.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any solid waste (e.g., contaminated weigh paper, gloves) in a designated, labeled, and sealed container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container for halogenated organic waste.[5] Do not pour down the drain.[5]
-
Empty Containers: Rinse empty containers three times with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5]
-
-
Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name, and the associated hazards.
-
Store waste containers in a designated secondary containment area until they are collected by your institution's Environmental Health & Safety (EHS) department.
-
-
Disposal:
-
Dispose of the waste through your institution's approved hazardous waste disposal program.[2]
-
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove any contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][3] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][16]
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the well-being of your team and the integrity of your research.
References
- Safety and handling of fluorin
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem. URL
- Fluorine.URL
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. URL
- 3 - Safety D
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. URL
- Aldrich P56607 - SAFETY D
- SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals. URL
- 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound - Reliable Electric. Reliable Electric. URL
- 1-Phenyl-5-(trifluoromethyl)
- 1-(4-Methoxy-phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxylicacidhydrazide - ChemicalBook. ChemicalBook. URL
- Safety Data Sheet - Angene Chemical. Angene Chemical. URL
- Safety D
- Personal Protective Equipment - Environmental Health & Safety Services.URL
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. URL
- Chemical Safety: Personal Protective Equipment.URL
- SAFETY DATA SHEET - FUJIFILM Wako. FUJIFILM Wako. URL
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide.URL
- Glove Chemical Compatibility Guide - Enviro Safety Products. Enviro Safety Products. URL
- Chemical Resistant Glove Guide: Choosing the Right M
- Material Safety Data Sheet - 1-Phenyl-1h-pyrazole-5-carbaldehyde, 95+% - Cole-Parmer. Cole-Parmer. URL
- Gloves Chemical Resistance Chart.URL
- Chemical Compatibility Chart For Disposable Gloves - RS Online. RS Online. URL74L0lNw==)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. envirosafetyproducts.com [envirosafetyproducts.com]
- 14. glovesbyweb.com [glovesbyweb.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
